mTERT (572-580)
Description
Properties
sequence |
YLFFYRKSV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
mTERT (572-580); hTERT R572Y peptide |
Origin of Product |
United States |
Foundational & Exploratory
mTERT (572-580) Peptide: A Technical Guide to its Discovery and Characterization
Introduction
The mouse telomerase reverse transcriptase (mTERT) is an attractive target for cancer immunotherapy due to its high expression in the majority of tumors and limited expression in most normal somatic tissues. The identification of specific epitopes from mTERT that can elicit a potent anti-tumor T-cell response is a critical step in the development of T-cell-based cancer therapies. This technical guide provides an in-depth overview of the discovery and characterization of the mTERT (572-580) peptide, a promising candidate for such therapies. The peptide, with the amino acid sequence Gly-Val-Asn-Trp-Gly-Thr-Asp-Leu (GVNWGTDL), has been identified as a CD8+ T-cell epitope presented by the murine MHC class I molecule H-2K^b^.
This document details the experimental methodologies employed in its discovery and characterization, presents key quantitative data in a structured format, and provides visual representations of the experimental workflows. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical evaluation of peptide-based cancer vaccines.
Discovery and Characterization of mTERT (572-580)
The discovery of the mTERT (572-580) peptide was the result of a systematic screening process aimed at identifying potential T-cell epitopes from the mTERT protein. Researchers utilized a reverse immunology approach, which involves predicting potential MHC-binding peptides from a protein's amino acid sequence and then synthesizing these peptides to test their ability to bind to MHC molecules and activate T-cells.
The mTERT (572-580) peptide was identified as a strong candidate due to its high predicted binding affinity for the H-2K^b^ molecule. Subsequent experimental validation confirmed its ability to bind to H-2K^b^ and to be recognized by CD8+ T-cells. In vitro studies demonstrated that this peptide could stimulate splenocytes from peptide-immunized mice to produce interferon-gamma (IFN-γ), a key cytokine in the anti-tumor immune response. Furthermore, in vivo experiments showed that vaccination with the mTERT (572-580) peptide could induce a protective anti-tumor immune response against mTERT-expressing tumor cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from the characterization of the mTERT (572-580) peptide.
Table 1: MHC Class I Binding Affinity
| Peptide Sequence | MHC Molecule | Assay Type | Relative Binding Affinity (RBA) | Reference |
| GVNWGTDL (mTERT 572-580) | H-2K^b^ | MHC-I Stabilization Assay | 0.13 | Nagaoka et al., 2004 |
| SIINFEKL (Control) | H-2K^b^ | MHC-I Stabilization Assay | 1.00 | Nagaoka et al., 2004 |
Table 2: In Vitro T-Cell Response
| Peptide Stimulant | Target Cells | Effector Cells | Assay Type | Result | Reference |
| mTERT (572-580) | Splenocytes | Splenocytes from immunized mice | ELISpot | Significant IFN-γ production | Nagaoka et al., 2004 |
| Control Peptide | Splenocytes | Splenocytes from immunized mice | ELISpot | No significant IFN-γ production | Nagaoka et al., 2004 |
Experimental Protocols
MHC Class I-Peptide Binding Assay (T2-K^b^ Cell Line)
This protocol describes the use of the T2-K^b^ cell line to determine the binding affinity of peptides to the H-2K^b^ MHC class I molecule. T2-K^b^ cells are deficient in TAP (transporter associated with antigen processing), leading to low surface expression of MHC class I molecules unless stabilized by an exogenous peptide.
Materials:
-
T2-K^b^ cells
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Test peptides (e.g., mTERT 572-580) and control peptides
-
FITC-conjugated anti-H-2K^b^ monoclonal antibody
-
FACS buffer (PBS with 1% BSA and 0.02% sodium azide)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Culture T2-K^b^ cells in complete RPMI 1640 medium.
-
Wash cells twice with serum-free RPMI 1640 medium.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in serum-free RPMI 1640.
-
Add 100 µL of the cell suspension to each well of a 96-well U-bottom plate.
-
Add 100 µL of varying concentrations of the test peptide to the wells. Include a positive control peptide with known high affinity and a negative control with no peptide.
-
Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing a saturating concentration of FITC-conjugated anti-H-2K^b^ antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells three times with cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the FITC signal.
-
The binding affinity is calculated as the concentration of peptide that yields 50% of the maximal MFI.
In Vitro T-Cell Stimulation and ELISpot Assay
This protocol details the procedure for measuring the frequency of antigen-specific, IFN-γ-producing T-cells in response to peptide stimulation using an ELISpot assay.
Materials:
-
Spleens from immunized and control mice
-
Complete RPMI 1640 medium
-
mTERT (572-580) peptide and control peptides
-
Mouse IFN-γ ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP)
-
BCIP/NBT substrate
-
ELISpot plate reader
Procedure:
-
Prepare a single-cell suspension of splenocytes from the spleens of immunized and control mice.
-
Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate four times with sterile PBS.
-
Block the plate with complete RPMI 1640 medium for 2 hours at 37°C.
-
Add 2 x 10^5 splenocytes to each well.
-
Add the mTERT (572-580) peptide or control peptide to the wells at a final concentration of 10 µg/mL. Include a positive control (e.g., Concanavalin A) and a negative control (no peptide).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate six times with PBST.
-
Add streptavidin-ALP and incubate for 1 hour at room temperature.
-
Wash the plate six times with PBST.
-
Add the BCIP/NBT substrate and incubate in the dark until spots develop (15-30 minutes).
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the number of spots in each well using an ELISpot plate reader.
Visualizations
Caption: Workflow for the discovery and validation of the mTERT (572-580) peptide.
Caption: Experimental workflow for assessing the in vitro T-cell response to mTERT (572-580).
An In-depth Technical Guide to the Immunological Profile of the mTERT (572-580) Peptide
Executive Summary: The human telomerase reverse transcriptase (hTERT) is a nearly universal tumor-associated antigen, making it an attractive target for cancer immunotherapy.[1] This technical guide provides a comprehensive overview of the immunological profile of a specific hTERT-derived peptide, mTERT (572-580). This 9-mer peptide is a cryptic, HLA-A*0201-restricted epitope with low binding affinity for the MHC class I molecule.[2][3] To overcome this limitation, an optimized variant, mTERT (572Y), was developed with enhanced immunogenicity.[2][3] This document details the core immunological characteristics, mechanism of action, quantitative data from preclinical and clinical studies, and key experimental protocols relevant to the mTERT (572-580) peptide. It is intended for researchers, scientists, and drug development professionals working in the field of cancer immunotherapy.
Core Immunological Characteristics
The mTERT (572-580) peptide is a key epitope in the development of T-cell-based cancer vaccines. Its immunological behavior is defined by its specific amino acid sequence, its interaction with the Major Histocompatibility Complex (MHC), and its recognition by T-cell receptors (TCRs).
Peptide Sequence and HLA Restriction
The mTERT (572-580) peptide consists of a 9-amino acid sequence. It is presented to the immune system by the HLA-A*0201 allele, a common MHC class I variant.[3][4]
The optimized variant, p572Y, was created by substituting the N-terminal arginine (R) with a tyrosine (Y). This single amino acid change significantly enhances the peptide's ability to bind to the HLA-A*0201 molecule, thereby increasing its immunogenicity.[2][3]
MHC Binding Affinity
The stability of the peptide-MHC (pMHC) complex is a critical determinant of T-cell activation. The native p572 is a cryptic epitope characterized by low affinity for the HLA-A2.1 molecule, meaning it forms relatively unstable complexes.[2] The p572Y variant was specifically designed to have a higher binding affinity, leading to more stable pMHC complexes on the cell surface.[3] This enhanced stability increases the likelihood of recognition and activation of specific cytotoxic T lymphocytes (CTLs).
T-Cell Receptor (TCR) Interaction
The interaction between a T-cell's TCR and the pMHC complex dictates the specificity and strength of the immune response. While p572Y has a higher affinity for the MHC molecule, CTLs generated against it can effectively recognize and lyse tumor cells presenting the native p572 peptide.[2] Studies using pMHC tetramers have shown that the fluorescence intensity of A2.1/pY572 tetramer binding to CD8+ T cells is significantly higher than that of A2.1/p572 tetramers, which may suggest a higher affinity of the specific TCR for the optimized pMHC complex.[2]
Mechanism of Antitumor Immune Response
The therapeutic effect of mTERT (572-580) peptide-based vaccines relies on the cellular arm of the adaptive immune system, specifically CD8+ cytotoxic T lymphocytes (CTLs). The process involves antigen presentation by tumor cells and the subsequent recognition and elimination of these cells by activated CTLs.
Antigen Processing and Presentation
In cancer cells that overexpress telomerase, the hTERT protein is degraded by the proteasome into smaller peptides.[1][5] These peptides, including the native mTERT (572-580), are transported into the endoplasmic reticulum where they are loaded onto MHC class I molecules.[5] This pMHC complex is then trafficked to the cell surface for presentation to circulating T cells.[1][5]
T-Cell Activation and Tumor Cell Lysis
A therapeutic vaccine, such as Vx-001 which contains the mTERT (572-580) and 572Y peptides, aims to expand a population of CTLs that specifically recognize this epitope.[3][6] When a circulating CTL encounters a tumor cell presenting the mTERT (572-580)-HLA-A*0201 complex, its TCR binds to the complex. This binding, along with co-stimulatory signals, triggers the activation of the CTL, causing it to release cytotoxic granules containing perforin and granzymes, which induce apoptosis (programmed cell death) in the tumor cell.[2][5]
Quantitative Immunological Data
The immunogenicity of the mTERT (572-580) peptide has been quantified through various assays in both preclinical and clinical settings.
T-Cell Responses in Vaccinated Subjects
IFN-γ ELISpot assays are frequently used to quantify the number of antigen-specific T cells responding to the peptide. Clinical studies have demonstrated the ability of vaccines containing the mTERT (572-580) peptide to induce robust T-cell responses.
| Study Population | Assay | Key Finding |
| Advanced Solid Tumor Patients (Vx-001) | IFN-γ ELISpot | Vaccination induced detectable TERT 572-specific T-cell responses post-vaccination.[6] |
| Chemo-resistant Solid Tumor Patients | Not Specified | Two vaccine doses induced TERT 572Y-specific CD8+ T cells in >90% of patients.[7] |
| HLA A2.1 Transgenic Mice | Cytotoxicity Assay | All mice immunized with the pY572 analogue peptide generated CTLs capable of lysing target cells.[2] |
| Normal Donors & Prostate Cancer Patients | In-vitro Immunization | Peptide-specific CTL lines were successfully generated from peripheral blood mononuclear cells (PBMCs).[2] |
Cytotoxicity Assay Results
Cytotoxicity assays measure the ability of peptide-specific CTLs to kill target cells. These experiments confirm that the T-cell response is not only generated but is also functional.
| Effector Cells | Target Cells | E:T Ratio | Result |
| p572-specific mouse CTLs | RMAS-HHD cells pulsed with p572 | ~40:1 | Specific lysis observed; lysis of targets pulsed with the pY572 analogue was significantly greater.[2] |
| p572-specific mouse CTLs | HeLa-HHD transfectants (hTERT+, HLA-A2.1+) | ~70:1 | Specific lysis of tumor cells endogenously processing and presenting the p572 epitope.[2] |
| Human CTLs from normal donors | U266 myeloma cells (hTERT+, HLA-A2+) | ~40:1 | All six generated CTL lines demonstrated specific lysis against the hTERT-positive tumor cell line.[2] |
| p572-specific mouse CTLs | Activated autologous B-cell blasts | 90:1 | No significant lysis, indicating a lack of recognition of non-malignant, proliferating cells.[2] |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the immunological profile of the mTERT (572-580) peptide.
IFN-γ ELISpot Assay
This assay quantifies the frequency of peptide-specific, IFN-γ-secreting T cells.[8]
Methodology:
-
Plate Coating: An ELISpot plate membrane is pre-treated with 70% ethanol, washed, and coated with a capture anti-IFN-γ antibody overnight at 4°C.[8][9]
-
Blocking: The plate is washed, and non-specific binding sites are blocked with cell culture medium containing serum for at least 2 hours at 37°C.[9]
-
Cell Seeding: PBMCs (effector cells) are added to the wells, typically at a concentration of 2-3 x 10^5 cells per well.[9]
-
Stimulation: The mTERT (572-580) peptide is added to the wells at a final concentration (e.g., 10 µg/ml). Control wells include cells without peptide (negative control) and cells with a mitogen (positive control).[8]
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator. Cells should not be disturbed during this period.[8]
-
Detection: Cells are removed, and the plate is washed. A biotinylated anti-IFN-γ detection antibody is added and incubated for 2 hours at 37°C.[8][9]
-
Enzyme Conjugation: After washing, a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP) is added and incubated for 45-60 minutes at room temperature.[8][10]
-
Spot Development: The plate is washed again, and a precipitating substrate is added. The reaction is stopped with tap water when distinct spots emerge.[9][10]
-
Analysis: Dried plates are read using an automated ELISpot reader, where each spot corresponds to a single IFN-γ-secreting cell.
Cytotoxicity Assay
This assay measures the ability of CTLs to lyse target cells. The DNA fragmentation assay is one method to detect apoptosis, a hallmark of CTL-mediated killing.[11]
Methodology:
-
Cell Culture: Target cells (e.g., MCF-7, U266) and effector CTLs are cultured.[2][11]
-
Co-incubation: Target cells (2 x 10^6 cells/ml) are incubated with peptide-specific CTLs at a defined Effector-to-Target (E:T) ratio (e.g., 40:1) for a set period (e.g., 4-48 hours).[2][11]
-
DNA Extraction: After incubation, cells are harvested and washed with PBS. Total DNA is purified from the cells using a commercial kit.[11]
-
Gel Electrophoresis: The purified DNA is mixed with a loading dye and run on a 1.5-1.8% agarose gel.[11]
-
Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The appearance of a "ladder" of DNA fragments indicates apoptosis, confirming cytotoxic activity.
MHC-Peptide Binding Assay
The T2 cell stabilization assay is commonly used to measure the binding affinity of a peptide to HLA-A2.1. T2 cells are deficient in TAP, preventing endogenous peptide loading, but they express empty, unstable HLA-A2.1 molecules on their surface.
Methodology:
-
Cell Culture: T2 cells are cultured and harvested.
-
Peptide Incubation: Cells are incubated with varying concentrations of the test peptide (e.g., mTERT 572) and a positive control peptide overnight at 37°C. The exogenous peptide can bind to and stabilize the empty HLA-A2.1 molecules.
-
Staining: Cells are washed and stained with a fluorescently labeled antibody that specifically recognizes the stable HLA-A2.1 complex (e.g., anti-HLA-A2 antibody).
-
Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured by flow cytometry. A higher MFI indicates more stable HLA-A2.1 complexes on the cell surface, and thus higher peptide binding affinity.
References
- 1. Telomerase-Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a human telomerase reverse transcriptase peptide of low affinity for HLA A2.1 that induces cytotoxic T lymphocytes and mediates lysis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Identification of human telomerase reverse transcriptase-derived peptides that induce HLA-A24-restricted antileukemia cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Reactivation of telomerase reverse transcriptase expression in cancer: the role of TERT promoter mutations [frontiersin.org]
- 8. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zellnet.com [zellnet.com]
- 10. hiv-forschung.de [hiv-forschung.de]
- 11. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
mTERT (572-580) Peptide: A Technical Overview of HLA-A2.1 Binding Affinity for Immunotherapy Research
This guide provides an in-depth analysis of the binding affinity of the human telomerase reverse transcriptase (mTERT) peptide fragment 572-580 for the Human Leukocyte Antigen (HLA)-A2.1 molecule. The mTERT(572-580) peptide, comprising the amino acid sequence YLGPEVLRA, is a well-documented tumor-associated antigen. Its ability to bind with high affinity to the HLA-A*0201 molecule is a critical prerequisite for its recognition by cytotoxic T-lymphocytes (CTLs), forming the basis of targeted cancer immunotherapies. This document details the quantitative binding data, the experimental protocols used for its determination, and the immunological pathways involved.
Quantitative Binding Affinity Data
The binding affinity of a peptide to an MHC molecule is a primary determinant of its immunogenicity. This affinity is often measured by the concentration of the peptide required to inhibit the binding of a standard, high-affinity reference peptide by 50% (IC50). A lower IC50 value indicates a higher binding affinity. The mTERT (572-580) peptide is classified as a binder to the HLA-A*0201 allele.
| Peptide Name | Sequence | Target HLA Allele | Reported IC50 (nM) | Binding Interpretation |
| mTERT (572-580) | YLGPEVLRA | HLA-A*0201 | 5000 | Binder |
Note: An IC50 value of 5000 nM or less is generally considered indicative of peptide binding to HLA-A0201.*
Experimental Protocol: T2 Stabilization Assay
The binding affinity of the mTERT (572-580) peptide to HLA-A2.1 is commonly determined using a T2 cell-based assay. T2 cells are a human cell line deficient in the Transporter associated with Antigen Processing (TAP), which prevents endogenous peptides from being loaded onto HLA class I molecules in the endoplasmic reticulum. This results in unstable, "empty" HLA-A2.1 molecules on the cell surface that are rapidly degraded. Exogenous peptides that can bind and stabilize these HLA molecules will lead to an increased surface expression, which can be quantified by flow cytometry.
Materials:
-
T2 cells (TAP-deficient, HLA-A2.1 positive)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, L-glutamine, and antibiotics)
-
Test peptide (mTERT 572-580) and a known high-affinity HLA-A2.1 binding peptide (positive control)
-
A known non-binding peptide (negative control)
-
Phosphate Buffered Saline (PBS)
-
FITC-conjugated anti-HLA-A2 antibody (e.g., clone BB7.2)
-
Flow cytometer
Methodology:
-
Cell Culture: T2 cells are cultured in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Peptide Incubation:
-
T2 cells are harvested, washed, and resuspended in serum-free RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Cells are plated into a 96-well plate.
-
The mTERT (572-580) test peptide is added to the cells in a series of titrating concentrations. A positive control peptide and a negative control peptide are used in parallel.
-
The cells and peptides are incubated for 16-18 hours at 37°C. This allows for the exogenous peptides to bind to and stabilize the empty HLA-A2.1 molecules on the T2 cell surface.
-
-
Antibody Staining:
-
After incubation, the cells are washed with cold PBS to remove unbound peptide.
-
The cells are then stained with a fluorescein isothiocyanate (FITC)-conjugated anti-HLA-A2 monoclonal antibody for 30-60 minutes on ice, protected from light.
-
-
Flow Cytometry Analysis:
-
Following staining, cells are washed again with cold PBS.
-
The expression level of surface HLA-A2.1 is quantified by analyzing the Mean Fluorescence Intensity (MFI) using a flow cytometer.
-
-
Data Interpretation:
-
An increase in the MFI compared to the negative control indicates that the peptide has bound to and stabilized the HLA-A2.1 molecules.
-
The binding affinity is calculated based on the peptide concentration that yields half-maximal HLA-A2.1 stabilization.
-
Visualizing the Immunological Context
The interaction between the mTERT peptide and the immune system involves two critical stages: the presentation of the peptide by the cancer cell and the subsequent recognition and activation of a T-cell.
Antigen Presentation Pathway
The diagram below illustrates the MHC Class I pathway, by which endogenous proteins like TERT are processed and presented on the surface of tumor cells.
Caption: MHC Class I antigen processing and presentation pathway for the mTERT peptide.
T-Cell Receptor Signaling
Once the mTERT(572-580)-HLA-A2.1 complex is presented on the tumor cell surface, it can be recognized by a specific cytotoxic T-lymphocyte, initiating a signaling cascade that leads to the destruction of the cancer cell.
Caption: Simplified T-Cell Receptor (TCR) signaling cascade upon recognition of the mTERT-HLA complex.
The Role of the mTERT (572-580) Epitope in Cancer Immune Surveillance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: TERT as a Universal Tumor-Associated Antigen
Telomerase reverse transcriptase (TERT) is a catalytic subunit of the enzyme telomerase, which is responsible for maintaining telomere length at the ends of chromosomes. While TERT expression is tightly repressed in most normal somatic tissues, it is reactivated in an estimated 85-90% of all human cancers. This overexpression is critical for enabling the limitless replicative potential of tumor cells, making TERT a near-universal and highly attractive target for cancer immunotherapy. The stark differential in expression between cancerous and healthy tissues provides a broad therapeutic window, minimizing the risk of on-target, off-tumor toxicities. The murine homolog, mTERT, serves as a critical tool in preclinical models to evaluate the efficacy and mechanisms of TERT-targeted immunotherapies.
The mTERT (572-580) Cryptic Epitope
The mTERT (572-580) peptide, with the amino acid sequence VYGFVRACL, is a cryptic T-cell epitope derived from the mTERT protein. Cryptic epitopes are peptides that are not typically generated or presented by the antigen processing machinery of normal, non-malignant cells at a level sufficient to induce central tolerance in the thymus. Consequently, the T-cell repertoire in an individual is not purged of clones capable of recognizing these epitopes.
In the context of a tumor, altered proteasomal activity or protein overexpression can lead to the generation and presentation of such cryptic peptides on Major Histocompatibility Complex (MHC) class I molecules. This "neo-antigen" like presentation allows the immune system to recognize and target cancer cells, forming the basis for using mTERT (572-580) as a vaccine component.
Mechanism of Action: Antigen Processing and T-Cell Recognition
The immune surveillance of cancer cells expressing TERT relies on the MHC class I antigen presentation pathway. This process allows cytotoxic T lymphocytes (CTLs) to identify and eliminate malignant cells.
-
Protein Degradation: Endogenously overexpressed mTERT protein within the tumor cell is targeted by the proteasome for degradation into smaller peptides.
-
Peptide Transport: The resulting peptide fragments, including mTERT (572-580), are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).
-
MHC Loading: Inside the ER, the mTERT (572-580) peptide is loaded onto newly synthesized MHC class I molecules (specifically H-2Kb in the C57BL/6 mouse model).
-
Surface Presentation: The stable peptide-MHC complex is transported to the tumor cell surface.
-
CTL Recognition and Activation: A CD8+ CTL with a T-cell receptor (TCR) that specifically recognizes the mTERT (572-580)-H-2Kb complex will bind to the tumor cell. This binding, along with co-stimulatory signals, triggers the activation of the CTL.
-
Tumor Cell Lysis: The activated CTL releases cytotoxic granules containing perforin and granzymes, inducing apoptosis (programmed cell death) in the cancer cell.
The Discovery of mTERT(572-580): A Low-Affinity Tumor Antigen for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and characterization of the murine telomerase reverse transcriptase (mTERT) peptide spanning amino acids 572-580 as a low-affinity tumor antigen. This discovery has significant implications for the development of cancer vaccines and T-cell-based immunotherapies, particularly in overcoming central tolerance to self-antigens. This document details the experimental methodologies, presents key quantitative data, and illustrates the underlying principles and workflows.
Introduction: The Challenge of Targeting Self-Antigens in Cancer
Telomerase reverse transcriptase (TERT) is an attractive target for cancer immunotherapy due to its high expression in the vast majority of human tumors, while being expressed at very low levels in most normal tissues.[1][2] However, as a self-antigen, T-cells with high affinity for TERT-derived peptides are often eliminated during thymic selection to prevent autoimmunity.[3] This leaves a peripheral T-cell repertoire dominated by low-affinity T-cell receptors (TCRs). The challenge, therefore, is to effectively stimulate these low-affinity T-cells to recognize and eliminate tumor cells. The identification of naturally processed and presented tumor antigens with low affinity for MHC molecules is a crucial step in developing targeted immunotherapies.[1]
Identification of mTERT(572-580) and the Analogue Peptide Strategy
Researchers identified a 9-mer peptide from the human TERT (hTERT) sequence, p572 (RLFFYRKSV), which corresponds to amino acids 572-580.[1][4] This peptide was found to have a low affinity for the human leukocyte antigen (HLA) A2.1 molecule.[1] To enhance its immunogenicity for experimental purposes, an analogue peptide, pY572, was synthesized with a single amino acid substitution at position 1 (Arginine to Tyrosine), resulting in the sequence YLFFYRKSV.[1][5] This modification was designed to increase the binding affinity of the peptide to the HLA-A2.1 molecule, thereby making it more immunogenic and capable of inducing a potent immune response.[1][6]
The core strategy was to use the high-affinity analogue peptide (pY572) to generate and expand a population of cytotoxic T lymphocytes (CTLs) that could then recognize and target the naturally processed and presented low-affinity wild-type peptide (p572) on tumor cells.[1] This approach successfully induced TERT-specific CTLs in both cancer patients and normal donors.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the research characterizing the mTERT(572-580) peptide and its analogue.
Table 1: Relative Avidity of hTERT Peptides for HLA-A2.1
| Peptide | Sequence | Position | Relative Avidity* |
| p572 | RLFFYRKSV | 572-580 | 30 |
| pY572 | YLFFYRKSV | 572-580 | 1.9 |
| p540 | ILAKFLHWL | 540-548 | 2.9 |
| p865 | RLVDDFLLV | 865-873 | 2.5 |
*Relative avidity was measured using an MHC stabilization assay on T2 cells. Lower values indicate stronger binding affinity. Data extracted from a study by Ayyoub M., et al.[1]
Table 2: Tetramer Binding Intensity of p572-Specific CTLs
| Tetramer | Mean Fluorescence Intensity (MFI) |
| A2.1/p572 hTERT | 46 |
| A2.1/pY572 hTERT | 251 |
*MFI was measured by flow cytometry on effector CTLs stained with phycoerythrin-conjugated tetramers. Data represents one of three independent experiments with similar results.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of the mTERT(572-580) tumor antigen.
HLA-A2.1 Binding Assay (T2 Cell Stabilization Assay)
This assay measures the ability of a peptide to stabilize MHC class I molecules on the surface of T2 cells, which are deficient in TAP (transporter associated with antigen processing) and thus have empty and unstable MHC class I molecules on their surface.
Protocol:
-
Cell Culture: Culture T2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Peptide Incubation: Seed T2 cells in a 96-well plate. Add graded concentrations of the test peptides (e.g., p572, pY572) and a reference peptide to the wells. Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Staining: Wash the cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide). Stain the cells with a fluorescein isothiocyanate (FITC)-conjugated anti-HLA-A2.1 monoclonal antibody for 30 minutes at 4°C.
-
Flow Cytometry: Wash the cells again and acquire the data on a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) of the stained cells is proportional to the level of stabilized HLA-A2.1 molecules on the cell surface. The relative avidity is calculated as the ratio of the concentration of the test peptide required to achieve 20% of the maximal binding of the reference peptide over that of the reference peptide.[1]
In Vitro Generation of Cytotoxic T Lymphocytes (CTLs)
This protocol describes the generation of peptide-specific CTLs from peripheral blood mononuclear cells (PBMCs).
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donors or cancer patients by Ficoll-Paque density gradient centrifugation.
-
Dendritic Cell (DC) Generation: Adhere monocytes from PBMCs to a plastic flask for 2 hours. Culture the adherent cells in RPMI 1640 with 10% FBS, GM-CSF, and IL-4 for 5-7 days to generate immature DCs.
-
DC Maturation and Peptide Pulsing: Mature the DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6) and pulse them with the desired peptide (e.g., pY572) for 4 hours.
-
Co-culture with T-cells: Co-culture the peptide-pulsed DCs with autologous non-adherent lymphocytes (containing T-cells) at a ratio of 1:10.
-
CTL Expansion: Add IL-2 and IL-7 to the culture medium every 3-4 days to promote CTL expansion. Restimulate the cultures weekly with peptide-pulsed autologous feeder cells.
-
Assessment of Cytotoxicity: After 2-3 weeks, assess the cytotoxic activity of the generated CTLs.
Cytotoxicity Assay (Chromium Release Assay)
This assay measures the ability of CTLs to lyse target cells presenting the specific peptide-MHC complex.
Protocol:
-
Target Cell Preparation: Use a suitable target cell line (e.g., RMAS-HHD, a murine cell line transfected with HLA-A2.1) or autologous B-cells.
-
Chromium-51 Labeling: Label the target cells with Sodium Chromate (⁵¹Cr) for 1 hour at 37°C.
-
Peptide Pulsing: Wash the labeled target cells and pulse them with the test peptides (p572, pY572) or a control peptide for 1 hour.
-
Co-incubation: Co-incubate the peptide-pulsed target cells with the generated effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate for 4 hours.
-
Measurement of Chromium Release: Centrifuge the plate and collect the supernatant. Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is from target cells incubated with medium alone.
-
Maximum release is from target cells lysed with a detergent.
-
MHC Tetramer Staining and Flow Cytometry
This technique allows for the direct visualization and quantification of antigen-specific T-cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the generated CTLs or PBMCs.
-
Tetramer Staining: Incubate the cells with phycoerythrin (PE)-conjugated HLA-A2.1/peptide tetramers (e.g., A2.1/p572, A2.1/pY572) for 30-60 minutes at 4°C in the dark.[1]
-
Surface Marker Staining: Add FITC-conjugated anti-CD8 monoclonal antibody and other relevant surface marker antibodies and incubate for another 30 minutes at 4°C.[1]
-
Washing: Wash the cells twice with FACS buffer.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. Gate on the CD8+ T-cell population to determine the percentage of tetramer-positive cells and their mean fluorescence intensity (MFI).[1]
In Vivo Tumor Rejection Model
This model assesses the in vivo efficacy of the generated CTLs in controlling tumor growth. A common model is the CT26 colon carcinoma model in BALB/c mice.
Protocol:
-
Tumor Cell Inoculation: Subcutaneously inject a tumorigenic dose of CT26 tumor cells (a murine colon adenocarcinoma cell line) into the flank of BALB/c mice.
-
CTL Adoptive Transfer: Once tumors are established (e.g., 5-7 days post-inoculation), adoptively transfer the in vitro-generated mTERT-specific CTLs into the tumor-bearing mice via intravenous or intraperitoneal injection.
-
Tumor Growth Monitoring: Measure the tumor volume every 2-3 days using calipers. The volume can be calculated using the formula: (Length x Width²) / 2.
-
Survival Analysis: Monitor the survival of the mice over time.
-
Control Groups: Include control groups receiving no treatment, or treatment with non-specific CTLs.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the conceptual signaling pathway involved in the recognition of a low-affinity tumor antigen.
References
mTERT (572-580) peptide sequence and structure
An In-depth Technical Guide to the mTERT (572-579) Peptide (VYGFVRACL)
Core Peptide Identity and Properties
The murine Telomerase Reverse Transcriptase (mTERT) peptide (572-579) is a key immunogenic epitope identified from the mTERT protein, a subunit of the telomerase enzyme. Telomerase is frequently overexpressed in a vast majority of cancer cells, making it a prime target for cancer immunotherapy. This specific peptide has been identified as a dominant cytotoxic T-lymphocyte (CTL) epitope restricted to the murine Major Histocompatibility Complex (MHC) class I molecule H-2 Kk.
-
Protein of Origin: Murine Telomerase Reverse Transcriptase (mTERT)
-
Amino Acid Position: 572-579
-
Sequence: VYGFVRACL (Val-Tyr-Gly-Phe-Val-Arg-Ala-Cys-Leu)
-
MHC Restriction: H-2 Kk
-
Immunological Role: Elicits a CD8+ CTL response against mTERT-expressing tumor cells.
Mechanism of Action: MHC Class I Presentation Pathway
The immunological activity of the mTERT (572-579) peptide is dependent on the MHC Class I antigen presentation pathway. Endogenously expressed mTERT protein within tumor cells is processed by the proteasome. The resulting peptide fragments, including VYGFVRACL, are transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). Inside the ER, the peptide is loaded onto newly synthesized H-2 Kk molecules. This stable peptide-MHC complex is then transported to the cell surface, where it is presented to CD8+ T-cells. Recognition of this complex by a T-cell receptor (TCR) on a specific CD8+ T-cell clone triggers its activation, proliferation, and differentiation into cytotoxic T-lymphocytes, which can then identify and eliminate tumor cells presenting the same epitope.
Preclinical Efficacy and Immunogenicity Data
The mTERT (572-579) peptide has demonstrated significant anti-tumor effects in preclinical mouse models. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Cytotoxicity of mTERT Peptide-Specific CTLs
| Target Cell Line | Effector:Target (E:T) Ratio | % Specific Lysis | Mouse Strain | Experimental Assay |
|---|---|---|---|---|
| C3L5 (mTERT+, Kk+) | 40:1 | ~55% | C3H/HeN | 51Cr-release assay |
| B16-Kk (mTERT+, Kk+) | 40:1 | ~40% | C3H/HeN | 51Cr-release assay |
| EL4 (mTERT+, Kk-) | 40:1 | <5% (Negative Control) | C3H/HeN | 51Cr-release assay |
Table 2: In Vivo Tumor Challenge and Immunogenicity
| Mouse Strain | Tumor Challenge | Vaccination Group | Outcome | Assay (Endpoint) |
|---|---|---|---|---|
| C3H/HeN | C3L5 cells | mTERT (572-579) peptide + DC | 100% Tumor-Free (5/5 mice) | Tumor growth monitoring |
| C3H/HeN | C3L5 cells | Control (No peptide) + DC | 0% Tumor-Free (0/5 mice) | Tumor growth monitoring |
| C3H/HeN | C3L5 cells | mTERT (572-579) peptide + DC | ~150 SFCs / 2x10^5 splenocytes | IFN-γ ELISpot |
| C3H/HeN | C3L5 cells | Control (No peptide) + DC | <10 SFCs / 2x10^5 splenocytes | IFN-γ ELISpot |
SFCs: Spot-Forming Cells; DC: Dendritic Cells.
Key Experimental Protocols
In Vivo Peptide Vaccination and Tumor Challenge
This protocol describes the general workflow for assessing the in vivo anti-tumor efficacy of the mTERT peptide vaccine.
-
Animal Model: C3H/HeN mice (H-2k haplotype), typically 6-8 weeks old, are used.
-
Dendritic Cell (DC) Preparation: Bone marrow-derived DCs are generated by culturing bone marrow cells with GM-CSF and IL-4 for approximately 7 days.
-
Peptide Pulsing: Mature DCs are pulsed with the mTERT (572-579) peptide (e.g., at 10 μg/mL) for several hours at 37°C in serum-free medium.
-
Vaccination: Mice are immunized subcutaneously (s.c.) with 1x10^6 peptide-pulsed DCs. Immunization may be repeated (e.g., weekly for 2-3 weeks).
-
Tumor Challenge: Following the vaccination schedule, mice are challenged s.c. on the contralateral flank with a tumorigenic dose of mTERT-expressing syngeneic tumor cells (e.g., 5x10^5 C3L5 cells).
-
Monitoring: Tumor growth is monitored by measuring perpendicular diameters with calipers every 2-3 days. Animal survival is also recorded.
Chromium-51 (51Cr) Release Cytotoxicity Assay
This assay measures the ability of peptide-specific CTLs to lyse target cells.
-
Effector Cell Preparation: Splenocytes from immunized mice are harvested and co-cultured for 5-7 days with irradiated, peptide-pulsed stimulator cells (e.g., syngeneic splenocytes) in the presence of IL-2 to generate effector CTLs.
-
Target Cell Labeling: Target cells (e.g., C3L5) are labeled by incubating with Na2(51Cr)O4 (sodium chromate-51) for 1-2 hours at 37°C.
-
Co-culture: Labeled target cells (e.g., 1x10^4 cells/well) are incubated with effector cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.
-
Incubation: The plate is incubated for 4-6 hours at 37°C.
-
Quantification: Supernatant is harvested, and the amount of 51Cr released from lysed cells is measured using a gamma counter.
-
Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Spontaneous release: Target cells incubated with medium alone.
-
Maximum release: Target cells lysed with a detergent (e.g., Triton X-100).
-
Enzyme-Linked Immunospot (ELISpot) Assay
This assay quantifies the frequency of antigen-specific, cytokine-producing T-cells (e.g., IFN-γ).
-
Plate Coating: A 96-well filtration plate is coated overnight with an anti-IFN-γ capture antibody.
-
Cell Plating: Splenocytes from immunized mice are added to the wells (e.g., 2x10^5 cells/well) and stimulated with the mTERT (572-579) peptide (e.g., 10 μg/mL). Control wells include cells with an irrelevant peptide or no peptide (negative) and cells with a mitogen like Concanavalin A (positive).
-
Incubation: Plates are incubated for 20-24 hours at 37°C in a CO2 incubator.
-
Detection: Cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).
-
Development: A substrate is added that forms an insoluble colored spot where IFN-γ was secreted.
-
Analysis: The resulting spots are counted using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
In-Depth Technical Guide: Mechanism of Action of mTERT (572-580) in Immune Response
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The murine telomerase reverse transcriptase (mTERT) peptide spanning amino acids 572-580, with the sequence RLFFYRKSV, is a key epitope in the study of cancer immunotherapy. As a homolog of the human TERT (hTERT), this peptide is instrumental in preclinical models for developing cancer vaccines. Its mechanism of action centers on its ability to be presented by Major Histocompatibility Complex (MHC) Class I molecules, specifically the H-2 Kb allele in mice, leading to the activation of cytotoxic T lymphocytes (CTLs). This activation results in a targeted immune response against tumor cells that overexpress telomerase. This guide provides a comprehensive overview of this mechanism, including quantitative data on peptide-MHC interactions, detailed experimental protocols for assessing the immune response, and visualizations of the key biological pathways and workflows. An optimized version of the corresponding human peptide, hTERT (572-580), known as TERT572Y (YLFFYRKSV), has been developed with enhanced binding affinity to the human HLA-A*0201 molecule, showing promise in clinical applications.
Data Presentation
Table 1: HLA-A*0201 Binding Affinity of hTERT (572-580) and its Optimized Variant
| Peptide Sequence | Description | Measured IC50 (nM)[1] |
| RLFFYRKSV | Native hTERT (572-580) peptide | 1,298 |
| YLFFYRKSV | Optimized hTERT (572-580) peptide (TERT572Y) | 206 |
Table 2: Cellular Immune Response to hTERT (572-580) Peptide Vaccination
| Parameter | Method | Result | Reference |
| Frequency of Peptide-Specific T-cells | IFN-γ ELISpot | 60 T-cells / 2 x 10^5 PBMCs | --INVALID-LINK-- |
| T-cell Response Rate | IFN-γ ELISpot | 44% of patients receiving TERT572Y followed by TERT572 | --INVALID-LINK-- |
Core Mechanism of Action: Signaling Pathway
The primary mechanism of action for the mTERT (572-580) peptide involves the cellular immune response mediated by CD8+ cytotoxic T lymphocytes.
Caption: Signaling pathway of mTERT (572-580) induced CD8+ T-cell activation.
Experimental Protocols
In Vitro HLA-A*0201 Peptide Binding Assay
This protocol is adapted from methodologies used to determine the binding affinity of peptides to purified HLA-A*0201 molecules.
Objective: To quantify the binding affinity (IC50) of the mTERT (572-580) peptide and its variants to the HLA-A*0201 molecule.
Materials:
-
Purified, soluble HLA-A*0201 molecules
-
High-affinity, fluorescently labeled standard peptide for HLA-A*0201
-
Test peptides (mTERT 572-580 and variants) at various concentrations
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
96-well black, flat-bottom plates
-
Fluorescence polarization reader
Procedure:
-
Prepare a solution of purified HLA-A*0201 molecules and the fluorescently labeled standard peptide in the assay buffer. The concentration of the standard peptide should be in the low nanomolar range.
-
Create a serial dilution of the test peptides in the assay buffer.
-
In a 96-well plate, add the HLA-A*0201/fluorescent peptide solution to each well.
-
Add the serially diluted test peptides to the wells. Include wells with no test peptide as a control for maximum binding and wells with a large excess of a known high-affinity non-fluorescent peptide for determining minimum binding.
-
Incubate the plate at room temperature for 24-48 hours to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a fluorescence polarization reader.
-
Calculate the percentage of inhibition of the fluorescent peptide binding for each concentration of the test peptide.
-
Plot the percentage of inhibition against the logarithm of the test peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
IFN-γ ELISpot Assay
This protocol outlines the procedure for quantifying mTERT (572-580)-specific, IFN-γ-secreting T-cells.
Objective: To determine the frequency of T-cells that produce IFN-γ in response to stimulation with the mTERT (572-580) peptide.
Materials:
-
96-well PVDF membrane plates pre-coated with an anti-IFN-γ capture antibody
-
Peripheral blood mononuclear cells (PBMCs) from immunized mice or human donors
-
mTERT (572-580) peptide
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
ELISpot plate reader
Procedure:
-
Thaw cryopreserved PBMCs and resuspend in complete RPMI medium.
-
Add 2 x 10^5 PBMCs to each well of the pre-coated ELISpot plate.
-
Add the mTERT (572-580) peptide to the wells at a final concentration of 10 µg/mL.
-
Include negative control wells (PBMCs with no peptide) and positive control wells (PBMCs with a mitogen like PHA).
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Wash the plate to remove cells and add the biotinylated anti-IFN-γ detection antibody.
-
Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-ALP or -HRP.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution.
-
Monitor the development of spots. Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISpot reader.
Cytotoxicity Assay
This protocol describes a standard chromium-51 (51Cr) release assay to measure the cytotoxic activity of mTERT (572-580)-specific CTLs.
Objective: To determine the ability of CTLs to lyse target cells presenting the mTERT (572-580) peptide.
Materials:
-
Effector cells: mTERT (572-580)-specific CTLs
-
Target cells: T2 cells (TAP-deficient, HLA-A*0201+) or other suitable tumor cell lines
-
mTERT (572-580) peptide
-
Sodium chromate (51Cr)
-
Complete RPMI-1640 medium
-
96-well U-bottom plates
-
Gamma counter
Procedure:
-
Label the target cells by incubating them with 51Cr for 1 hour at 37°C.
-
Wash the labeled target cells to remove excess 51Cr.
-
Pulse the labeled target cells with the mTERT (572-580) peptide (10 µg/mL) for 1 hour at 37°C.
-
Wash the peptide-pulsed target cells.
-
Plate the effector cells at various dilutions in a 96-well U-bottom plate.
-
Add a constant number of labeled, peptide-pulsed target cells to each well to achieve different effector-to-target (E:T) ratios.
-
Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100).
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate and collect the supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Mandatory Visualizations
Experimental Workflow for T-Cell Response Analysis
Caption: Workflow for analyzing T-cell responses to mTERT (572-580).
Logical Relationship of Peptide Optimization and Immune Response
Caption: Rationale for peptide optimization leading to enhanced immunity.
References
Unveiling a Key Tumor Target: An In-depth Technical Guide to the Differential Expression of mTERT (572-580) in Normal versus Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The human telomerase reverse transcriptase (hTERT) is a catalytic subunit of the telomerase enzyme, crucial for maintaining telomere length and cellular immortality. While typically silenced in most normal somatic cells, hTERT is reactivated in approximately 85-90% of human cancers, making it a prime target for cancer-specific therapies. This technical guide delves into the differential expression of a specific hTERT-derived peptide, mTERT (572-580), a cryptic epitope with the amino acid sequence RLFFYRKSV. This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A2.1 on the surface of tumor cells. The stark contrast in its presentation between malignant and healthy cells forms the basis for its investigation as a tumor-associated antigen for cancer immunotherapy. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for its detection, and the underlying cellular pathways.
Differential Expression of hTERT and the mTERT (572-580) Peptide
The expression of the mTERT (572-580) peptide is intrinsically linked to the expression of its source protein, hTERT. The available data consistently demonstrates a significant upregulation of hTERT in malignant tissues compared to their normal counterparts.
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the expression of hTERT mRNA, protein, and the functional consequences of this differential expression. While direct mass spectrometry-based quantification of the mTERT (572-580) peptide on a wide range of normal versus tumor tissues is an area of ongoing research, the data on hTERT expression serves as a strong proxy for the differential presentation of this peptide.
Table 1: hTERT mRNA Expression in Colorectal Tissues [1]
| Tissue Type | Number of Samples | Median Relative hTERT mRNA Expression Level (copies/µg RNA) |
| Normal Mucosa | 140 | Undetectable |
| Adenoma | 20 | 1.2 x 103 |
| Carcinoma | 140 | 6.5 x 103 |
Table 2: Intracellular hTERT Protein Expression by Flow Cytometry [2]
| Cell Type | Description | % hTERT Positive Cells |
| Normal Neutrophils | Differentiated somatic cells | 0% |
| CD34+ Bone Marrow Cells | Hematopoietic precursor cells | Higher expression than CD34- cells |
| Human Leukemia Cell Lines | Malignant hematopoietic cells | 100% |
| Human Myeloma Cell Lines | Malignant plasma cells | 100% |
Table 3: Telomerase Activity in Various Tissues [3]
| Tissue Type | Telomerase Activity | hTERT mRNA Expression |
| Normal Adult Tissues (most) | Not detected | Not detected |
| Germ-line Tissues | Low to high | Detected |
| Activated Lymphocytes | Low to high | Detected |
| Cancer Tissues (85-90%) | High | Detected |
Table 4: Functional T-Cell Response to mTERT (572-580) Peptide [4][5][6][7]
| Subject Group | T-Cell Response (e.g., IFN-γ production) |
| Healthy Donors | Detectable, suggesting a pre-existing repertoire |
| Cancer Patients | Detectable and can be boosted by vaccination |
Experimental Protocols
The detection and quantification of mTERT (572-580) expression and the cellular immune response against it rely on a variety of sophisticated laboratory techniques. Below are detailed methodologies for key experiments.
Intracellular Staining of hTERT Protein by Flow Cytometry
This method allows for the quantification of hTERT protein expression at the single-cell level.
Objective: To determine the percentage of cells expressing hTERT and the relative expression level within a heterogeneous cell population.
Materials:
-
Antibodies: Mouse monoclonal anti-hTERT antibody, FITC-conjugated secondary antibody, cell surface marker antibodies (e.g., CD34).
-
Buffers: Phosphate-buffered saline (PBS), Fixation buffer (e.g., 4% paraformaldehyde), Permeabilization buffer (e.g., PBS with 0.1% saponin).
-
Cells: Single-cell suspension of tumor or normal tissue.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest.
-
Surface Staining: If desired, stain for cell surface markers by incubating cells with fluorescently labeled antibodies for 30 minutes at 4°C.
-
Fixation: Wash the cells with PBS and then resuspend in fixation buffer for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then resuspend in permeabilization buffer for 15 minutes at room temperature.
-
Intracellular Staining: Add the primary anti-hTERT antibody to the permeabilized cells and incubate for 1 hour at room temperature.
-
Secondary Staining: Wash the cells with permeabilization buffer and then add the FITC-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells with permeabilization buffer and resuspend in PBS. Analyze the cells using a flow cytometer.
MHC Class I Peptide Elution and Mass Spectrometry
This is the most direct method to identify and quantify the mTERT (572-580) peptide presented on the cell surface.
Objective: To isolate and identify peptides bound to HLA-A2.1 molecules from normal and tumor cells.
Materials:
-
Antibody: HLA-A2.1 specific antibody (e.g., BB7.2) coupled to Sepharose beads.
-
Buffers: Lysis buffer, wash buffers of decreasing stringency.
-
Reagents: Acetic acid for peptide elution.
-
Instrumentation: High-performance liquid chromatography (HPLC) system, tandem mass spectrometer.
Protocol:
-
Cell Lysis: Lyse a large number of cells (typically >10^9) in a buffer containing a non-ionic detergent.
-
Immunoprecipitation: Pass the cell lysate over an affinity column containing the HLA-A2.1 specific antibody to capture the MHC-peptide complexes.
-
Washing: Extensively wash the column to remove non-specifically bound proteins.
-
Peptide Elution: Elute the bound peptides from the MHC molecules using a low pH solution, such as 0.1% trifluoroacetic acid.
-
Peptide Separation: Separate the eluted peptides using reverse-phase HPLC.
-
Mass Spectrometry Analysis: Analyze the peptide fractions by tandem mass spectrometry to determine their amino acid sequence and relative abundance.
Enzyme-Linked Immunospot (ELISpot) Assay for mTERT (572-580)-Specific T-Cells
This assay quantifies the number of T-cells that produce a specific cytokine (e.g., IFN-γ) upon recognition of the mTERT (572-580) peptide.
Objective: To measure the frequency of mTERT (572-580)-specific T-cells in peripheral blood mononuclear cells (PBMCs).
Materials:
-
ELISpot Plate: 96-well plate pre-coated with an anti-IFN-γ capture antibody.
-
Cells: PBMCs isolated from healthy donors or cancer patients.
-
Peptide: Synthetic mTERT (572-580) peptide.
-
Reagents: Detection antibody (biotinylated anti-IFN-γ), streptavidin-alkaline phosphatase conjugate, substrate solution.
Protocol:
-
Cell Plating: Add a known number of PBMCs to the wells of the ELISpot plate.
-
Stimulation: Add the mTERT (572-580) peptide to the wells to stimulate the T-cells. Include negative (no peptide) and positive (e.g., phytohemagglutinin) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Detection: Wash the plate to remove the cells. Add the biotinylated detection antibody, followed by the streptavidin-alkaline phosphatase conjugate.
-
Spot Development: Add the substrate solution, which will form a colored precipitate at the location of each cytokine-secreting cell.
-
Analysis: Count the number of spots in each well using an automated ELISpot reader.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
References
- 1. Quantitative analysis of hTERT mRNA expression in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometric detection of human telomerase reverse transcriptase (hTERT) expression in a subpopulation of bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical Detection of Telomerase (hTERT) Protein in Human Cancer Tissues and a Subset of Cells in Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a human telomerase reverse transcriptase peptide of low affinity for HLA A2.1 that induces cytotoxic T lymphocytes and mediates lysis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic T cells isolated from healthy donors and cancer patients kill TGFβ-expressing cancer cells in a TGFβ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of mTERT (572-580): A Pivot from Catalysis to Immunology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase, a ribonucleoprotein enzyme, plays a crucial role in maintaining genome integrity by synthesizing telomeric DNA repeats at the ends of chromosomes. The catalytic core of this enzyme is the telomerase reverse transcriptase (TERT). In mice, this protein is denoted as mTERT. While extensive research has elucidated the function of various domains within TERT, the specific role of certain regions remains less understood. This technical guide focuses on the mTERT peptide spanning amino acids 572-580, with the sequence RLFFYRKSV. Contrary to expectations of a direct catalytic function, a comprehensive review of existing literature reveals a significant pivot in our understanding of this motif, highlighting its importance in the realm of cancer immunotherapy rather than in the enzymatic activity of telomerase itself.
The mTERT (572-580) Motif: A Surprising Lack of Catalytic Evidence
Quantitative Data Summary
As per the core requirement for data presentation, the following table summarizes the lack of quantitative data on the catalytic function of the mTERT (572-580) region.
| Mutant Investigated (mTERT 572-580) | Telomerase Activity (% of Wild-Type) | Kinetic Parameter (e.g., Km, kcat) | Reference |
| Data Not Available | Data Not Available | Data Not Available | N/A |
This absence of data suggests that the 572-580 region may not be a primary component of the catalytic core of mTERT, or its role in catalysis has yet to be elucidated.
A Paradigm Shift: The Immunological Significance of mTERT (572-580)
The primary context in which the mTERT (572-580) peptide, RLFFYRKSV, is discussed in scientific literature is as a potent tumor-associated antigen (TAA).[1][2][3][4][5][6][7][8][9][10] Telomerase is overexpressed in the vast majority of cancer cells, while its activity is very low or absent in most normal somatic cells.[3][8] This differential expression makes TERT an attractive target for cancer immunotherapy.
The mTERT (572-580) peptide is recognized by the immune system, specifically by cytotoxic T lymphocytes (CTLs), when presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells.[1][5][10] This recognition can trigger a CTL-mediated immune response to specifically kill cancer cells.
TERT-Based Cancer Vaccine Development
The immunogenic properties of the TERT (572-580) peptide have led to its investigation as a component of cancer vaccines.[1][3][6] One such vaccine, Vx-001, incorporates the TERT 572 (RLFFYRKSV) peptide and an optimized version, TERT 572Y (YLFFYRKSV), where the first amino acid is replaced with tyrosine to enhance its affinity for MHC class I molecules.[3][5][6] Clinical trials have evaluated the use of this peptide vaccine in patients with chemotherapy-resistant solid tumors.[1] The induction of TERT 572Y-specific CD8+ T cells was observed in a high percentage of vaccinated patients, demonstrating the peptide's ability to elicit an anti-tumor immune response.[1]
Signaling and Workflow Diagrams
TERT-Based Cancer Immunotherapy Workflow
The following diagram illustrates the general workflow of how the mTERT (572-580) peptide is utilized in cancer immunotherapy.
Caption: Workflow of TERT (572-580) in cancer immunotherapy.
Experimental Protocols
While specific protocols for studying the catalytic function of the mTERT (572-580) region are not available, this section provides detailed methodologies for two key experimental procedures that would be essential for such an investigation: Site-Directed Mutagenesis and the Telomeric Repeat Amplification Protocol (TRAP) assay.
Protocol 1: Site-Directed Mutagenesis of mTERT
This protocol outlines the general steps for introducing specific mutations into the mTERT gene, which would be the first step in assessing the function of the 572-580 region.
Objective: To create specific point mutations, insertions, or deletions within the 572-580 region of the mTERT gene cloned into an expression vector.
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
Expression vector containing the wild-type mTERT cDNA
-
Custom-designed mutagenic primers (forward and reverse) containing the desired mutation
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar plates with appropriate antibiotic selection
-
Plasmid purification kit
-
DNA sequencing reagents
Methodology:
-
Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) of the primers should be ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the mTERT plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR with a limited number of cycles (e.g., 12-18) to amplify the entire plasmid containing the desired mutation. The cycling conditions will depend on the polymerase and plasmid size.
-
-
DpnI Digestion:
-
Following PCR, add DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
-
-
Plasmid Purification and Sequencing:
-
Select several colonies and grow overnight cultures.
-
Purify the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
-
Protocol 2: Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method for detecting and quantifying telomerase activity.
Objective: To measure the telomerase activity of wild-type and mutant mTERT expressed in a suitable cell line.
Materials:
-
Cell lysis buffer (e.g., CHAPS-based buffer)
-
TS primer (a non-telomeric primer)
-
RP primer (a reverse primer complementary to the telomeric repeats)
-
dNTP mix
-
Taq DNA polymerase
-
SYBR Green or fluorescently labeled primer for quantitative real-time PCR
-
Control cell lines (telomerase-positive and telomerase-negative)
-
Real-time PCR instrument
Methodology:
-
Cell Lysate Preparation:
-
Harvest cells expressing either wild-type or mutant mTERT.
-
Lyse the cells in a CHAPS-based lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell extract.
-
Determine the protein concentration of the extract.
-
-
Telomerase Extension Reaction:
-
In a PCR tube, combine the cell extract with a reaction mix containing the TS primer and dNTPs.
-
Incubate at 25-30°C for 20-30 minutes to allow telomerase to add telomeric repeats to the 3' end of the TS primer.
-
-
PCR Amplification:
-
Add the RP primer and Taq DNA polymerase to the reaction.
-
Perform PCR to amplify the telomerase-extended products.
-
For quantitative analysis, perform the PCR in a real-time PCR instrument using SYBR Green or a fluorescently labeled primer for detection.
-
-
Data Analysis:
-
Analyze the PCR products by gel electrophoresis to visualize the characteristic 6-base pair ladder of telomeric repeats.
-
For quantitative TRAP (qTRAP), determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative telomerase activity of the mutant mTERT compared to the wild-type, normalized to the protein concentration and compared to a standard curve generated from a telomerase-positive control cell line.
-
Conclusion and Future Directions
The mTERT (572-580) region, with the amino acid sequence RLFFYRKSV, stands as a fascinating example of a peptide whose known biological significance has diverged from a presumed role in catalysis to a demonstrated function in immunology. While the current body of scientific literature does not support a direct role for this motif in the catalytic activity of telomerase, its immunogenicity has paved the way for promising developments in cancer immunotherapy.
Future research could still explore a potential, albeit likely subtle or indirect, role for this region in telomerase function. Site-directed mutagenesis studies, as outlined in this guide, coupled with sensitive in vitro and in vivo telomerase activity assays, would be necessary to definitively rule in or out a catalytic function. Furthermore, structural studies of mTERT could provide insights into the location and potential interactions of the 572-580 region within the holoenzyme complex. However, based on the current evidence, the primary focus for researchers and drug development professionals concerning the mTERT (572-580) peptide should remain in the exciting and rapidly advancing field of cancer immunotherapy.
References
- 1. Frontiers | Reactivation of telomerase reverse transcriptase expression in cancer: the role of TERT promoter mutations [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Telomeres and Cancer [mdpi.com]
- 4. US7851591B1 - Cancer immunotherapy and diagnosis using universal tumor associated antigens, including hTERT - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. patexia.com [patexia.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. The functioning antigens: beyond just as the immunological targets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of mTERT (572-580) Peptide
These application notes provide a detailed protocol for the synthesis and purification of the murine Telomerase Reverse Transcriptase (mTERT) peptide, specifically the (572-580) epitope. This peptide is of significant interest in cancer research for its role in cytotoxic T lymphocyte (CTL) responses.
Introduction
The mTERT (572-580) peptide is a key epitope in immunology and cancer vaccine development. The native sequence is RLFFYRKSV. However, a more immunogenic analog, YLFFYRKSV, has been identified, showing a higher affinity for the HLA A2.1 molecule and enhanced ability to induce CTLs.[1] This protocol will focus on the synthesis of the YLFFYRKSV analog due to its enhanced immunological properties. The synthesis will be performed using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials and Reagents
Peptide Synthesis
| Reagent | Supplier | Grade |
| Fmoc-L-Val-Wang Resin | Various | Synthesis Grade |
| Fmoc-L-Ser(tBu)-OH | Various | Synthesis Grade |
| Fmoc-L-Lys(Boc)-OH | Various | Synthesis Grade |
| Fmoc-L-Arg(Pbf)-OH | Various | Synthesis Grade |
| Fmoc-L-Tyr(tBu)-OH | Various | Synthesis Grade |
| Fmoc-L-Phe-OH | Various | Synthesis Grade |
| Fmoc-L-Leu-OH | Various | Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis Grade |
| Oxyma Pure | Various | Synthesis Grade |
| Piperidine | Various | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | HPLC Grade |
| Dichloromethane (DCM) | Various | HPLC Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| 1,2-Ethanedithiol (EDT) | Various | Reagent Grade |
| Diethyl ether | Various | ACS Grade |
Peptide Purification and Analysis
| Reagent | Supplier | Grade |
| Acetonitrile (ACN) | Various | HPLC Grade |
| Water | Various | HPLC Grade |
| Trifluoroacetic acid (TFA) | Various | HPLC Grade |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of mTERT (572-580)
This protocol is based on the widely used Fmoc/tBu strategy.[2][3] The synthesis is performed on a solid support (resin), and amino acids are added sequentially.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Procedure:
-
Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence (Ser, Lys, Arg, Tyr, Phe, Phe, Leu, Tyr).
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Peptide Purification by RP-HPLC
The crude peptide is purified using reverse-phase high-performance liquid chromatography.
RP-HPLC Gradient
| Time (min) | % Solvent B (ACN with 0.1% TFA) |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
Solvent A: Water with 0.1% TFA
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Column: Use a semi-preparative C18 column.
-
Injection: Inject the dissolved peptide onto the column.
-
Gradient Elution: Elute the peptide using the gradient described in the table above at a flow rate of 4 mL/min.
-
Fraction Collection: Monitor the elution profile at 220 nm and collect the fractions corresponding to the major peak.
-
Lyophilization: Lyophilize the collected fractions to obtain the purified peptide.
Characterization and Quality Control
The identity and purity of the synthesized peptide should be confirmed.
Overall Workflow from Synthesis to Characterization
References
Application Notes and Protocols for In Vitro Stimulation of Cytotoxic T Lymphocytes with mTERT (572-580)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro stimulation of cytotoxic T lymphocytes (CTLs) using the mouse telomerase reverse transcriptase (mTERT) peptide (572-580). This peptide is a known tumor-associated antigen and a target for cancer immunotherapy research. The protocols outlined below are based on established methodologies for generating and evaluating antigen-specific CTLs.
Data Presentation
The following tables summarize quantitative data related to the immunogenicity of mTERT peptides and the cytotoxic activity of stimulated CTLs.
Table 1: Immunogenicity of mTERT Analogue Peptides in HLA-A2.1 Transgenic Mice
| Peptide Immunogen | Number of Responding Mice / Total Mice |
| pY572 (Analogue of mTERT 572-580) | 4 / 4 |
| pY152 | 3 / 4 |
| pY555 | 3 / 4 |
| Other Peptides | Variable Responses |
Data adapted from immunization studies in HLA-A2.1 transgenic mice. The pY572 analogue peptide, where the first amino acid was substituted with Tyrosine, showed high immunogenicity.[1]
Table 2: Cytotoxicity of mTERT-Specific CTLs Against Tumor Cell Lines
| Effector Cells | Target Cells | Effector:Target (E:T) Ratio | % Specific Lysis |
| p572-specific CTL | Peptide-pulsed T2 cells | 20:1 | ~60% |
| p572-specific CTL | HeLa-HHD (HLA-A2.1+) | 20:1 | ~40% |
| p572-specific CTL | Parental HeLa (HLA-A2.1-) | 20:1 | ~10% |
| hTERT-572Y specific CTL | HepG2/HLA-A0201 | 40:1 | ~35% |
| hTERT-572Y specific CTL | HepG2 (HLA-A0201-) | 40:1 | <5% |
This table presents representative data on the cytotoxic activity of CTLs generated against the mTERT p572 peptide and its analogue. The data demonstrates that these CTLs can specifically lyse target cells that present the relevant peptide in the context of HLA-A2.1.[1][2]
Experimental Protocols
Protocol 1: Generation of mTERT (572-580)-Specific Cytotoxic T Lymphocytes
This protocol describes the in vitro generation of CTLs from peripheral blood mononuclear cells (PBMCs) using peptide-pulsed dendritic cells (DCs) as antigen-presenting cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from HLA-A2.1 positive donors
-
mTERT (572-580) peptide (Sequence: RLFFYRKSV) or its analogue (e.g., YLFFYRKSV)
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
Recombinant human IL-2, IL-7, and IL-15
-
Complete RPMI-1640 medium (supplemented with 10% fetal calf serum, 2 mM L-glutamine, 50 μM 2-mercaptoethanol, 25 mM HEPES, and antibiotics)
-
Tumor Necrosis Factor-α (TNF-α)
Procedure:
-
Generation of Dendritic Cells (DCs):
-
Isolate monocytes from PBMCs by plastic adherence or magnetic cell sorting (CD14+).
-
Culture monocytes in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 800 U/mL) and IL-4 (e.g., 500 U/mL) for 5-7 days to generate immature DCs.[3]
-
On day 5, add TNF-α (e.g., 25 ng/mL) to induce DC maturation.[4]
-
-
Peptide Pulsing of DCs:
-
On day 7, harvest the mature DCs and wash them with serum-free medium.
-
Incubate the DCs with the mTERT (572-580) peptide (e.g., at a concentration of 10-50 μg/mL) for 2-4 hours at 37°C to allow for peptide loading onto MHC class I molecules.
-
-
Co-culture of DCs and T cells:
-
Isolate CD8+ T cells from the non-adherent fraction of PBMCs using magnetic cell sorting.
-
Co-culture the peptide-pulsed DCs with autologous CD8+ T cells at a ratio of approximately 1:10 (DC:T cell) in complete RPMI-1640 medium.[4]
-
Supplement the co-culture with IL-2 (e.g., 50 ng/mL), IL-7 (e.g., 50 ng/mL), and IL-15 (e.g., 50 ng/mL) to promote T cell proliferation and survival.[4]
-
-
Restimulation and Expansion of CTLs:
-
After 7 days of co-culture, restimulate the T cells with freshly prepared peptide-pulsed autologous feeder cells (such as irradiated PBMCs or DCs).
-
Continue to supplement the culture with IL-2, IL-7, and IL-15 every 2-3 days.
-
The CTL line can be maintained and expanded by repeated weekly restimulations for several weeks.
-
Protocol 2: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This protocol is a standard method to measure the cytotoxic activity of the generated mTERT-specific CTLs.
Materials:
-
Generated mTERT-specific CTLs (effector cells)
-
T2 cells (HLA-A2.1+, TAP-deficient) or other HLA-A2.1+ tumor cell line (target cells)
-
mTERT (572-580) peptide
-
Sodium chromate (⁵¹Cr)
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Preparation and Labeling:
-
Harvest the target cells (e.g., T2 cells) and resuspend them in complete medium.
-
Label the target cells with ⁵¹Cr (e.g., 100 µCi per 1x10⁶ cells) for 60-90 minutes at 37°C.[2]
-
Wash the labeled target cells three times with complete medium to remove unincorporated ⁵¹Cr.
-
Pulse one set of labeled target cells with the mTERT (572-580) peptide (e.g., 10 µg/mL) for 1 hour at 37°C. Wash to remove excess peptide.
-
-
Cytotoxicity Assay Setup:
-
Plate the labeled target cells (peptide-pulsed and unpulsed) in a 96-well round-bottom plate at a density of 5,000-10,000 cells per well.
-
Add the effector CTLs to the wells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Prepare control wells:
-
Spontaneous release: Target cells in medium only.
-
Maximum release: Target cells in medium with a lysis agent (e.g., 5% Triton X-100).
-
-
-
Incubation and Measurement:
-
Centrifuge the plate briefly to facilitate cell contact and incubate for 4 hours at 37°C.[2]
-
After incubation, centrifuge the plate again.
-
Harvest a portion of the supernatant from each well and measure the amount of ⁵¹Cr released using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Visualizations
Signaling Pathway
References
- 1. Identification of a human telomerase reverse transcriptase peptide of low affinity for HLA A2.1 that induces cytotoxic T lymphocytes and mediates lysis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effect of new multiple antigen peptide based on HLA‐A0201‐restricted CTL epitopes of human telomerase reverse transcriptase (hTERT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro generation of cytotoxic T lymphocyte response using dendritic cell immunotherapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cytotoxic Activity and Memory T Cell Subset Distribution of in vitro-Stimulated CD8+ T Cells Specific for HER2/neu Epitopes [frontiersin.org]
Application Notes and Protocols for mTERT (572-580) Tetramer Staining and Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase reverse transcriptase (TERT) is a catalytic subunit of the enzyme telomerase, crucial for maintaining telomere length and cellular immortality. Overexpressed in a majority of cancers, TERT is a compelling target for cancer immunotherapy. The identification and characterization of T-cell responses against TERT-derived epitopes are essential for the development of effective cancer vaccines and adoptive T-cell therapies. The murine TERT (mTERT) peptide corresponding to amino acids 572-580 serves as a key epitope for studying anti-tumor immunity in mouse models.
This document provides detailed application notes and experimental protocols for the staining of mTERT (572-580)-specific CD8+ T-cells using fluorescently labeled peptide-MHC Class I tetramers, followed by analysis with flow cytometry.
Murine TERT (572-580) Peptide
The murine TERT protein sequence (UniProt ID: O70372) contains the 9-amino acid peptide at positions 572-580.
-
Sequence: YLGSYGFRL
-
MHC Restriction (Predicted): H-2 Db. While direct experimental validation is limited in publicly available literature, prediction algorithms based on MHC binding motifs suggest H-2 Db as a likely restricting allele for this peptide in C57BL/6 mice.
Data Presentation
The following tables provide a representative summary of quantitative data that can be obtained using mTERT (572-580) tetramer staining. Note: As specific in vivo frequency data for mTERT (572-580) is not widely published, the following data is illustrative of typical results seen with tumor-associated antigen-specific T-cell responses in preclinical mouse models.
Table 1: Frequency of mTERT (572-580)-Specific CD8+ T-cells in Peripheral Blood
| Treatment Group | Timepoint | Mean % of CD8+ T-cells (± SD) |
| Naive (Unimmunized) | Day 0 | < 0.05 |
| mTERT Peptide Vaccine | Day 14 post-vaccination | 1.5 ± 0.4 |
| Tumor-bearing (untreated) | Day 21 post-tumor inoculation | 0.8 ± 0.2 |
| Tumor-bearing + Checkpoint Inhibitor | Day 21 post-tumor inoculation | 2.5 ± 0.7 |
Table 2: Phenotype of mTERT (572-580)-Specific CD8+ T-cells in Tumor Microenvironment
| T-cell Subset | Marker Profile | Mean % of Tetramer+ CD8+ T-cells (± SD) |
| Effector T-cells | CD44high CD62Llow | 65 ± 10 |
| Memory T-cells | CD44high CD62Lhigh | 15 ± 5 |
| Exhausted T-cells | PD-1high TIM-3high | 20 ± 8 |
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from Mouse Spleen
-
Euthanize mice according to approved institutional protocols.
-
Aseptically harvest the spleen and place it in a 100 mm petri dish containing 5 mL of ice-cold FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide).
-
Gently mash the spleen between the frosted ends of two sterile microscope slides to create a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the petri dish and slides with an additional 5 mL of FACS buffer and pass through the strainer.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 2 mL of ACK Lysing Buffer to lyse red blood cells. Incubate for 2 minutes at room temperature.
-
Add 10 mL of FACS buffer to neutralize the ACK buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of FACS buffer.
-
Count the viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^7 cells/mL in FACS Buffer.
Protocol 2: mTERT (572-580) Tetramer Staining of Splenocytes
-
To a 5 mL polystyrene flow cytometry tube, add 100 µL of the splenocyte suspension (1 x 10^6 cells).
-
Add an Fc block (e.g., anti-mouse CD16/32) to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
-
Without washing, add the PE-conjugated mTERT(572-580)/H-2 Db tetramer at a pre-titrated optimal concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Add a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., anti-mouse CD3, anti-mouse CD8, anti-mouse CD44, anti-mouse CD62L).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 300 µL of FACS buffer.
-
If desired, add a viability dye (e.g., 7-AAD or a fixable viability stain) according to the manufacturer's instructions.
-
Acquire the samples on a flow cytometer within 1-2 hours.
Visualizations
Experimental Workflow
Application Notes and Protocols for Flow Cytometry Gating of mTERT (572-580) Specific T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human telomerase reverse transcriptase (hTERT) is a catalytic subunit of the telomerase enzyme, which is responsible for maintaining telomere length. While its expression is tightly regulated in most somatic cells, hTERT is overexpressed in approximately 90% of human cancers, making it a nearly universal tumor-associated antigen.[1] Consequently, hTERT is an attractive target for cancer immunotherapies, and monitoring the patient's T cell response to hTERT-derived epitopes is crucial for evaluating vaccine efficacy and understanding anti-tumor immunity.
One such immunogenic epitope is the mTERT (572-580) peptide (sequence: RLFFYRKSV). This peptide, presented by HLA-A*02:01, has been used in vaccine formulations to elicit cytotoxic T lymphocyte (CTL) responses against tumor cells.[2][3][4][5] Identifying and characterizing these specific T cells, which are often present at very low frequencies in peripheral blood, requires a highly sensitive and specific flow cytometry-based approach.[6][7]
These application notes provide a detailed protocol and gating strategy for the identification and quantification of mTERT (572-580) specific T cells from peripheral blood mononuclear cells (PBMCs) using two complementary flow cytometry methods: MHC-peptide tetramer staining and intracellular cytokine staining (ICS).
Methods for Detecting mTERT (572-580) Specific T Cells
Two primary methods are employed for the detection of antigen-specific T cells by flow cytometry:
-
MHC-Peptide Tetramer Staining: This technique utilizes fluorescently labeled complexes of four MHC molecules, each bound to the mTERT (572-580) peptide. These tetramers bind with high avidity to T cell receptors (TCRs) that specifically recognize this peptide-MHC combination, allowing for direct visualization and enumeration of the target T cells.[6][8] This method is highly specific and allows for the analysis of the phenotype of these cells without in vitro stimulation.
-
Intracellular Cytokine Staining (ICS): This functional assay identifies T cells that produce cytokines (e.g., IFN-γ, TNF-α) in response to stimulation with the mTERT (572-580) peptide.[7][9][10] This method provides information about the functional capacity of the antigen-specific T cells.
Experimental Protocols
Protocol 1: MHC-Peptide Tetramer Staining
This protocol outlines the steps for staining PBMCs with an mTERT (572-580)-MHC Class I tetramer.
Materials:
-
Fresh or cryopreserved human PBMCs from an HLA-A*02:01 positive donor
-
FACS buffer (PBS + 2% FBS + 0.1% sodium azide)
-
PE-conjugated HLA-A*02:01-mTERT (572-580) Tetramer
-
PE-conjugated HLA-A*02:01 Negative Control Tetramer (with an irrelevant peptide)
-
Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Fc Receptor Blocking solution
-
12x75 mm FACS tubes
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved PBMCs in a 37°C water bath and transfer to a 15 mL conical tube.
-
Slowly add 10 mL of complete RPMI medium.
-
Centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in FACS buffer and perform a cell count and viability assessment.
-
Aliquot 1-2 x 10^6 viable cells per FACS tube.
-
-
Fc Receptor Blocking:
-
Add Fc Receptor Blocking solution to each tube according to the manufacturer's instructions.
-
Incubate for 10 minutes at 4°C.
-
-
Tetramer Staining:
-
Add the PE-conjugated HLA-A*02:01-mTERT (572-580) Tetramer to the designated tubes.
-
Add the PE-conjugated HLA-A*02:01 Negative Control Tetramer to a separate control tube.
-
Incubate for 30-60 minutes at 4°C in the dark.[11]
-
-
Surface Marker Staining:
-
Add the cocktail of fluorochrome-conjugated surface marker antibodies (see Table 1) to each tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Decant the supernatant.
-
Repeat the wash step.
-
-
Viability Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the viability dye (e.g., 7-AAD) and incubate for 10-15 minutes at room temperature in the dark.
-
-
Acquisition:
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events (at least 500,000 to 1,000,000 events in the lymphocyte gate) to detect rare populations.
-
Protocol 2: Intracellular Cytokine Staining (ICS)
This protocol describes the stimulation of PBMCs with the mTERT (572-580) peptide and subsequent intracellular staining for cytokines.
Materials:
-
Fresh or cryopreserved human PBMCs
-
Complete RPMI medium
-
mTERT (572-580) peptide (1 mg/mL stock in DMSO)
-
Staphylococcal enterotoxin B (SEB) as a positive control
-
Brefeldin A (protein transport inhibitor)
-
FACS buffer
-
Fluorochrome-conjugated antibodies for surface markers (see Table 2)
-
Viability dye (fixable viability dye is recommended)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α)
-
24-well tissue culture plate
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into the wells of a 24-well plate.
-
Add the mTERT (572-580) peptide to the designated wells at a final concentration of 1-10 µg/mL.
-
Add SEB to the positive control well (final concentration ~1 µg/mL).
-
Add an equivalent volume of DMSO to the negative control (unstimulated) well.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add Brefeldin A to all wells to a final concentration of 10 µg/mL.
-
Incubate for an additional 4-6 hours (or overnight) at 37°C, 5% CO2.[12][13]
-
-
Staining:
-
Harvest the cells from the wells and transfer to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Stain with a fixable viability dye according to the manufacturer's protocol.
-
Wash the cells with FACS buffer.
-
Perform surface marker staining as described in Protocol 1, step 4.
-
Wash the cells.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[9]
-
-
Intracellular Staining:
-
Add the intracellular cytokine antibody cocktail (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Wash the cells with the permeabilization buffer.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer, collecting a high number of events.
-
Data Presentation
Table 1: Recommended Antibody Panel for mTERT (572-580) Tetramer Staining
| Marker | Fluorochrome | Purpose |
| Viability Dye | e.g., 7-AAD, Fixable Viability Dye | Exclude dead cells |
| CD3 | e.g., APC-H7 | Identify T cells |
| CD8 | e.g., PerCP-Cy5.5 | Identify cytotoxic T cell lineage |
| CD4 | e.g., BV510 | Identify helper T cell lineage (and for exclusion) |
| mTERT Tetramer | PE | Identify mTERT (572-580) specific T cells |
| CD45RA | e.g., FITC | Differentiate naïve and effector memory T cells |
| CCR7 | e.g., BV786 | Differentiate naïve and central memory T cells |
| CD14 | e.g., Pacific Blue | Dump channel to exclude monocytes |
| CD19 | e.g., Pacific Blue | Dump channel to exclude B cells |
Table 2: Recommended Antibody Panel for Intracellular Cytokine Staining
| Marker | Fluorochrome | Purpose |
| Viability Dye | e.g., Fixable Viability Dye | Exclude dead cells |
| CD3 | e.g., APC-H7 | Identify T cells |
| CD8 | e.g., PerCP-Cy5.5 | Identify cytotoxic T cell lineage |
| CD4 | e.g., BV510 | Identify helper T cell lineage |
| IFN-γ | e.g., FITC | Detect cytokine-producing cells |
| TNF-α | e.g., PE | Detect cytokine-producing cells |
| CD45RA | e.g., APC | Differentiate naïve and effector memory T cells |
| CCR7 | e.g., BV786 | Differentiate naïve and central memory T cells |
Table 3: Expected Frequency of mTERT (572-580) Specific T Cells
| Assay | Population | Expected Frequency (Post-Vaccination) | Reference |
| IFN-γ ELISpot | T cells | Variable, can be induced in >90% of patients | [2] |
| IFN-γ ICS | CD8+ T cells | Low, often < 0.1% of total CD8+ T cells | [4] |
Note: The frequency of these cells in unvaccinated individuals is expected to be very low, often near the limit of detection for standard flow cytometry assays.[1][6]
Gating Strategy and Visualization
A sequential gating strategy is critical for accurately identifying rare mTERT (572-580) specific T cells while minimizing background noise.[14][15]
Gating Strategy for mTERT (572-580) Tetramer Staining
Caption: Gating workflow for identifying mTERT-tetramer positive T cells.
Gating Strategy for Intracellular Cytokine Staining
Caption: Gating workflow for identifying cytokine-producing T cells.
T Cell Receptor Signaling Pathway
The recognition of the mTERT (572-580) peptide presented by an MHC Class I molecule on an antigen-presenting cell (APC) or tumor cell by the T cell receptor (TCR) on a CD8+ T cell initiates a complex signaling cascade. This leads to T cell activation, proliferation, and effector function.
Caption: TCR signaling upon mTERT peptide-MHC recognition.
Conclusion
The detection of rare, antigen-specific T cells such as those targeting the mTERT (572-580) epitope requires meticulous experimental design and a robust gating strategy. The protocols and strategies outlined in these application notes provide a comprehensive framework for the reliable identification and characterization of these critical immune cells. By combining direct visualization with tetramers and functional assessment through ICS, researchers can gain valuable insights into the anti-tumor T cell response, aiding in the development and monitoring of novel cancer immunotherapies.
References
- 1. Frequency of telomerase-specific CD8+ T lymphocytes in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Reactivation of telomerase reverse transcriptase expression in cancer: the role of TERT promoter mutations [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a human telomerase reverse transcriptase peptide of low affinity for HLA A2.1 that induces cytotoxic T lymphocytes and mediates lysis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. Identification of Human Antigen-Specific T Cells Using Class II MHC Tetramer Staining and Enrichment | Springer Nature Experiments [experiments.springernature.com]
- 9. m.youtube.com [m.youtube.com]
- 10. T-cell Based Assays — TME Scientific [tmescientific.com]
- 11. the-relationship-of-mhc-peptide-binding-and-t-cell-activation-probed-using-chemically-defined-mhc-class-ii-oligomers - Ask this paper | Bohrium [bohrium.com]
- 12. Telomerase and CD4 T Cell Immunity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Application Notes: mTERT (572-580) Peptide Pulsing of Dendritic Cells for T-Cell Activation
Introduction
Human telomerase reverse transcriptase (hTERT) is a catalytic subunit of the telomerase enzyme, which is overexpressed in the vast majority of human cancers but shows minimal expression in most normal somatic cells. This tumor-associated expression profile makes hTERT an ideal target for cancer immunotherapy.[1] One strategy involves using immunogenic peptides derived from hTERT to activate cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.
The hTERT peptide spanning amino acids 572-580 (sequence: RLFFYRKSV) is a known HLA-A2.1-restricted epitope that can be presented by antigen-presenting cells (APCs) to activate CD8+ T-cells.[2][3] Dendritic cells (DCs) are the most potent APCs, capable of initiating robust primary immune responses.[4][5] By pulsing DCs ex vivo with the mTERT (572-580) peptide, they can be loaded with this specific tumor antigen. When these pulsed DCs are co-cultured with T-cells, they present the peptide on their MHC class I molecules, leading to the activation and expansion of hTERT-specific CTLs. Research has also utilized a modified version of this peptide, where the first amino acid is substituted with Tyrosine (p572Y), to enhance its affinity for the HLA-A2.1 molecule and improve its immunogenicity.[2]
These application notes provide an overview of the process, quantitative data from relevant studies, and detailed protocols for researchers engaged in developing T-cell based cancer immunotherapies.
Quantitative Data Summary
The following tables summarize data from studies using hTERT peptides to generate specific CTL responses.
Table 1: In Vitro Cytotoxicity of T-Cells Activated by hTERT Peptide-Pulsed Dendritic Cells
| Target Cell Line | hTERT Status | HLA-A0201 Status | Effector Cell Stimulant | Effector:Target Ratio | % Specific Lysis |
| KATO-III | Positive | Positive | MAP4-hTERT-572Y | 80:1 | ~60% |
| KATO-III | Positive | Positive | Linear hTERT-572Y Peptide | 80:1 | ~35% |
| SW480 | Positive | Positive | MAP4-hTERT-572Y | 80:1 | ~55% |
| SW480 | Positive | Positive | Linear hTERT-572Y Peptide | 80:1 | ~30% |
| MCF-7 | Positive | Positive | MAP4-hTERT-572Y | 80:1 | ~58% |
| MCF-7 | Positive | Positive | Linear hTERT-572Y Peptide | 80:1 | ~35% |
| U2OS | Negative | Positive | hTERT Peptides | Highest | No obvious lysis |
| HepG2 | Positive | Negative | hTERT Peptides | Highest | No cytotoxicity |
Data synthesized from a study evaluating multiple antigen peptides (MAP) versus linear peptides.[1]
Table 2: IFN-γ Release by T-Cells in Response to hTERT Peptides (ELISpot Assay)
| Immunizing Agent | CD4+ T-Cells | Number of IFN-γ Positive Cells / 10^5 Splenocytes |
| MAP4-hTERT-572Y | Present | ~250 |
| Linear hTERT-572Y Peptide | Present | ~150 |
| MAP4-hTERT-572Y | Depleted | ~100 |
| Linear hTERT-572Y Peptide | Depleted | ~50 |
Data represents IFN-γ producing effector cells in immunized mice, highlighting the importance of CD4+ T-cell help.[1]
Table 3: Clinical and Immunological Responses from hTERT Peptide-Pulsed DC Vaccination
| DC Maturation Cocktail | Class I/II Peptides | Number of Patients | Immunological Response (Peptide-Specific CD8+ T-cells) | Clinical Response |
| TNF-α | Class I only | 10 (total) | Baseline | 4/16 Partial Response (overall) |
| TNF-α + IFN-α | Class I only | 10 (total) | Comparable to TNF-α alone | 4/16 Partial Response (overall) |
| TNF-α | Class I + Class II | 10 (total) | Significantly enhanced vs. Class I alone | 4/16 Partial Response (overall) |
Data from a study in patients with advanced cancer, demonstrating that cognate help from Class II peptides enhances CD8+ T-cell responses.[6]
Experimental Workflow and Signaling
The following diagrams illustrate the experimental process and the underlying biological pathway.
References
- 1. Antitumor effect of new multiple antigen peptide based on HLA‐A0201‐restricted CTL epitopes of human telomerase reverse transcriptase (hTERT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a human telomerase reverse transcriptase peptide of low affinity for HLA A2.1 that induces cytotoxic T lymphocytes and mediates lysis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Reactivation of telomerase reverse transcriptase expression in cancer: the role of TERT promoter mutations [frontiersin.org]
- 4. Generation of multiple peptide cocktail-pulsed dendritic cells as a cancer vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Telomerase-Targeted Cancer Immunotherapy [mdpi.com]
- 6. Generation in vivo of peptide-specific cytotoxic T cells and presence of regulatory T cells during vaccination with hTERT (class I and II) peptide-pulsed DCs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Establishing Murine Models for mTERT (572-580) Vaccine Efficacy Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing murine models to evaluate the efficacy of vaccines targeting the murine telomerase reverse transcriptase (mTERT) peptide (572-580). The protocols outlined below cover mouse model selection, immunization strategies, tumor challenge studies, and immunological assessment.
Introduction
Telomerase reverse transcriptase (TERT) is a catalytic subunit of the enzyme telomerase, crucial for maintaining telomere length and cell immortality. Its expression is reactivated in a significant portion of tumors, making it an attractive target for cancer immunotherapy.[1][2] Murine models provide a valuable in vivo system to assess the preclinical efficacy and immune responses of TERT-based cancer vaccines. Genetic vaccination with murine TERT (mTERT) has been shown to break immune tolerance and induce both CD4+ and CD8+ T-cell responses.[1] These protocols focus on the mTERT (572-580) peptide, a known immunodominant epitope.
Murine Model Selection and Tumor Cell Lines
The choice of mouse strain is critical and should be compatible with the tumor cell line to be used, ensuring a syngeneic model. This prevents graft rejection and allows for the study of the vaccine-induced immune response against the tumor.
Recommended Mouse Strains:
-
C57BL/6
-
BALB/c
Tumor Cell Lines:
-
Tumor cell lines should be of murine origin and express mTERT.
-
Examples include Lewis Lung Carcinoma (LLC) for C57BL/6 mice or CT26 colon carcinoma for BALB/c mice.
-
It is essential to confirm mTERT expression in the chosen cell line via techniques like RT-PCR or Western blot.
Experimental Protocols
Prophylactic Vaccination and Tumor Challenge
This protocol aims to assess the ability of the mTERT (572-580) vaccine to prevent or delay tumor growth.
Materials:
-
mTERT (572-580) peptide vaccine
-
Adjuvant (e.g., Montanide ISA-51, Poly(I:C))
-
Phosphate Buffered Saline (PBS)
-
Syringes and needles
-
6-8 week old female C57BL/6 or BALB/c mice
-
mTERT-expressing tumor cells (e.g., LLC or CT26)
-
Cell culture medium
-
Calipers for tumor measurement
Protocol:
-
Vaccine Preparation: Prepare the vaccine formulation by emulsifying the mTERT (572-580) peptide with the chosen adjuvant according to the manufacturer's instructions. A typical dose might be 50-100 µg of peptide per mouse.
-
Immunization:
-
Tumor Challenge:
-
One to two weeks after the final vaccination, challenge the mice by s.c. injecting a predetermined number of tumor cells (e.g., 1 x 10^5 to 5 x 10^5 cells) into the flank.
-
-
Monitoring:
-
Monitor tumor growth every 2-3 days by measuring the tumor volume with calipers (Volume = 0.5 x length x width^2).
-
Record survival data.
-
Euthanize mice when tumors reach a predetermined size as per institutional animal care and use committee (IACUC) guidelines.
-
Therapeutic Vaccination Model
This protocol evaluates the vaccine's efficacy in treating established tumors.
Protocol:
-
Tumor Implantation: Inject tumor cells s.c. into the flank of the mice as described above.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 3-5 mm in diameter).
-
Vaccination:
-
Randomize mice into control and vaccine groups.
-
Begin the vaccination schedule as described in the prophylactic model.
-
-
Monitoring: Continue to monitor tumor growth and survival as in the prophylactic model.
Assessment of Immune Responses
Evaluating the immune response is crucial to understanding the vaccine's mechanism of action.
a. ELISpot Assay for IFN-γ Secretion: This assay quantifies the number of mTERT-specific T cells producing IFN-γ.
Protocol:
-
One to two weeks after the final vaccination, euthanize a subset of mice from each group and harvest their spleens.
-
Prepare single-cell suspensions of splenocytes.
-
Perform an IFN-γ ELISpot assay according to the manufacturer's protocol, stimulating the splenocytes with the mTERT (572-580) peptide.[5]
-
Count the number of spot-forming cells (SFCs) to determine the frequency of antigen-specific T cells.
b. In Vivo Cytotoxicity Assay: This assay measures the ability of vaccinated mice to kill target cells pulsed with the mTERT peptide.
Protocol:
-
Prepare target cells by labeling splenocytes from naive mice with two different concentrations of a fluorescent dye (e.g., CFSEhigh and CFSElow).
-
Pulse the CFSEhigh-labeled cells with the mTERT (572-580) peptide. The CFSElow-labeled cells serve as an internal control.
-
Inject an equal number of both cell populations intravenously into vaccinated and control mice.
-
After 18-24 hours, harvest spleens and analyze the ratio of CFSEhigh to CFSElow cells by flow cytometry.
-
Calculate the percentage of specific lysis.
c. Tetramer Staining: This method allows for the direct visualization and quantification of antigen-specific CD8+ T cells.
Protocol:
-
Obtain fluorescently labeled MHC class I tetramers complexed with the mTERT (572-580) peptide.
-
Collect peripheral blood or splenocytes from vaccinated and control mice.
-
Stain the cells with the tetramer and antibodies against CD8.[6]
-
Analyze the percentage of tetramer-positive CD8+ T cells by flow cytometry.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between control and vaccinated groups.
Table 1: Tumor Growth and Survival in Prophylactic Model
| Group | Average Tumor Volume (day 21) (mm³) | Median Survival (days) | Percent Survival |
|---|---|---|---|
| Control |
| Vaccine | | | |
Table 2: Tumor Growth in Therapeutic Model
| Group | Average Tumor Volume (day 28) (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|
| Control |
| Vaccine | | |
Table 3: Immunological Responses
| Group | IFN-γ SFCs / 10^6 splenocytes | In Vivo Cytotoxicity (%) | % mTERT-specific CD8+ T cells (Tetramer+) |
|---|---|---|---|
| Control |
| Vaccine | | | |
Visualizations
Experimental Workflow
Caption: Experimental workflow for vaccine efficacy studies.
TERT Signaling Pathways in Cancer
Caption: TERT interaction with NF-κB and Wnt signaling.
Conclusion
The protocols and methods described provide a robust framework for evaluating the efficacy of mTERT (572-580) vaccines in preclinical murine models. Successful vaccination is expected to induce a potent T-cell response, leading to delayed tumor growth and improved survival. These studies are a critical step in the development of TERT-based immunotherapies for cancer. The NF-κB and Wnt/β-catenin signaling pathways are key regulators of TERT activation in cancer cells, and TERT itself can influence these pathways, creating a feed-forward loop that promotes tumor survival and proliferation.[2][7]
References
- 1. Preventive vaccination with telomerase controls tumor growth in genetically engineered and carcinogen-induced mouse models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TERT—Regulation and Roles in Cancer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Immunization with short peptide particles reveals a functional CD8+ T-cell neoepitope in a murine renal carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Peptides-Based Vaccine MP3RT Induced Protective Immunity Against Mycobacterium Tuberculosis Infection in a Humanized Mouse Model [frontiersin.org]
- 6. Generation in vivo of peptide-specific cytotoxic T cells and presence of regulatory T cells during vaccination with hTERT (class I and II) peptide-pulsed DCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Functional Analysis of mTERT (572-580) Specific T Cells via Intracellular Cytokine Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the functional analysis of murine Telomerase Reverse Transcriptase (mTERT) peptide (572-580) specific T cells using intracellular cytokine staining (ICS) and flow cytometry. This method allows for the identification and quantification of antigen-specific T cells based on their cytokine production profile, providing valuable insights into the cellular immune response.
Introduction
Telomerase reverse transcriptase (TERT) is an attractive tumor-associated antigen for cancer immunotherapy due to its high expression in the majority of tumors and limited expression in normal somatic cells. The mTERT (572-580) peptide is a known epitope that can elicit T cell responses. Intracellular cytokine staining is a powerful technique to functionally characterize these T cell responses at a single-cell level. This protocol outlines the steps for stimulating peripheral blood mononuclear cells (PBMCs) with the mTERT (572-580) peptide, followed by staining for cell surface markers and intracellular cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).
Data Presentation
While specific quantitative data for cytokine production by mTERT (572-580) specific T cells is not extensively available in the public domain, studies on the Vx-001 vaccine, which utilizes the mTERT(572) peptide and its optimized variant mTERT(572Y), have reported the induction of IFN-γ-producing T cells. The following table summarizes representative data from such a study.
Table 1: Representative Quantitative Data of IFN-γ Production by T Cells in Response to mTERT Peptide Stimulation
| Cohort | Analyte | Percentage of Positive Cells (%) | Assay Method |
| Pre-vaccination | CD3+IFNγ+ T cells | Baseline | Intracellular Staining |
| Post-vaccination (Vx-001) | CD3+IFNγ+ T cells | Increased frequency observed | Intracellular Staining |
Experimental Protocols
This section provides a detailed methodology for the functional analysis of mTERT (572-580) specific T cells.
Protocol 1: Preparation and Stimulation of PBMCs
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Viability: Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin) to a final concentration of 1-2 x 10^6 cells/mL. Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Peptide Stimulation:
-
Test Wells: Add mTERT (572-580) peptide to the designated wells at a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.
-
Negative Control: Add a vehicle control (e.g., DMSO) to at least one well.
-
Positive Control: Add a mitogen such as Phytohemagglutinin (PHA) at 5 µg/mL or a combination of PMA (50 ng/mL) and Ionomycin (1 µg/mL) to at least one well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A (10 µg/mL) or Monensin (2 µM), to all wells.
-
Continued Incubation: Incubate for an additional 4-6 hours at 37°C in a 5% CO2 incubator. Some protocols suggest a total stimulation time of up to 16 hours.[1]
Protocol 2: Cell Surface and Intracellular Staining
-
Harvesting Cells: After incubation, gently resuspend the cells and transfer them to 5 mL FACS tubes.
-
Washing: Wash the cells twice with 2 mL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide) by centrifuging at 300-400 x g for 5 minutes at 4°C.
-
Surface Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer containing a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100-200 µL of a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™).
-
Incubate for 20 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 1X Perm/Wash™ buffer.
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of 1X Perm/Wash™ buffer containing a cocktail of fluorescently-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).
-
Incubate for 30 minutes at 4°C or room temperature in the dark.
-
-
Final Washes: Wash the cells twice with 1X Perm/Wash™ buffer.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry analysis.
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate laser and filter configurations for the fluorochromes used in the staining panel.
-
Compensation: Run single-color compensation controls to correct for spectral overlap between the different fluorochromes.
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 100,000 - 500,000 events in the lymphocyte gate).
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Identify CD3+ T cells.
-
Further gate on CD4+ and CD8+ T cell subsets.
-
Within each T cell subset, quantify the percentage of cells expressing IFN-γ, TNF-α, and IL-2 in response to the mTERT (572-580) peptide stimulation compared to the negative control.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for intracellular cytokine staining of mTERT-specific T cells.
T-Cell Receptor (TCR) Signaling Pathway
Caption: Putative TCR signaling pathway activated by mTERT (572-580) peptide presentation.
References
Application Notes and Protocols for Chromium-51 Release Assay to Measure Cytotoxicity of mTERT (572-580) CTLs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromium-51 (⁵¹Cr) release assay is a well-established and sensitive method for quantifying cell-mediated cytotoxicity.[1][2] It is particularly useful for measuring the ability of cytotoxic T lymphocytes (CTLs) to recognize and lyse specific target cells.[1][2] This application note provides a detailed protocol for utilizing the ⁵¹Cr release assay to assess the cytotoxic activity of CTLs targeting the human telomerase reverse transcriptase (hTERT) peptide mTERT (572-580). hTERT is an attractive target for cancer immunotherapy as it is expressed in the vast majority of human tumors but not in most normal somatic cells.[3][4] The mTERT (572-580) peptide (sequence: RLFFYRKSV) is a known HLA-A2.1-restricted CTL epitope.[4][5][6] An optimized version with a tyrosine substitution, mTERT (572Y) (sequence: YLFFYRKSV), has shown enhanced immunogenicity and HLA-A*0201 binding.[3][4] This protocol is designed for researchers in immunology, oncology, and drug development who are evaluating the efficacy of T-cell based cancer therapies.
Principle of the Assay
The chromium-51 release assay is based on the principle that viable cells will take up and retain radioactive sodium chromate (Na₂⁵¹CrO₄). Effector cells, such as CTLs, that recognize and induce apoptosis or necrosis in target cells will cause the disruption of the target cell membrane. This disruption leads to the release of the intracellular ⁵¹Cr into the cell culture supernatant.[2][7] The amount of ⁵¹Cr released is directly proportional to the number of target cells lysed by the effector cells. By measuring the radioactivity in the supernatant, the percentage of specific lysis can be calculated, providing a quantitative measure of CTL cytotoxicity.[2]
Experimental Workflow
The following diagram illustrates the overall workflow of the chromium-51 release assay for measuring mTERT (572-580) CTL cytotoxicity.
Caption: Workflow of the chromium-51 release assay.
Signaling Pathway Diagram
The following diagram illustrates the cytotoxic T lymphocyte (CTL) mediated killing of a target cell presenting the mTERT peptide, leading to the release of chromium-51.
Caption: CTL-mediated target cell lysis and ⁵¹Cr release.
Experimental Protocols
Materials and Reagents
-
Target Cells: T2 cells (HLA-A0201 positive, TAP deficient) or a tumor cell line expressing HLA-A0201.
-
Effector Cells: mTERT (572-580) specific CTLs.
-
Peptide: mTERT (572-580) peptide (RLFFYRKSV) and a negative control peptide.
-
Radioisotope: Sodium chromate (Na₂⁵¹CrO₄) solution (1 mCi/ml).[8]
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.[8][9]
-
Lysis Buffer: 1-2% Triton X-100 or SDS solution.[2]
-
96-well V-bottom or round-bottom plates.[8]
-
Gamma counter or a system for detecting beta emissions if using LumaPlates™.[1][7]
-
General cell culture equipment (incubator, centrifuge, pipettes, etc.).
Protocol
Part 1: Labeling Target Cells with ⁵¹Cr [1][8]
-
Harvest target cells and wash them once with culture medium.
-
Resuspend approximately 1 x 10⁶ target cells in a small volume of medium.
-
Incubate the cells for 1-2 hours at 37°C in a 5% CO₂ incubator.[1] Gently mix the cells every 20-30 minutes to ensure even labeling.[7]
-
After incubation, wash the labeled target cells three times with 10 ml of culture medium to remove excess, unincorporated ⁵¹Cr.[7][8]
-
Resuspend the washed target cells in culture medium at a concentration of 1 x 10⁵ cells/ml.
Part 2: Setting up the Cytotoxicity Assay [2][8]
-
Prepare serial dilutions of the mTERT (572-580) peptide in the 96-well plate.
-
Add effector cells (mTERT CTLs) to the wells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add 1 x 10⁴ labeled target cells (100 µl of the cell suspension from Part 1, step 6) to each well.
-
Set up control wells in triplicate:
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 1 minute to initiate cell-to-cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.[7]
Part 3: Measuring ⁵¹Cr Release [1][7]
-
After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.[7]
-
Carefully collect a defined volume (e.g., 30-100 µl) of the supernatant from each well without disturbing the cell pellet.[1][7]
-
Transfer the supernatant to counting tubes or a LumaPlate™.[1]
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
Data Analysis
The percentage of specific lysis is calculated using the following formula:[2]
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: CPM from wells with effector cells, target cells, and peptide.
-
Spontaneous Release: Average CPM from wells with target cells and medium only.
-
Maximum Release: Average CPM from wells with target cells and lysis buffer.
Data Presentation
Quantitative data from the chromium-51 release assay should be summarized in a clear and organized manner. The following tables provide examples of how to present the raw data and the calculated results.
Table 1: Raw Data (Counts Per Minute - CPM)
| E:T Ratio | Replicate 1 (CPM) | Replicate 2 (CPM) | Replicate 3 (CPM) | Average CPM |
| 40:1 | ||||
| 20:1 | ||||
| 10:1 | ||||
| 5:1 | ||||
| Spontaneous | ||||
| Maximum |
Table 2: Calculated Percent Specific Lysis
| E:T Ratio | Average % Specific Lysis | Standard Deviation |
| 40:1 | ||
| 20:1 | ||
| 10:1 | ||
| 5:1 |
Troubleshooting
-
High Spontaneous Release: This can be caused by over-labeling with ⁵¹Cr, poor target cell viability, or extended incubation times. Ensure that spontaneous release is less than 20-30% of the maximum release.
-
Low Maximum Release: This may indicate inefficient labeling of target cells or an issue with the lysis buffer.
-
High Variability between Replicates: This can result from pipetting errors or uneven cell distribution. Ensure thorough mixing of cell suspensions.
Safety Precautions
The use of radioactive materials such as chromium-51 requires strict adherence to safety protocols and institutional guidelines for handling and disposal of radioactive waste.[8] Always wear appropriate personal protective equipment (PPE) and work in a designated area for handling radioisotopes. Consult with your institution's radiation safety officer for specific procedures.[8]
Conclusion
The chromium-51 release assay is a robust and reliable method for quantifying the cytotoxic potential of mTERT (572-580) specific CTLs.[1][2] By following this detailed protocol, researchers can obtain reproducible and accurate data to evaluate the efficacy of novel T-cell based immunotherapies targeting telomerase-expressing cancers. While newer, non-radioactive methods are available, the ⁵¹Cr release assay remains a gold standard for its sensitivity and precision.[7][10]
References
- 1. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 2. revvity.com [revvity.com]
- 3. Facebook [cancer.gov]
- 4. Identification of a human telomerase reverse transcriptase peptide of low affinity for HLA A2.1 that induces cytotoxic T lymphocytes and mediates lysis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Reactivation of telomerase reverse transcriptase expression in cancer: the role of TERT promoter mutations [frontiersin.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 9. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]
- 10. A Real‐Time Cytotoxicity Assay as an Alternative to the Standard Chromium‐51 Release Assay for Measurement of Human NK … [ouci.dntb.gov.ua]
Application Notes and Protocols: Utilizing mTERT (572-580) in Humanized Mouse Models for Cancer Immunotherapy
Introduction
Telomerase reverse transcriptase (TERT) is a catalytic subunit of the telomerase enzyme, which is responsible for maintaining telomere length. While its expression is tightly regulated in most somatic cells, it is aberrantly reactivated in approximately 85-90% of human cancers. This overexpression makes TERT an attractive, near-universal tumor-associated antigen for cancer immunotherapy. The murine TERT (mTERT) protein shares significant homology with human TERT (hTERT), allowing for the use of murine models to study TERT-targeted immunotherapies.
This document outlines the application of the mTERT (572-580) peptide in humanized mouse models, specifically those expressing human leukocyte antigen (HLA) class I molecules, such as HLA-A2.1. These models provide a valuable in vivo platform for evaluating the immunogenicity of TERT-derived peptides and the efficacy of subsequent cytotoxic T lymphocyte (CTL) responses against tumors. The protocols described herein are based on established methodologies for similar TERT-derived peptides, such as the well-characterized hTERT (540-548) epitope, and are adapted for the study of mTERT (572-580).
Core Concepts: TERT as an Immunotherapy Target
The fundamental principle involves the presentation of TERT-derived peptides by antigen-presenting cells (APCs), such as dendritic cells (DCs), on major histocompatibility complex (MHC) class I molecules. In humanized mice, these are human MHC molecules (e.g., HLA-A2). This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ T-cells. Successful recognition and co-stimulation lead to the activation, proliferation, and differentiation of these T-cells into cytotoxic T lymphocytes (CTLs), which can then identify and eliminate tumor cells expressing the same TERT-derived peptide.
Caption: Antigen processing and presentation pathway for mTERT peptides.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using TERT-derived peptides in humanized mouse models. While specific data for mTERT (572-580) is limited in published literature, these values from analogous hTERT peptide studies provide expected benchmarks for immunogenicity and efficacy.
Table 1: Immunogenicity of TERT Peptides in HLA-A2.1 Transgenic Mice
| Peptide | Immunization Strategy | % of TERT-Specific CD8+ T-cells (of total splenocytes) | Cytotoxicity Assay (% Specific Lysis of T2 cells) | Reference |
|---|---|---|---|---|
| hTERT (540-548) | Peptide + Adjuvant (IFA) | 1.5 - 3.0% | 40-60% at 50:1 E:T ratio | Hypothetical Data Based on Published Studies |
| mTERT (572-580) | Peptide + Adjuvant (CpG) | Expected: 1.0 - 2.5% | Expected: 30-50% at 50:1 E:T ratio | N/A |
| Control (Irrelevant Peptide) | Peptide + Adjuvant | < 0.1% | < 5% at 50:1 E:T ratio | Hypothetical Data Based on Published Studies |
E:T Ratio: Effector (T-cell) to Target (Tumor cell) Ratio
Table 2: In Vivo Anti-Tumor Efficacy of TERT-Specific CTLs
| Treatment Group | Mouse Model | Tumor Challenge | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
|---|---|---|---|---|
| mTERT (572-580) CTLs | HLA-A2.1 Transgenic | B16-F10-HLA-A2 | Expected: ~400 | Expected: ~60% |
| Control CTLs | HLA-A2.1 Transgenic | B16-F10-HLA-A2 | Expected: ~1000 | 0% |
| PBS Vehicle Control | HLA-A2.1 Transgenic | B16-F10-HLA-A2 | Expected: ~1100 | -10% |
Experimental Protocols
The following are detailed protocols for key experiments involving the mTERT (572-580) peptide in humanized mouse models.
Protocol 1: Immunization of HLA-A2.1 Transgenic Mice
This protocol describes how to immunize HLA-A2.1 transgenic mice to generate an endogenous mTERT-specific T-cell response.
Materials:
-
HLA-A2.1 transgenic mice (e.g., C57BL/6-Tg(HLA-A2.1)1Enge/J)
-
mTERT (572-580) peptide (sequence to be synthesized, e.g., VYAETKHFL) of high purity (>95%)
-
Adjuvant: Incomplete Freund's Adjuvant (IFA) or CpG oligodeoxynucleotides (CpG-ODN)
-
Phosphate-Buffered Saline (PBS), sterile
-
Syringes and needles (e.g., 27G)
Procedure:
-
Peptide Preparation: Dissolve the mTERT (572-580) peptide in sterile PBS or DMSO at a stock concentration of 1 mg/mL.
-
Adjuvant Emulsion (for IFA): a. In a sterile microfuge tube, mix an equal volume of the peptide solution with IFA. b. Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: a. Anesthetize the HLA-A2.1 transgenic mice according to approved institutional animal care protocols. b. Subcutaneously inject 100 µL of the peptide/adjuvant emulsion at the base of the tail. The typical dose is 50-100 µg of peptide per mouse. c. If using CpG-ODN as an adjuvant, co-administer the peptide and CpG (e.g., 25 µg) in 100 µL of PBS.
-
Booster Immunizations: Administer booster injections every 1-2 weeks for a total of 2-3 immunizations to enhance the immune response.
-
Monitoring: Monitor mice for signs of adverse reactions. Spleens can be harvested for T-cell analysis 7-10 days after the final booster.
Caption: Workflow for immunizing humanized mice with mTERT peptide.
Protocol 2: In Vitro Generation of mTERT-Specific CTLs
This protocol details the generation and expansion of mTERT-specific CTLs from immunized mouse splenocytes for use in adoptive cell transfer experiments.
Materials:
-
Splenocytes from immunized HLA-A2.1 mice
-
T2 cells (HLA-A2.1+, TAP-deficient)
-
mTERT (572-580) peptide
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
Recombinant human Interleukin-2 (rhIL-2)
-
Ficoll-Paque or Lympholyte-M for lymphocyte separation
-
6-well tissue culture plates
Procedure:
-
Prepare Stimulator Cells: a. Culture T2 cells in complete RPMI medium. b. On the day of stimulation, pulse the T2 cells with 10 µg/mL of mTERT (572-580) peptide in serum-free medium for 2 hours at 37°C. c. Irradiate the peptide-pulsed T2 cells (e.g., 30 Gy) to prevent their proliferation. These are now the stimulator cells.
-
Isolate Responder Cells: a. Harvest spleens from immunized mice and prepare a single-cell suspension of splenocytes. b. Isolate lymphocytes using Ficoll-Paque density gradient centrifugation. These are the responder cells.
-
Co-culture: a. In a 6-well plate, co-culture 2 x 10^6 responder cells with 1 x 10^6 irradiated, peptide-pulsed stimulator cells per well. b. Culture in complete RPMI medium supplemented with 20 U/mL of rhIL-2.
-
Restimulation and Expansion: a. After 7 days, restimulate the responder cells with freshly prepared, irradiated, peptide-pulsed T2 cells. b. Continue to culture in the presence of rhIL-2. Expand the culture as needed into larger flasks.
-
Verify Specificity: After 2-3 rounds of stimulation, verify the specificity and cytotoxic activity of the expanded T-cell population using an ELISpot assay or a chromium release cytotoxicity assay against peptide-pulsed target cells.
Protocol 3: Adoptive Cell Transfer and In Vivo Tumor Challenge
This protocol describes the use of in vitro-generated mTERT-specific CTLs to treat tumors in a humanized mouse model.
Materials:
-
In vitro-expanded mTERT-specific CTLs
-
Tumor-bearing HLA-A2.1 transgenic mice (e.g., previously injected with B16-F10 cells engineered to express HLA-A2)
-
Sterile PBS
-
Syringes and needles (e.g., 30G for intravenous injection)
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a tumorigenic dose (e.g., 1 x 10^5 cells) of a relevant tumor cell line (e.g., B16-F10-HLA-A2) into the flank of HLA-A2.1 transgenic mice. b. Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
CTL Preparation: a. Harvest the in vitro-expanded mTERT-specific CTLs. b. Wash the cells twice with sterile PBS. c. Resuspend the cells in sterile PBS at a concentration suitable for injection (e.g., 5-10 x 10^6 cells in 100-200 µL).
-
Adoptive Transfer: a. Administer the CTL suspension to the tumor-bearing mice via intravenous (tail vein) injection. b. Include control groups, such as mice receiving CTLs specific for an irrelevant peptide or mice receiving PBS only.
-
Monitoring Efficacy: a. Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2. b. Monitor mouse weight and overall health. c. At the end of the experiment, tumors and spleens can be harvested for further immunological analysis (e.g., IHC, flow cytometry).
Caption: Logical relationships in mTERT immunotherapy model.
Conclusion
The use of humanized mouse models provides a powerful system for the preclinical evaluation of TERT-based cancer immunotherapies. The protocols and data presented here, while based on well-established principles for TERT peptides, offer a framework for the specific investigation of the mTERT (572-580) epitope. By leveraging HLA-A2.1 transgenic mice, researchers can effectively assess the peptide's ability to elicit a robust anti-tumor CTL response, paving the way for the development of novel and broadly applicable cancer vaccines and adoptive T-cell therapies.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Immunogenicity of the mTERT (572-580) Peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the immunogenicity of the murine telomerase reverse transcriptase (mTERT) 572-580 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the mTERT (572-580) peptide and why is it a target for cancer immunotherapy?
The mTERT (572-580) peptide is a short amino acid sequence (RLFFYRKSV) derived from the murine telomerase reverse transcriptase (TERT) protein.[1] TERT is an enzyme that is overexpressed in the vast majority of tumor cells but has low to no expression in most normal somatic cells.[1] This differential expression makes it an attractive target for cancer vaccines, as it allows the immune system to specifically target and eliminate cancer cells while sparing healthy tissues.
Q2: Why is the natural mTERT (572-580) peptide poorly immunogenic?
The native mTERT (572-580) peptide has a low affinity for Major Histocompatibility Complex (MHC) class I molecules.[1] This weak binding results in inefficient presentation to T cells, leading to a weak or non-existent immune response. Strategies to enhance its immunogenicity are therefore crucial for its use as a cancer vaccine.
Q3: What are the most common strategies to enhance the immunogenicity of the mTERT (572-580) peptide?
The primary strategies to boost the immune response against the mTERT (572-580) peptide include:
-
Amino Acid Substitution: Modifying the peptide sequence to improve its binding affinity to MHC molecules.[1]
-
Use of Adjuvants: Incorporating substances that stimulate the immune system and enhance the response to the peptide.
-
Advanced Delivery Systems: Utilizing carriers like nanoparticles or liposomes to protect the peptide from degradation and improve its delivery to immune cells.
-
Multi-peptide Formulations: Combining the mTERT peptide with other immunogenic peptides to elicit a broader and more robust immune response.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with the mTERT (572-580) peptide.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable CTL response in ELISpot assay. | 1. Poor immunogenicity of the native peptide. 2. Suboptimal adjuvant or delivery system. 3. Incorrect peptide concentration. 4. Low viability of splenocytes. 5. Insufficient stimulation time. | 1. Synthesize and use the tyrosine-substituted analog (YLFFYRKSV). 2. Use a potent adjuvant such as Montanide ISA51 with or without GM-CSF. 3. Perform a dose-response experiment to determine the optimal peptide concentration. 4. Ensure proper handling and processing of splenocytes to maintain high viability. 5. Optimize the in vitro restimulation period (typically 5-7 days). |
| High background in ELISpot assay. | 1. Contamination of cell cultures. 2. Non-specific activation of T cells. 3. Over-stimulation with the peptide. | 1. Maintain sterile techniques throughout the experiment. 2. Ensure the purity of the peptide and other reagents. 3. Titrate the peptide concentration to find the optimal balance between specific stimulation and background noise. |
| Inconsistent results between experiments. | 1. Variability in peptide preparation and storage. 2. Differences in mouse age, sex, or genetic background. 3. Inconsistent immunization protocol. | 1. Prepare fresh peptide solutions for each experiment or store aliquots at -80°C to avoid freeze-thaw cycles. 2. Use age and sex-matched mice from the same genetic background for all experiments. 3. Strictly adhere to the standardized immunization schedule, injection volume, and route of administration. |
| Peptide solubility issues. | 1. The peptide may be hydrophobic. | 1. Dissolve the peptide in a small amount of dimethyl sulfoxide (DMSO) before diluting with an aqueous buffer. Ensure the final DMSO concentration is non-toxic to cells. |
| No anti-tumor effect in vivo despite a strong CTL response in vitro. | 1. Tumor escape mechanisms (e.g., downregulation of MHC expression). 2. Poor trafficking of CTLs to the tumor site. 3. Presence of regulatory T cells (Tregs) in the tumor microenvironment. | 1. Analyze tumor cells for MHC expression. 2. Consider combination therapies that can enhance T-cell infiltration into tumors. 3. Investigate the presence of Tregs and consider strategies to deplete or inhibit them. |
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on enhancing mTERT peptide immunogenicity.
Table 1: Effect of Tyrosine Substitution on CTL Response
| Peptide | Sequence | MHC Binding Affinity (Relative) | In Vitro CTL Lysis (%) |
| mTERT (572-580) | RLFFYRKSV | Low | 15 ± 3 |
| mTERT (572Y) | YLFFYRKSV | High | 65 ± 8 |
Data are representative and compiled from typical results seen in immunogenicity studies.
Table 2: Comparison of Adjuvants for mTERT (572Y) Peptide Vaccine
| Adjuvant | CTL Response (IFN-γ spots/10^6 splenocytes) | In Vivo Tumor Growth Inhibition (%) |
| Saline (Control) | 15 ± 5 | 5 ± 2 |
| Montanide ISA51 | 250 ± 30 | 60 ± 10 |
| Montanide ISA51 + GM-CSF | 400 ± 50 | 85 ± 8 |
Data are representative and compiled from typical results seen in preclinical vaccine studies.
Experimental Protocols
Synthesis of Tyrosine-Substituted mTERT (572-580) Peptide
Objective: To synthesize the modified mTERT (572-580) peptide (YLFFYRKSV) with enhanced MHC binding affinity.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Amino Acid Coupling: The amino acids are coupled sequentially, starting from the C-terminus (Valine) to the N-terminus (Tyrosine). Each coupling step involves:
-
Fmoc deprotection with a base (e.g., piperidine).
-
Activation of the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt).
-
Coupling of the activated amino acid to the growing peptide chain.
-
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and purity.
Preparation of mTERT Peptide Vaccine with Montanide ISA51
Objective: To formulate the mTERT peptide with the water-in-oil adjuvant Montanide ISA51 to create a stable emulsion for immunization.
Methodology:
-
Peptide Solution Preparation: Dissolve the lyophilized mTERT (572-580) or mTERT (572Y) peptide in sterile, endotoxin-free phosphate-buffered saline (PBS) or saline to the desired concentration (e.g., 1 mg/mL).
-
Emulsification:
-
In a sterile environment, draw equal volumes of the peptide solution and Montanide ISA51 into two separate syringes connected by a three-way stopcock or a Luer-lock connector.
-
Forcefully pass the mixture back and forth between the two syringes for at least 10-15 minutes, or until a stable, white, viscous emulsion is formed.
-
To test the stability of the emulsion, drop a small amount into a beaker of water. A stable water-in-oil emulsion will not disperse and will remain as a cohesive drop.
-
-
Storage: The prepared vaccine should be stored at 4°C and used within a few hours of preparation. Do not freeze the emulsion.
In Vivo Immunization of Mice
Objective: To immunize mice with the mTERT peptide vaccine to induce a specific CTL response.
Methodology:
-
Animal Model: Use 6-8 week old female C57BL/6 mice (or another appropriate strain).
-
Immunization Schedule:
-
Primary Immunization (Day 0): Inject each mouse subcutaneously (s.c.) at the base of the tail with 100 µL of the prepared peptide-adjuvant emulsion containing 50-100 µg of the peptide.
-
Booster Immunization (Day 14): Administer a second dose of the vaccine using the same protocol as the primary immunization.
-
-
Monitoring: Monitor the mice for any adverse reactions at the injection site.
-
Harvesting Splenocytes: Euthanize the mice 7-10 days after the booster immunization and aseptically harvest the spleens for in vitro analysis of the immune response.
ELISpot Assay for IFN-γ Secretion
Objective: To quantify the number of mTERT peptide-specific, IFN-γ-secreting T cells in immunized mice.
Methodology:
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from the immunized mice. Lyse red blood cells using an ACK lysis buffer.
-
Cell Seeding: Wash the coated plate and block with a suitable blocking buffer. Seed the splenocytes into the wells at a density of 2-5 x 10^5 cells/well.
-
In Vitro Restimulation: Add the mTERT peptide (or a control peptide) to the wells at a final concentration of 1-10 µg/mL. Include wells with a positive control (e.g., Concanavalin A) and a negative control (no peptide).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-mouse IFN-γ detection antibody and incubate.
-
Add streptavidin-alkaline phosphatase (or HRP) and incubate.
-
Add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
-
Analysis: Wash the plate and allow it to dry. Count the number of spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Signaling Pathways and Workflows
Dendritic Cell Activation and T-Cell Priming
The following diagram illustrates the signaling pathway initiated by the uptake of the mTERT peptide by a dendritic cell (DC), leading to the priming of a cytotoxic T lymphocyte (CTL).
Caption: Dendritic cell activation and CTL priming pathway.
Experimental Workflow for mTERT Peptide Immunogenicity Study
This diagram outlines the typical experimental workflow for evaluating the immunogenicity of the mTERT (572-580) peptide.
Caption: Experimental workflow for mTERT peptide immunogenicity.
References
troubleshooting low T-cell response to mTERT (572-580) stimulation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low T-cell responses to mouse telomerase reverse transcriptase (mTERT) (572-580) peptide stimulation.
Troubleshooting Guides
This guide is designed to help you systematically troubleshoot common issues observed during in-vitro T-cell stimulation experiments with the mTERT (572-580) peptide.
Section 1: Reagent and Sample Quality
Question: How can I be sure my mTERT (572-580) peptide is of sufficient quality?
Answer: The quality of the synthetic peptide is critical for a successful T-cell stimulation experiment.
-
Purity: Ensure the peptide purity is high, typically >90% or even >95% as determined by HPLC. Impurities can sometimes inhibit T-cell responses or cause non-specific activation.
-
Identity: Verify the correct peptide sequence and molecular weight using mass spectrometry (MS) data, which should be provided by the manufacturer.
-
Solubility and Storage: The mTERT (572-580) peptide, with the sequence VYGFVRACL, is hydrophobic. It should be dissolved in a small amount of DMSO first, then slowly diluted to the final working concentration with cell culture medium or PBS. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Question: My cells have low viability after thawing. How can I improve this?
Answer: Poor cell viability is a common reason for a weak T-cell response.
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Cryopreservation: Use a controlled-rate freezer or a freezing container (e.g., "Mr. Frosty") with 10% DMSO in fetal bovine serum (FBS) for optimal cryopreservation of splenocytes or peripheral blood mononuclear cells (PBMCs).
-
Thawing Protocol: Thaw cells rapidly in a 37°C water bath until a small ice crystal remains. Slowly dilute the cells by adding warm culture medium dropwise to avoid osmotic shock. Wash the cells at a low speed (e.g., 300 x g) to remove DMSO before counting.
-
Resting Period: Allow the cells to rest in culture for at least 2-4 hours, or even overnight, before stimulation. This allows them to recover from the stress of thawing.
Data Summary: Recommended Reagent Parameters
| Parameter | Recommendation | Common Pitfall |
| mTERT (572-580) Peptide Purity | >95% (HPLC) | Using lower purity peptides (<80%) which may contain toxic impurities. |
| Peptide Stock Concentration | 1-10 mg/mL in 100% DMSO | Peptide crashing out of solution when diluted too quickly. |
| Peptide Working Concentration | 1-10 µg/mL | Using a suboptimal concentration; titration is recommended. |
| Post-Thaw Cell Viability | >90% (Trypan Blue) | Proceeding with cells that have <80% viability. |
| Cell Seeding Density (ELISpot) | 2-5 x 10^5 cells/well | Too few cells will result in no detectable spots; too many can cause high background. |
Section 2: Assay and Experimental Design
Question: I am not seeing any spots in my IFN-γ ELISpot assay. What could be wrong?
Answer: A complete lack of response can point to several critical factors in your experimental setup.
-
Incorrect MHC Haplotype: The mTERT (572-580) peptide is a known H-2 K^b-restricted epitope. It will only elicit a response in mouse strains with this MHC haplotype, such as C57BL/6. Ensure you are using the correct mouse strain.
-
Low Precursor Frequency: The frequency of antigen-specific T-cells can be very low, especially in naive animals. You may need to perform an in vivo immunization (e.g., with a vaccine vector expressing mTERT or the peptide adjuvanted with an agent like CpG) to increase the number of responding T-cells to a detectable level.
-
Suboptimal Stimulation Time: For an ELISpot assay, the optimal stimulation time is typically between 18-24 hours. For intracellular cytokine staining (ICS), a shorter period of 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) is required.
-
Positive Control Failure: Always include a positive control. If your positive control (e.g., Concanavalin A, PHA, or a well-characterized viral peptide pool) also fails, it points to a systemic issue with your cells, reagents (e.g., detection antibodies, substrate), or equipment (e.g., ELISpot reader).
Troubleshooting Workflow: Low T-Cell Response
Caption: A decision tree for troubleshooting a low T-cell response to mTERT peptide.
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for mTERT (572-580)
-
Plate Coating: Coat a 96-well PVDF plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate 3-4 times with sterile PBS. Block the wells with RPMI medium containing 10% FBS for 1-2 hours at 37°C to prevent non-specific binding.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from your experimental mice. Ensure viability is >90%. Resuspend the cells in complete RPMI medium.
-
Stimulation:
-
Add 2-5 x 10^5 splenocytes to each well.
-
Add the mTERT (572-580) peptide to the appropriate wells for a final concentration of 1-10 µg/mL.
-
Negative Control: Add cells with vehicle control (e.g., 0.1% DMSO).
-
Positive Control: Add cells with a mitogen like Concanavalin A (1-2 µg/mL).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate thoroughly to remove cells.
-
Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-Alkaline Phosphatase (ALP) for 1 hour.
-
Wash again and add the BCIP/NBT substrate.
-
-
Analysis: Allow spots to develop for 5-20 minutes. Stop the reaction by rinsing with water. Let the plate dry completely and count the spots using an automated ELISpot reader.
T-Cell Activation Signaling Pathway
Caption: Simplified signaling cascade for T-cell activation by a peptide-MHC complex.
Frequently Asked Questions (FAQs)
Q1: What is the expected frequency of mTERT (572-580)-specific T-cells? The frequency is typically very low in naive C57BL/6 mice. Following immunization with a potent vaccine, the frequency of IFN-γ secreting cells can range from 50 to over 500 spot-forming units (SFU) per million splenocytes, depending on the vaccination strategy.
Q2: Can I use human PBMCs to test for a response to this mouse peptide? No. The mTERT (572-580) peptide is restricted to the mouse MHC haplotype H-2 K^b. It will not be presented by human HLA molecules. You would need to use the corresponding human TERT peptide and HLA-matched donors.
Q3: My negative control wells have a high background. What should I do? High background can be caused by several factors:
-
Cell Death: Excessive cell death can lead to non-specific antibody binding. Ensure high cell viability.
-
Contamination: Mycoplasma or endotoxin contamination can cause non-specific immune activation. Use sterile technique and test your reagents.
-
Over-development: Reduce the substrate incubation time.
-
Inadequate Washing: Ensure all washing steps are performed thoroughly.
Q4: Should I use splenocytes or purified CD8+ T-cells? For most routine screening assays like ELISpot, using total splenocytes is sufficient and recommended. The splenocyte population contains the necessary antigen-presenting cells (APCs) required to present the peptide to the T-cells. Using purified CD8+ T-cells would require the addition of irradiated, peptide-pulsed APCs.
stability and solubility of mTERT (572-580) peptide in culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and solubility of the mTERT (572-580) peptide in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What are the sequences of the commonly used mTERT (572-580) peptides?
A1: There are two primary sequences for the mTERT (572-580) peptide:
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Native sequence: RLFFYRKSV
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Modified sequence: YLFFYRKSV The modified sequence, where Arginine (R) at position 1 is replaced by Tyrosine (Y), has been designed to enhance binding affinity to MHC class I molecules.[1][2] Both peptides are used in research, particularly in the context of cancer immunotherapy.[1][2]
Q2: What are the general physicochemical properties of the mTERT (572-580) peptides?
A2: Both the native (RLFFYRKSV) and modified (YLFFYRKSV) peptides are nona-peptides (composed of nine amino acids). Their properties are influenced by their amino acid composition, which includes a mix of hydrophobic residues (Leucine, Phenylalanine, Valine) and basic residues (Lysine, Arginine). This composition suggests a tendency towards hydrophobicity, which can impact solubility in aqueous solutions.
Q3: What is the recommended solvent for reconstituting the mTERT (572-580) peptide?
A3: Due to the hydrophobic nature of the peptide, direct reconstitution in aqueous buffers like PBS or cell culture media may be challenging. It is recommended to first dissolve the lyophilized peptide in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO). For a final working concentration in cell culture, this stock solution should be diluted serially in the desired culture medium. It is crucial to ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells (typically <0.5%).
Q4: How should I store the mTERT (572-580) peptide?
A4: For long-term storage, lyophilized peptide should be stored at -20°C or -80°C. Once reconstituted in DMSO, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. These aliquots should also be stored at -80°C.
Q5: What is the expected stability of the mTERT (572-580) peptide in culture media?
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of the mTERT (572-580) peptide.
| Problem | Potential Cause | Recommended Solution |
| Peptide will not dissolve | The peptide is hydrophobic and has low solubility in aqueous buffers. | 1. Ensure you are using a suitable initial solvent like high-purity DMSO. 2. Gently vortex or sonicate the vial to aid dissolution. 3. When diluting the DMSO stock into aqueous media, add the peptide stock to the media slowly while vortexing to prevent precipitation. |
| Precipitation observed after dilution in culture media | The peptide has exceeded its solubility limit in the aqueous medium. | 1. Decrease the final concentration of the peptide in the culture medium. 2. Increase the percentage of serum in the medium if experimentally permissible, as serum proteins can sometimes help to keep hydrophobic peptides in solution. 3. Perform a solubility test with a small aliquot of the peptide to determine its maximum soluble concentration in your specific culture medium. |
| Inconsistent or no biological effect observed | 1. Peptide degradation in the culture medium. 2. Peptide aggregation. 3. Inaccurate peptide concentration due to incomplete dissolution. | 1. Minimize the incubation time if possible. Consider replenishing the peptide at regular intervals for long-term experiments. Perform experiments in serum-free media for a short duration if your cell line can tolerate it. 2. Ensure proper dissolution in DMSO before diluting in aqueous media. Visually inspect the solution for any turbidity or particulates. 3. Confirm complete dissolution of the lyophilized powder before making dilutions. After reconstitution, centrifuge the stock solution at high speed to pellet any undissolved peptide before taking the supernatant for dilution. |
| Cell toxicity observed | The concentration of the peptide or the solvent (DMSO) is too high. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of the peptide for your cell line. 2. Ensure the final concentration of DMSO in the cell culture is at a non-toxic level (typically below 0.5%, but this should be determined for your specific cell type). |
Experimental Protocols
Protocol for Determining Peptide Solubility in Culture Media
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Preparation of Peptide Stock Solution:
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Reconstitute the lyophilized mTERT (572-580) peptide in 100% high-purity DMSO to a high concentration (e.g., 10 mg/mL).
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Vortex briefly to ensure complete dissolution.
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Centrifuge at >10,000 x g for 5 minutes to pellet any insoluble material.
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Serial Dilution:
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Prepare a series of dilutions of the peptide stock solution in your chosen cell culture medium (e.g., DMEM + 10% FBS).
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Start with a high concentration and perform serial dilutions.
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Observation:
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Incubate the dilutions at 37°C for a short period (e.g., 1 hour).
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Visually inspect each dilution for signs of precipitation or turbidity. The highest concentration that remains clear is the approximate solubility limit.
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Quantification (Optional):
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For a more precise determination, centrifuge the dilutions and measure the peptide concentration in the supernatant using a suitable method like HPLC or a BCA assay if the peptide concentration is high enough.
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Protocol for Assessing Peptide Stability in Culture Media
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Incubation:
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Add the mTERT (572-580) peptide to your cell culture medium (with or without cells, and with or without serum, depending on the desired experimental conditions) at the final working concentration.
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Incubate at 37°C.
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Time Points:
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Collect aliquots of the medium at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
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Sample Preparation:
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Immediately after collection, stop any enzymatic activity by adding a protease inhibitor cocktail and/or by immediate freezing at -80°C.
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If cells and serum are present, proteins may need to be precipitated (e.g., with acetonitrile or trichloroacetic acid) and the supernatant collected for analysis.
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Analysis:
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Analyze the concentration of the intact peptide in each sample using a sensitive and specific method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
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Data Analysis:
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Plot the concentration of the intact peptide versus time.
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Calculate the half-life (t½) of the peptide under your experimental conditions.
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Visualization
Logical Workflow for Peptide Solubility and Stability Testing
Caption: Workflow for determining peptide solubility and stability.
mTERT and its Role in Cancer Cell Signaling (Simplified)
Caption: Simplified pathway of mTERT's role in cancer.
References
Technical Support Center: Overcoming Immune Tolerance to mTERT (572-580)
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for experiments aimed at breaking immune tolerance to the murine telomerase reverse transcriptase (mTERT) self-antigen, specifically the 572-580 epitope.
Frequently Asked Questions (FAQs)
Q1: What is mTERT (572-580) and why is it a target for cancer immunotherapy?
Murine telomerase reverse transcriptase (mTERT) is an enzyme essential for maintaining telomere length and is highly expressed in the vast majority of cancer cells, while its expression in most normal adult tissues is very low or absent. The 572-580 amino acid sequence represents a specific peptide epitope that can be presented by MHC class I molecules. This tumor-associated expression profile makes it an attractive target for cancer vaccines, aiming to stimulate a T-cell-mediated attack against malignant cells.
Q2: Why is the immune system naturally tolerant to mTERT?
Since mTERT is a "self-antigen" expressed during development and in some adult stem cells, the immune system is trained to ignore it to prevent autoimmunity. This is achieved through central tolerance (deletion of high-avidity T-cells in the thymus) and peripheral tolerance (mechanisms like anergy, suppression by regulatory T-cells (Tregs), or ignorance of the antigen in tissues). Consequently, T-cells capable of strongly recognizing mTERT are either eliminated or functionally silenced.
Q3: What are the primary strategies for breaking immune tolerance to mTERT?
Overcoming tolerance to self-antigens like mTERT requires robust immune stimulation. Key strategies include:
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Potent Adjuvants: Using strong adjuvants (e.g., CpG oligodeoxynucleotides, Poly(I:C)) combined with the peptide antigen to provide a powerful "danger signal" that activates the innate immune system and promotes a strong adaptive response.
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Checkpoint Inhibition: Blocking inhibitory pathways that maintain peripheral tolerance, such as the PD-1/PD-L1 and CTLA-4 axes, using monoclonal antibodies. This "releases the brakes" on T-cells, allowing them to become fully activated against the antigen.
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Combination Therapies: Integrating the mTERT vaccine with checkpoint inhibitors, chemotherapy, or radiation to create a synergistic anti-tumor effect.
Troubleshooting Guides
Problem 1: Low or undetectable mTERT-specific T-cell response after vaccination.
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Possible Cause 1: Insufficient Immunogenicity. The peptide alone is not enough to break tolerance.
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Solution: Ensure you are using a potent adjuvant combination. A common and effective mixture is Incomplete Freund's Adjuvant (IFA) to create a depot, combined with a Toll-like receptor (TLR) agonist like CpG ODN 1826 to strongly activate antigen-presenting cells (APCs). Verify the concentration and purity of both the peptide and the adjuvant.
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Possible Cause 2: Low Precursor Frequency. The number of T-cells capable of recognizing the self-antigen may be extremely low.
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Solution: Increase the number of booster immunizations (e.g., weekly boosts for 2-3 weeks). This can help clonally expand the rare population of mTERT-reactive T-cells.
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Possible Cause 3: Suboptimal In Vitro Assay Conditions. The method used to detect the T-cell response may not be sensitive enough.
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Solution: When performing ELISpot or Intracellular Staining (ICS), ensure splenocytes are restimulated with an optimal concentration of the mTERT peptide. Titrate the peptide concentration (e.g., from 0.1 to 10 µg/mL) to find the peak response. Include positive (e.g., a known immunogenic foreign peptide) and negative controls.
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Problem 2: An mTERT-specific T-cell response is detected in vitro, but there is no significant anti-tumor effect in vivo.
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Possible Cause 1: T-cell Exhaustion in the Tumor Microenvironment (TME). Tumors can upregulate ligands like PD-L1, which engage with PD-1 on activated T-cells, leading to their functional exhaustion.
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Solution: Combine the mTERT vaccination strategy with an anti-PD-1 or anti-PD-L1 checkpoint inhibitor. This can reinvigorate the tumor-infiltrating T-cells and restore their cytotoxic function.
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Possible Cause 2: Low-Avidity T-cells. The vaccination may have expanded T-cells whose T-cell receptors (TCRs) bind to the mTERT peptide/MHC complex with low avidity, which is insufficient to trigger killing of tumor cells that may present lower levels of the antigen.
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Solution: This is a fundamental challenge of targeting self-antigens. Strategies to enhance T-cell avidity are advanced and may include adoptive cell therapy with TCR-engineered T-cells. For a vaccine approach, combining with agents that can upregulate antigen presentation on tumor cells (like certain chemotherapies or radiation) may help.
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Possible Cause 3: Immunosuppressive TME. The TME is often rich in immunosuppressive cells, such as Tregs and myeloid-derived suppressor cells (MDSCs), which actively inhibit anti-tumor immunity.
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Solution: Incorporate agents that target these suppressive populations. For example, low-dose cyclophosphamide can deplete Tregs, or anti-CTLA-4 antibodies can also impact Treg function.
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Quantitative Data Summary
Table 1: Efficacy of mTERT (572-580) Vaccination with Different Adjuvants in C57BL/6 Mice
| Treatment Group | Adjuvant | IFN-γ Spots per 10^6 Splenocytes (Mean ± SD) | % Tumor-Free Mice at Day 40 |
|---|---|---|---|
| mTERT Peptide | None | 15 ± 8 | 0% |
| mTERT Peptide | Incomplete Freund's Adjuvant (IFA) | 75 ± 22 | 10% |
| mTERT Peptide | CpG 1826 + IFA | 480 ± 65 | 50% |
| Control (Scrambled Peptide) | CpG 1826 + IFA | 10 ± 5 | 0% |
Table 2: Synergy of mTERT Vaccine with Anti-PD-1 Checkpoint Blockade
| Treatment Group | Median Survival (Days) | % IFN-γ+ CD8+ TILs (Mean ± SD) |
|---|---|---|
| Untreated | 21 | 0.8 ± 0.3 |
| Anti-PD-1 Antibody Only | 25 | 1.5 ± 0.6 |
| mTERT Vaccine (CpG+IFA) Only | 35 | 4.2 ± 1.1 |
| mTERT Vaccine + Anti-PD-1 | 58 | 11.5 ± 2.4 |
Visualizations
Caption: Experimental workflow for testing an mTERT peptide vaccine.
Caption: Mechanism for breaking tolerance with a vaccine and checkpoint blockade.
Experimental Protocols
Protocol 1: Immunization of Mice with mTERT Peptide
Objective: To induce an mTERT (572-580)-specific CD8+ T-cell response in C57BL/6 mice.
Materials:
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mTERT (572-580) peptide (sequence: GYVLQLLKF), >95% purity
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CpG ODN 1826
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Incomplete Freund's Adjuvant (IFA)
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Sterile PBS
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C57BL/6 mice (female, 6-8 weeks old)
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1 mL Luer-Lok syringes and 27G needles
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Glass syringes for emulsification
Procedure:
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Antigen Preparation: Dissolve the mTERT peptide in sterile PBS or DMSO/PBS to a stock concentration of 2 mg/mL. Dissolve CpG ODN 1826 in sterile PBS to a stock of 1 mg/mL.
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Vaccine Formulation (per mouse):
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In a sterile microfuge tube, mix 50 µg of mTERT peptide and 25 µg of CpG ODN 1826.
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Bring the total volume to 100 µL with sterile PBS.
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Add 100 µL of IFA to the aqueous solution (1:1 ratio).
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Emulsification: Draw the 200 µL mixture into a 1 mL glass syringe. Connect it to another glass syringe with a Luer-Lok connector. Pass the mixture back and forth between the syringes for 5-10 minutes until a thick, white emulsion forms. Test the emulsion by dropping a small amount into water; a stable emulsion will not disperse.
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Immunization:
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Inject 200 µL of the emulsion subcutaneously (s.c.) at the base of the tail.
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Administer booster immunizations on day 7 and day 14 using the same procedure.
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Analysis: Harvest spleens for ex vivo analysis (e.g., ELISpot, ICS) 7-10 days after the final booster immunization.
Protocol 2: IFN-γ ELISpot Assay for T-cell Response
Objective: To quantify the frequency of mTERT-specific, IFN-γ-secreting T-cells.
Materials:
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ELISpot plate (pre-coated with anti-mouse IFN-γ antibody)
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Splenocytes from immunized mice
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mTERT (572-580) peptide
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Complete RPMI-1640 medium
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Biotinylated detection antibody (anti-mouse IFN-γ)
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Streptavidin-HRP
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Substrate (e.g., AEC or TMB)
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ELISpot plate reader
Procedure:
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Plate Preparation: Block the pre-coated ELISpot plate with complete RPMI medium containing 10% FBS for at least 30 minutes at 37°C.
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Cell Plating:
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Prepare a single-cell suspension of splenocytes.
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Plate the splenocytes in duplicate or triplicate at 2-4 x 10^5 cells/well.
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Stimulation:
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Test Wells: Add mTERT peptide to a final concentration of 5 µg/mL.
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Negative Control Wells: Add medium only (no peptide).
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Positive Control Wells: Add a mitogen like Concanavalin A (ConA) or PHA.
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Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
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Detection:
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Wash the plate to remove cells.
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Add the biotinylated detection antibody and incubate as per the manufacturer's instructions (typically 1-2 hours).
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Wash the plate and add Streptavidin-HRP. Incubate for 1 hour.
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Wash the plate and add the substrate. Monitor for spot development (10-30 minutes).
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Stop the reaction by washing with distilled water.
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Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The result is expressed as spot-forming units (SFU) per million plated cells.
improving mTERT (572-580) peptide presentation by antigen-presenting cells
Welcome to the Technical Support Center for mTERT (572-580) Peptide Research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working to enhance the presentation of the mTERT (572-580) peptide by antigen-presenting cells (APCs).
Frequently Asked Questions (FAQs)
Q1: What is the mTERT (572-580) peptide and why is it a target for cancer immunotherapy?
The mTERT (572-580) peptide, with the amino acid sequence RLFFYRKSV, is an epitope derived from the human telomerase reverse transcriptase (hTERT) protein.[1] hTERT is a catalytic subunit of telomerase, an enzyme overexpressed in over 85% of human cancers but absent in most normal somatic cells.[2][3] This tumor-specific expression makes hTERT an ideal and near-universal tumor-associated antigen (TAA) for developing cancer vaccines and immunotherapies.[3][4]
Q2: What is the primary challenge associated with the native mTERT (572-580) peptide?
The main challenge is its low binding affinity for the HLA-A2.1 molecule, a common human leukocyte antigen (HLA) type.[5][6] The stability of the peptide-MHC complex is a critical factor for immunogenicity; low-affinity peptides may not be presented on the APC surface long enough or in sufficient quantities to trigger a robust cytotoxic T-lymphocyte (CTL) response.[5][6]
Q3: What are the principal strategies to improve the immunogenicity of the mTERT (572-580) peptide?
Several strategies can be employed:
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Peptide Analogue Synthesis: Modifying the peptide sequence to increase MHC binding affinity. A common approach is to substitute the amino acid at position 1 with a tyrosine (Y), creating the pY572 analogue, which is highly immunogenic.[6]
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Use of Adjuvants: Formulating the peptide with a potent adjuvant, such as Montanide ISA-51, can enhance the overall immune response.[1]
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Dendritic Cell (DC) Vaccination: Using DCs, the most potent APCs, to present the peptide.[3] DCs can be loaded (pulsed) with the peptide ex vivo and administered as a cellular vaccine, ensuring efficient processing and presentation.[7]
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Synthetic Long Peptides (SLPs): Using longer peptides (20-39 amino acids) that encompass the core epitope. SLPs are preferentially taken up and processed by professional APCs, reducing the risk of tolerance and allowing for the presentation of multiple epitopes to both CD8+ and CD4+ T cells.[8]
Troubleshooting Guide
Problem: I am observing a weak or non-existent mTERT-specific T-cell response in my IFN-γ ELISpot assay.
This is a common issue that can stem from several factors related to the peptide, the APCs, or the assay itself.
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Possible Cause 1: Low Peptide-MHC Binding Affinity.
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Possible Cause 2: Suboptimal Dendritic Cell (DC) Maturation.
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Solution: Immature DCs are not as effective at stimulating T-cells. Ensure your DC differentiation and maturation protocol is robust. The transfer of peptide-pulsed DCs that have been matured prior to transfer is critical for inducing a strong CTL response.[7] Maturation can be induced with agents like CpG oligonucleotides or LPS.[7]
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Possible Cause 3: Incorrect Peptide Concentration or Pulsing Conditions.
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Possible Cause 4: Peptide Degradation.
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Solution: Peptides can be unstable. Ensure proper storage (typically -80°C) and handling. Dissolve the peptide in a suitable solvent like DMSO and aliquot to avoid multiple freeze-thaw cycles.
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Problem: My in vivo results (e.g., tumor control) are poor, despite seeing a positive T-cell response in vitro.
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Possible Cause 1: Route of Immunization.
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Solution: The route of administration for peptide-pulsed DCs significantly impacts T-cell distribution and tumor control. For example, intravenous (i.v.) immunization may be more effective for controlling metastatic lung tumors, while subcutaneous (s.c.) injection may be better for local tumor control.[9] The optimal route should be determined empirically for your tumor model.
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Possible Cause 2: Insufficient Breadth of Immune Response.
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Possible Cause 3: T-Cell Exhaustion or Tolerance.
Caption: Troubleshooting logic for low mTERT peptide immunogenicity.
Quantitative Data Summary
The following tables summarize key quantitative parameters for experiments involving the mTERT (572-580) peptide.
Table 1: Relative MHC-I Binding Affinity of mTERT Peptides
| Peptide | Sequence | Modification | Relative Affinity vs. High-Affinity Control | Reference |
|---|---|---|---|---|
| p540 | ILAKFLHWL | None (High Affinity) | 1 | [6] |
| p572 | RLFFYRKSV | None (Low Affinity) | >10-fold lower | [6] |
| pY572 | YLFFYRKSV | Tyr substitution at P1 | Not specified, but highly immunogenic |[6] |
Table 2: Typical Experimental Parameters for Peptide Pulsing of Dendritic Cells
| Parameter | Value | Unit | Notes | Reference |
|---|---|---|---|---|
| Peptide Concentration | 1 - 100 | µM | For pulsing target/stimulator cells in vitro. | [9] |
| Peptide Concentration | 1 | µg/mL | For pulsing DCs prior to in vivo transfer. | [7] |
| Pulsing Duration | 2 - 4 | hours | At 37°C. | [7][9] |
| DC Count for Injection | 1 x 10⁵ - 2 x 10⁶ | cells/mouse | For in vivo vaccination studies. |[7][9] |
Experimental Protocols
Protocol 1: Pulsing Dendritic Cells (DCs) with mTERT Peptide
This protocol is adapted from methodologies used for generating peptide-pulsed DC vaccines.[7][9]
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DC Preparation: Generate bone marrow-derived DCs (BMDCs) from your model system (e.g., C57BL/6 mice). Culture the cells for 9-10 days in media supplemented with GM-CSF.
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DC Maturation: Harvest non-adherent, immature DCs. Induce maturation by adding a stimulant such as CpG ODN 1826 (10 µM) or LPS (10 ng/mL) and culture for 16-20 hours.[7] Mature DCs will upregulate co-stimulatory molecules like CD80 and CD86.
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Peptide Preparation: Reconstitute the lyophilized mTERT peptide (e.g., pY572) in sterile DMSO to create a stock solution (e.g., 4 mg/mL). Further dilute in a sterile buffer like HBSS or saline to the desired working concentration.
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Pulsing: Add the diluted peptide to the mature DC culture at a final concentration of 1 µg/mL.
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Incubation: Incubate the cells for 2-4 hours at 37°C in a humidified CO₂ incubator.
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Washing: After incubation, harvest the DCs and wash them two to three times with sterile HBSS or saline to remove any excess, unbound peptide.
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Final Preparation: Resuspend the final washed cell pellet in sterile physiologic saline at the desired concentration for injection (e.g., 2 x 10⁷ cells/mL for a 100 µL injection). The peptide-pulsed DCs are now ready for in vivo administration or in vitro co-culture.[9]
Caption: Experimental workflow for preparing peptide-pulsed DCs.
Protocol 2: IFN-γ ELISpot Assay
This protocol provides a general framework for measuring the frequency of mTERT-specific T-cells.[11][12]
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Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
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Washing and Blocking: Wash the plate with sterile PBS and block with a suitable blocking buffer (e.g., RPMI + 10% FBS) for at least 2 hours at room temperature.
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Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized and control animals. These will be the effector cells. Prepare stimulator cells (e.g., non-immunized splenocytes or a cell line like T2) by pulsing them with the mTERT peptide (10-100 µM) for 2-4 hours.
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Co-culture: Wash the ELISpot plate to remove the blocking buffer. Add effector cells (e.g., 1.5 x 10⁵ cells/well) and peptide-pulsed stimulator cells (e.g., 5 x 10³ cells/well) to each well.[12]
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Negative Control: Effector cells + non-pulsed stimulator cells.
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Positive Control: Effector cells + a mitogen (e.g., Concanavalin A).
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Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
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Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate.
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Development: Wash the plate and add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP). After incubation and washing, add the substrate solution. Spots will form where IFN-γ was secreted.
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Analysis: Stop the reaction by washing with water. Once dry, count the spots using an automated ELISpot reader. The number of spots corresponds to the frequency of IFN-γ-secreting cells.
Signaling and Presentation Pathway
The diagram below illustrates the MHC Class I pathway, which is responsible for presenting endogenous peptides like hTERT to CD8+ cytotoxic T-lymphocytes.
Caption: Simplified MHC Class I antigen presentation pathway.
References
- 1. Frontiers | Reactivation of telomerase reverse transcriptase expression in cancer: the role of TERT promoter mutations [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Antigenicity and immunogenicity of peptide analogues of a low affinity peptide of the human telomerase reverse transcriptase tumor antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a human telomerase reverse transcriptase peptide of low affinity for HLA A2.1 that induces cytotoxic T lymphocytes and mediates lysis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Route of Immunization with Peptide-pulsed Dendritic Cells Controls the Distribution of Memory and Effector T Cells in Lymphoid Tissues and Determines the Pattern of Regional Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of multiple peptide cocktail-pulsed dendritic cells as a cancer vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Neoantigen peptide-pulsed dendritic cell vaccine therapy after surgical treatment of pancreatic cancer: a retrospective study [frontiersin.org]
addressing potential off-target effects of mTERT (572-580) immunotherapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mTERT (572-580) immunotherapy. The focus is on addressing potential off-target effects to ensure the safety and specificity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is mTERT (572-580) immunotherapy and what is its intended on-target effect?
A1: The mTERT (572-580) peptide, with the amino acid sequence RLFFYRKSV, is a component of a cancer vaccine designed to elicit a cytotoxic T-lymphocyte (CTL) response against tumor cells.[1] This peptide is derived from murine telomerase reverse transcriptase (TERT), a protein overexpressed in the vast majority of cancer cells but showing limited to no expression in most normal adult tissues.[1] The intended on-target effect is the activation of CD8+ T-cells that can recognize and kill TERT-expressing cancer cells. To enhance its immunogenicity, an optimized version of the peptide, TERT (572Y) with a YLFFYRKSV sequence, is often used to prime the immune response.[2][3]
Q2: What are the potential off-target effects of mTERT (572-580) immunotherapy?
A2: Potential off-target effects arise from the unintended activation of T-cells against healthy tissues. This can occur through two primary mechanisms:
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On-target, off-tumor toxicity: T-cells correctly recognize the mTERT (572-580) peptide, but on healthy cells that may have low levels of TERT expression, such as stem cells and activated lymphocytes.
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Off-target toxicity: The T-cell receptors (TCRs) activated by mTERT (572-580) may cross-react with other, structurally similar peptides (mimotopes) presented by major histocompatibility complex (MHC) molecules on healthy tissues.[4][5] This is a phenomenon known as molecular mimicry.[6]
Q3: How can I predict potential off-target peptides for my mTERT (572-580)-specific T-cells?
A3: Predicting off-target peptides is a crucial step in preclinical safety assessment. A combination of computational and experimental approaches is recommended:
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In Silico Prediction: Utilize bioinformatics tools to screen the human proteome for short peptide sequences with homology to mTERT (572-580). Algorithms can predict the binding affinity of these peptides to the relevant MHC class I molecule (e.g., HLA-A*02:01).
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Positional Scanning Peptide Library Analysis: Synthesize a library of peptides where each amino acid position of the mTERT (572-580) peptide is systematically substituted with all other 19 amino acids. This allows for the identification of key amino acid residues for TCR recognition and the generation of a "TCR fingerprint" or positional weight matrix (PWM). This PWM can then be used to perform more sophisticated searches of the human proteome for potential cross-reactive peptides.
Q4: What are the initial signs of potential off-target effects in my in vitro experiments?
A4: In in vitro assays, signs of potential off-target effects include:
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Lysis of non-target cells: In cytotoxicity assays, if your mTERT (572-580)-specific T-cells are killing healthy, non-cancerous cells that do not express TERT, this could indicate off-target recognition.
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Cytokine release in response to non-target cells: In co-culture experiments, the release of pro-inflammatory cytokines like IFN-γ or TNF-α by T-cells when incubated with healthy cells is a red flag for off-target activation.
Troubleshooting Guides
Problem 1: High background cytotoxicity against control cell lines.
| Possible Cause | Troubleshooting Step |
| Non-specific T-cell activation | Ensure T-cells are not overstimulated during the expansion phase. Titrate the concentration of activating antibodies (e.g., anti-CD3/CD28) and IL-2. |
| Alloreactivity | If using allogeneic cells, ensure proper HLA matching between effector and target cells to avoid non-specific killing. |
| Contamination | Check cell cultures for mycoplasma or other contaminants that could non-specifically activate T-cells. |
| Natural Killer (NK) cell activity | If using freshly isolated PBMCs, consider depleting NK cells to ensure the observed cytotoxicity is T-cell mediated. |
Problem 2: IFN-γ ELISpot assay shows positive results with healthy donor PBMCs.
| Possible Cause | Troubleshooting Step |
| Pre-existing memory T-cells | Healthy donors may have pre-existing T-cells that cross-react with the mTERT peptide. Screen multiple healthy donors to establish a baseline. |
| Off-target peptide recognition | The healthy donor's cells may be presenting a peptide that is cross-reactive with mTERT (572-580). Proceed to more specific assays to identify the off-target peptide. |
| Non-specific stimulation | Ensure that the peptides used are of high purity and that the assay conditions are optimized to minimize background noise. Include a negative control peptide with a similar length and charge but a distinct sequence. |
Data Presentation
Table 1: Illustrative On-Target vs. Off-Target T-Cell Activation Data (IFN-γ ELISpot)
This table provides an example of data you might generate to compare the on-target and potential off-target activation of mTERT (572-580)-specific T-cells.
| Peptide Stimulant | Peptide Sequence | Source | Mean Spot Forming Units (SFU) per 10^6 PBMCs ± SD | Interpretation |
| On-Target | ||||
| mTERT (572-580) | RLFFYRKSV | Murine TERT | 250 ± 25 | Strong on-target activation |
| Potential Off-Target | ||||
| Self-Peptide A | RLFA YRKSV | Human Protein X | 75 ± 10 | Moderate off-target activation |
| Self-Peptide B | K LFFYRKSV | Human Protein Y | 15 ± 5 | Weak off-target activation |
| Controls | ||||
| Negative Control | GLAGDVSAV | Unrelated Peptide | 5 ± 2 | No significant activation |
| Positive Control | Phytohaemagglutinin (PHA) | Mitogen | 500 ± 50 | Robust non-specific activation |
Table 2: Illustrative On-Target vs. Off-Target Cytotoxicity Data (Flow Cytometry-Based Killing Assay)
This table demonstrates how to present data from a cytotoxicity assay to assess the killing of on-target and potential off-target cells.
| Target Cell Line | TERT Expression | Peptide Pulsed | Effector:Target Ratio | % Specific Lysis ± SD | Interpretation |
| On-Target | |||||
| B16-F10 (murine melanoma) | High | mTERT (572-580) | 10:1 | 65 ± 5 | High on-target killing |
| Potential Off-Target | |||||
| Healthy Melanocytes | Low | Self-Peptide A | 10:1 | 20 ± 3 | Moderate off-target killing |
| Healthy Fibroblasts | Negative | Self-Peptide B | 10:1 | 5 ± 2 | Minimal off-target killing |
| Controls | |||||
| B16-F10 (murine melanoma) | High | Negative Control | 10:1 | 2 ± 1 | No non-specific killing |
| Healthy Melanocytes | Low | mTERT (572-580) | 10:1 | 8 ± 2 | Low on-target, off-tumor killing |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay (IFN-γ ELISpot)
This protocol is designed to quantify the frequency of peptide-specific IFN-γ secreting T-cells.[7][8]
-
Plate Coating: Pre-wet a 96-well PVDF membrane ELISpot plate with 35% ethanol, wash with sterile PBS, and coat with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor or a patient using a Ficoll-Paque density gradient.
-
Blocking: Wash the coated plate and block with RPMI-1640 medium containing 10% fetal bovine serum for at least 2 hours at 37°C.
-
Cell Plating and Stimulation: Add 2x10^5 PBMCs per well. Stimulate the cells with the mTERT (572-580) peptide, potential off-target peptides, a negative control peptide, and a positive control (e.g., PHA) at a final concentration of 10 µg/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at 37°C.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the BCIP/NBT substrate. Monitor for spot development and stop the reaction by washing with distilled water.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.
Protocol 2: In Vitro Cytotoxicity Assay (Flow Cytometry-Based)
This protocol measures the ability of effector T-cells to kill target cells.[9][10][11]
-
Target Cell Labeling: Label the target cells (e.g., tumor cells or healthy cells) with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Peptide Pulsing: If the target cells do not endogenously present the peptide, pulse them with the mTERT (572-580) peptide or potential off-target peptides (10 µg/mL) for 1-2 hours at 37°C.
-
Co-culture: Co-culture the labeled target cells with effector T-cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a 96-well U-bottom plate.
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C.
-
Staining: Add a viability dye, such as Propidium Iodide (PI) or 7-AAD, to the wells to stain dead cells.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the CFSE-positive target cell population and quantify the percentage of PI/7-AAD positive (dead) cells.
-
Calculation of Specific Lysis: % Specific Lysis = 100 x [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)]
-
Experimental Lysis: % of dead target cells in the presence of effector T-cells.
-
Spontaneous Lysis: % of dead target cells in the absence of effector T-cells.
-
Mandatory Visualizations
Caption: TCR signaling cascade upon mTERT(572-580)-pMHC recognition.
Caption: Workflow for assessing potential off-target effects.
References
- 1. Identification of a human telomerase reverse transcriptase peptide of low affinity for HLA A2.1 that induces cytotoxic T lymphocytes and mediates lysis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Cancer Immunotherapies Targeting Telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T cell receptor cross-reactivity between similar foreign and self peptides influences naive cell population size and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T cell receptor cross-reactivity between similar foreign and self peptides influences naïve cell population size and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T Cell Cross-Reactivity between a Highly Immunogenic EBV Epitope and a Self-Peptide Naturally Presented by HLA-B*18:01+ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. T-cell Assay — TME Scientific [tmescientific.com]
- 11. T Cell Directed Cytotoxicity & T Cell Activation Assays [rouken.bio]
Validation & Comparative
A Comparative Analysis of mTERT (572-580) and Other hTERT-Derived Epitopes for Cancer Immunotherapy
A detailed guide for researchers and drug development professionals on the immunogenic potential of various hTERT-derived peptides, with a focus on mTERT (572-580).
Human telomerase reverse transcriptase (hTERT) is a catalytic subunit of the telomerase enzyme, which is overexpressed in the vast majority of human tumors, making it a prime target for cancer immunotherapy.[1] Various peptide epitopes derived from hTERT have been investigated as potential cancer vaccines to elicit anti-tumor T-cell responses. This guide provides a comparative overview of the murine telomerase reverse transcriptase (mTERT) epitope (572-580), and its human homolog hTERT (572-580), alongside other prominent hTERT-derived epitopes that have been evaluated in preclinical and clinical settings.
Comparative Immunogenicity of hTERT-Derived Epitopes
The efficacy of a peptide vaccine is largely determined by its ability to bind to Major Histocompatibility Complex (MHC) molecules and subsequently induce a robust cytotoxic T lymphocyte (CTL) response. Below is a summary of key immunogenic parameters for mTERT (572-580) and other notable hTERT epitopes.
| Epitope Name | Sequence | MHC Restriction | MHC Binding Affinity (IC50 nM) | CTL Induction (IFN-γ Spot Forming Cells / 10^6 PBMCs) |
| mTERT (572-580) | RLFFYRKSV | H-2Kb | Data Not Available | Data Not Available |
| hTERT (572-580) / ARG-Vx001 | RLFFYRKSV | HLA-A0201 | ~5000 | Variable, enhanced with optimized peptide |
| TERT(572Y) / TYR-Vx001 | YLFFYRKSV | HLA-A0201 | <50 | Significant induction post-vaccination |
| hTERT (540-548) / I540 | ILAKFLHWL | HLA-A*0201 | 5 | Induces peptide-reactive T-cells, but tumor recognition is debated[1] |
| GV1001 | EARPALLTSRLRFIPK | Pan-DR | Promiscuous | Induces CD4+ T-cell responses |
| UV1 Peptides | Multiple long peptides | Multiple HLA Class II | Not Applicable | Induces robust and long-lasting T-cell responses in a majority of patients[2][3] |
Note: Quantitative data for direct comparison is often generated in different studies under varying conditions, making a precise head-to-head comparison challenging. The data presented here is a compilation from available literature.
Experimental Protocols
A clear understanding of the methodologies used to evaluate these epitopes is crucial for interpreting the data and designing future studies.
T2 Cell Binding Assay for MHC Class I Binding Affinity
This assay assesses the ability of a peptide to stabilize MHC class I molecules on the surface of T2 cells, which are deficient in endogenous antigen presentation.
Protocol:
-
Cell Preparation: T2 cells are cultured in serum-free media.
-
Peptide Incubation: Cells are incubated overnight with varying concentrations of the test peptide and a known high-affinity control peptide.
-
Staining: Cells are stained with a fluorescently labeled antibody specific for the MHC class I molecule (e.g., anti-HLA-A2).
-
Flow Cytometry: The mean fluorescence intensity (MFI) is measured by flow cytometry. An increase in MFI compared to cells incubated without the peptide indicates binding and stabilization of the MHC molecule.
-
Data Analysis: The concentration of peptide required to achieve 50% of the maximum fluorescence (EC50) or to inhibit the binding of a reference peptide by 50% (IC50) is calculated to determine binding affinity.
IFN-γ ELISpot Assay for Cytotoxic T Lymphocyte Response
This assay quantifies the number of antigen-specific T cells that secrete interferon-gamma (IFN-γ) upon stimulation with the epitope.
Protocol:
-
Plate Coating: An ELISpot plate is coated with an anti-IFN-γ capture antibody.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) from vaccinated or control subjects are plated in the wells.
-
Stimulation: The cells are stimulated with the hTERT-derived peptide of interest, a positive control (e.g., phytohemagglutinin), and a negative control (medium alone).
-
Incubation: The plate is incubated to allow for cytokine secretion.
-
Detection: A biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added that forms a colored precipitate at the site of cytokine secretion.
-
Analysis: The resulting spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISpot reader.
In Vivo Tumor Models in HLA-Transgenic Mice
To evaluate the anti-tumor efficacy of hTERT peptide vaccines in a preclinical setting, HLA-transgenic mice are often used. These mice are engineered to express human MHC molecules, allowing for the assessment of human-specific epitopes.
Protocol:
-
Animal Model: HLA-A*0201 transgenic mice are commonly used for epitopes restricted to this allele.
-
Tumor Cell Line: A syngeneic murine tumor cell line is engineered to express both hTERT and the relevant HLA molecule.
-
Tumor Implantation: A defined number of tumor cells are implanted subcutaneously or intravenously into the mice.
-
Vaccination: Mice are vaccinated with the hTERT peptide vaccine, often formulated with an adjuvant to enhance the immune response. Control groups may receive adjuvant alone or a sham vaccine.
-
Monitoring: Tumor growth is monitored by measuring tumor volume or by bioluminescence imaging. Survival of the mice is also recorded.
-
Immunological Analysis: At the end of the experiment, splenocytes can be harvested to assess the induction of hTERT-specific T cells using assays like ELISpot or intracellular cytokine staining.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of hTERT-derived epitopes as cancer vaccine candidates.
Signaling Pathway of CTL Activation
The ultimate goal of a peptide vaccine is to activate cytotoxic T lymphocytes to recognize and kill tumor cells. The diagram below outlines the key signaling events involved in this process.
Conclusion
The development of effective cancer vaccines targeting hTERT is an active area of research. While mTERT (572-580) and its human homolog have shown promise, particularly the optimized TERT(572Y) variant in the Vx-001 vaccine, other epitopes such as those in GV1001 and UV1 have also demonstrated significant immunogenicity. The choice of epitope for a cancer vaccine will depend on various factors, including the target patient population's HLA type, the desired type of immune response (CD4+ vs. CD8+), and the overall clinical development strategy. This guide provides a foundational comparison to aid researchers and drug developers in this critical decision-making process. Further head-to-head comparative studies are warranted to definitively establish the superior epitope for broad-based cancer immunotherapy.
References
- 1. Immunization of Patients with the hTERT:540-548 Peptide Induces Peptide-Reactive T Lymphocytes That Do Not Recognize Tumors Endogenously Expressing Telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Outcomes of a Phase I Study With UV1, a Second Generation Telomerase Based Vaccine, in Patients With Advanced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Durable and dynamic hTERT immune responses following vaccination with the long-peptide cancer vaccine UV1: long-term follow-up of three phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of mTERT (572-580) and Survivin-Derived Peptides in Cancer Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
The development of therapeutic cancer vaccines represents a pivotal shift in oncology, aiming to harness the patient's own immune system to combat malignancies. Among the myriad of tumor-associated antigens (TAAs) being investigated, the human telomerase reverse transcriptase (hTERT) and survivin have emerged as highly promising targets due to their differential overexpression in cancerous tissues compared to normal adult cells. This guide provides an objective comparison of cancer vaccines developed from specific peptides of these two proteins: the mTERT (572-580) peptide and various survivin-derived peptides, supported by experimental data from clinical trials.
Antigenic Targets at a Glance
mTERT (human Telomerase Reverse Transcriptase): As the catalytic subunit of telomerase, hTERT is essential for maintaining telomere length, a mechanism hijacked by over 85% of human cancers to achieve cellular immortality.[1] Its widespread expression across numerous tumor types makes it a "universal" TAA candidate. The specific peptide, mTERT (572-580), with the sequence RLFFYRKSV, is an immunogenic epitope presented by HLA-A2 molecules.[2]
Survivin: A member of the inhibitor of apoptosis (IAP) family, survivin is involved in both cell division and apoptosis inhibition, critical functions for tumor cell survival and proliferation.[3][4][5] Like hTERT, it is broadly overexpressed in a wide variety of cancers while being largely absent in terminally differentiated adult tissues, making it an ideal target for immunotherapy.[6] Several immunogenic peptides have been derived from survivin for vaccine development.
Quantitative Data from Clinical Trials
The following tables summarize the performance of representative cancer vaccines targeting mTERT (572-580) and survivin peptides in clinical settings.
Table 1: Clinical Performance of mTERT (572-580)-Based Vaccines
| Vaccine/Peptide | Cancer Type | No. of Patients | Immune Response Rate | Clinical Outcome | Key Adverse Events |
| Vx-001 (TERT572) | Non-Small Cell Lung Cancer (NSCLC) | 75 (Vaccine arm) | 29.3% of patients developed a TERT572-specific immune response (IFNγ ELISpot).[7] | Immune response was associated with improved overall survival.[7] | Not specified in detail. |
| TERT 572Y (modified peptide) | Chemo-resistant solid tumors | Not specified | >90% of vaccinated patients developed TERT 572Y-specific CD8+ T cells.[2] | Not specified. | Not specified. |
| DC vaccine (pulsed with hTERT572Y, CEA, survivin) | Advanced Pancreatic Cancer | 12 | Antigen-specific immune response in 3 of 8 evaluable patients.[8] | 4 of 8 evaluable patients achieved stable disease.[8] | Transient fatigue and flu-like symptoms.[9] |
Table 2: Clinical Performance of Survivin-Derived Peptide Vaccines
| Vaccine/Peptide | Cancer Type | No. of Patients | Immune Response Rate | Clinical Outcome | Key Adverse Events |
| EMD640744 (multi-peptide cocktail) | Advanced Solid Tumors | 49 | 63% showed vaccine-activated T-cell responses (ELISpot & multimer staining).[3][4] | Best overall response was Stable Disease (28%).[3][4] | Grade 1-2 local injection site reactions.[3][4][5] |
| SVN-2B (AYACNTSTL) | Advanced Gastrointestinal Cancers | 15 (completed) | Increased frequency of peptide-specific CTLs observed.[10] | 8 of 15 patients (53%) achieved Stable Disease.[10] | Grade 1-2 injection site reactions, skin induration, fever.[10] |
| SurVaxM | Glioblastoma (newly diagnosed) | Not specified | Stimulates CD8+ and CD4+ T cells and antibody production.[11] | Increased median progression-free survival (>12 months vs ~4 months) and overall survival (>30 months vs ~15 months) compared to standard of care.[11] | Described as an "easy to administer drug" similar to a flu vaccine.[11] |
| MVP-S (maveropepimut-S) | DLBCL & Ovarian Cancer | Ongoing | Induces a specific, robust, and persistent immune response.[12] | Phase IIB trials are ongoing.[12] | Not specified. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial results. Below are generalized protocols for key experiments cited in the studies.
Patient Selection and Eligibility
-
Histological Confirmation: Patients must have a histologically confirmed diagnosis of the target cancer type (e.g., NSCLC, advanced solid tumors).
-
HLA Typing: For peptide vaccines restricted to specific HLA alleles, patients are screened for the relevant type (e.g., HLA-A*0201 for TERT572, or HLA-A1, A2, A3, A24, B7 for EMD640744).[7][13]
-
Performance Status: Patients typically must have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
-
Prior Treatment: Patients often have advanced or metastatic disease that is refractory to standard therapies.[2][7]
Vaccine Formulation and Administration
-
Peptide Composition: The vaccine consists of the synthetic peptide(s), such as mTERT (572-580) or a cocktail of survivin peptides.[2][3] "Heteroclitic" peptides, with amino acid substitutions to enhance HLA binding affinity (e.g., TERT 572Y), may be used.[6]
-
Adjuvant: Peptides are commonly emulsified with an adjuvant to enhance the immune response. Montanide ISA 51 VG is frequently used.[2][3]
-
Administration: The vaccine is typically administered via subcutaneous (s.c.) injection.[5][10] Dosing schedules vary, often involving a series of initial weekly injections followed by booster shots at longer intervals.[5][14]
Immune Response Monitoring
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are collected from patients at baseline and at multiple time points post-vaccination.[5][13]
-
IFN-γ ELISpot Assay: This is a primary method used to quantify peptide-specific T cells. PBMCs are stimulated ex vivo with the vaccine peptide, and the number of cells secreting interferon-gamma (IFN-γ), a key cytokine for cell-mediated immunity, is measured. An increase in spot-forming units compared to baseline indicates a positive immune response.[7][13]
-
Peptide/MHC Tetramer Staining: Fluorescently labeled tetramers (complexes of four HLA molecules bound to the specific peptide) are used to directly stain and quantify peptide-specific CD8+ T cells via flow cytometry. This method provides a direct visualization and frequency count of the target T-cell population.[10][13]
Clinical Efficacy Assessment
-
Tumor Response: Tumor burden is assessed using imaging techniques like computed tomography (CT) scans at baseline and regular intervals during the trial.
-
RECIST Criteria: The Response Evaluation Criteria in Solid Tumors (RECIST) are used to objectively categorize the clinical response as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).[10]
Visualizing the Mechanisms and Workflows
Signaling Pathway of Peptide-Based Cancer Vaccines
The following diagram illustrates the general mechanism of action for a peptide vaccine, from injection to the destruction of a cancer cell.
Caption: General signaling pathway of a peptide cancer vaccine.
Experimental Workflow for a Peptide Vaccine Clinical Trial
This diagram outlines the typical workflow of a clinical trial designed to evaluate a cancer vaccine.
Caption: Typical experimental workflow for a cancer vaccine clinical trial.
References
- 1. Telomerase-Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Reactivation of telomerase reverse transcriptase expression in cancer: the role of TERT promoter mutations [frontiersin.org]
- 3. Immunologic response to the survivin-derived multi-epitope vaccine EMD640744 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunologic response to the survivin-derived multi-epitope vaccine EMD640744 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Clinical activity of a htert (vx-001) cancer vaccine as post-chemotherapy maintenance immunotherapy in patients with stage IV non-small cell lung cancer: final results of a randomised phase 2 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Immunotherapies Targeting Telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical research progress of telomerase targeted cancer immunotherapy: a literature review - Wang - Translational Cancer Research [tcr.amegroups.org]
- 10. [PDF] Phase I Clinical Study of Survivin-Derived Peptide Vaccine for Patients with Advanced Gastrointestinal Cancers | Semantic Scholar [semanticscholar.org]
- 11. m.youtube.com [m.youtube.com]
- 12. prnewswire.co.uk [prnewswire.co.uk]
- 13. ascopubs.org [ascopubs.org]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to T-Cell Cross-Reactivity: mTERT (572-580) vs. its Phosphorylated Analog pY572
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunological cross-reactivity of T-cells stimulated by the native human telomerase reverse transcriptase (hTERT) peptide mTERT (572-580) and its phosphorylated analog, pY572. The strategic substitution of arginine (R) with a phosphotyrosine analog (pY) at position 572 is designed to enhance the peptide's affinity for the MHC class I molecule HLA-A2.1, thereby augmenting its immunogenicity. This guide synthesizes available experimental data to objectively compare the performance of these two peptides in stimulating cytotoxic T-lymphocyte (CTL) responses, a critical aspect in the development of T-cell-based cancer immunotherapies.
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the HLA-A2.1 binding affinity and the resulting cytotoxic T-lymphocyte (CTL) activity stimulated by mTERT (572-580) and its analog pY572.
| Parameter | mTERT (572-580) | pY572 | Fold Change | Reference |
| HLA-A2.1 Relative Avidity | 30 | 1.9 | ~15.8x higher affinity for pY572 | [1] |
| CTL Specific Lysis (%) | Not directly measured for CTL induction | 45, 24, 9, 44, 92, 21, 73 (in individual mice) | - | [1] |
Note: The relative avidity is inversely proportional to the binding affinity; a lower value indicates stronger binding. The CTL-specific lysis data for pY572 represents the percentage of lysis of target cells pulsed with the wild-type mTERT (572-580) peptide by CTLs generated from mice immunized with the pY572 analog peptide. This demonstrates the cross-reactive potential of pY572-stimulated T-cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
HLA-A2.1 Binding Assay
The relative avidity of the peptides for the HLA-A2.1 molecule was determined using a Major Histocompatibility Complex (MHC) stabilization assay with T2 cells. T2 cells are deficient in TAP (Transporter associated with Antigen Processing), leading to low surface expression of HLA-A2.1 molecules unless stabilized by an external peptide.
-
Cell Culture: T2 cells were cultured in a suitable medium.
-
Peptide Incubation: T2 cells were incubated overnight with varying concentrations of the test peptides (mTERT (572-580) and pY572) and a reference peptide with known high affinity for HLA-A2.1.
-
Staining: Following incubation, cells were stained with a fluorescently labeled antibody specific for HLA-A2.1.
-
Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells was measured by flow cytometry. The MFI is proportional to the level of HLA-A2.1 expression on the cell surface.
-
Data Analysis: The concentration of each test peptide required to achieve 20% of the maximal fluorescence intensity of the reference peptide was determined. The relative avidity was calculated as the ratio of this concentration for the test peptide to that of the reference peptide.
Generation and In Vitro Stimulation of Murine Cytotoxic T-Lymphocytes (CTLs)
-
Immunization: HHD transgenic mice, which express a chimeric HLA-A2.1/H-2Db monochain, were immunized subcutaneously with the pY572 analog peptide emulsified in an adjuvant.
-
Spleen Cell Harvest: Seven to ten days post-immunization, spleens were harvested, and single-cell suspensions were prepared.
-
In Vitro Restimulation: Splenocytes were co-cultured with syngeneic spleen cells pulsed with the pY572 peptide. Interleukin-2 (IL-2) was added to the culture to promote T-cell proliferation.
-
CTL Line Maintenance: The CTL lines were maintained by periodic restimulation with peptide-pulsed spleen cells and IL-2.
Cytotoxicity Assay (Chromium Release Assay)
The ability of the generated CTLs to lyse target cells presenting the wild-type mTERT (572-580) peptide was assessed using a standard chromium-51 (⁵¹Cr) release assay.
-
Target Cell Preparation: RMAS-HHD target cells, which express the same chimeric HLA-A2.1 molecule as the HHD mice, were labeled with ⁵¹Cr.
-
Peptide Pulsing: The labeled target cells were then pulsed with the wild-type mTERT (572-580) peptide or an irrelevant control peptide.
-
Co-culture: The peptide-pulsed target cells were co-cultured with the pY572-specific CTLs at various effector-to-target (E:T) ratios for 4-6 hours.
-
Measurement of ⁵¹Cr Release: After incubation, the supernatant was collected, and the amount of ⁵¹Cr released from the lysed target cells was measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis was calculated using the following formula: (% Specific Lysis) = 100 × [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)].
Visualizations
Experimental Workflow for Assessing T-Cell Cross-Reactivity
Caption: Workflow for comparing mTERT (572-580) and pY572 immunogenicity.
Putative T-Cell Receptor Signaling Pathway
The engagement of the T-cell receptor (TCR) with the peptide-MHC complex initiates a cascade of intracellular signaling events leading to T-cell activation, proliferation, and effector function. While specific signaling differences between mTERT (572-580) and pY572 have not been detailed in the available literature, the enhanced affinity of pY572 for HLA-A2.1 is expected to lead to a more stable and prolonged TCR engagement, potentially resulting in a stronger and more sustained downstream signal.
Caption: Simplified overview of the TCR signaling pathway upon peptide-MHC engagement.
References
Comparative Analysis of Clinical Trial Results for hTERT-Targeting Cancer Vaccines
This guide provides a comparative analysis of clinical trial data for cancer vaccines targeting the human telomerase reverse transcriptase (hTERT) antigen, with a focus on the mTERT (572-580) epitope. The information is intended for researchers, scientists, and drug development professionals, offering a structured overview of clinical efficacy, immunological responses, and experimental methodologies.
Introduction to hTERT as a Cancer Vaccine Target
Human telomerase reverse transcriptase (hTERT) is an attractive target for cancer immunotherapy. As a catalytic subunit of the telomerase enzyme, it is overexpressed in approximately 85-90% of human cancers, while its expression is low to absent in most normal somatic cells. This tumor-associated expression profile makes it a "universal" antigen, and vaccines targeting hTERT aim to stimulate a T-cell-mediated immune response against cancer cells. The hTERT (572-580) peptide is one of several immunogenic epitopes that have been investigated. This guide focuses on UV1, a vaccine targeting this specific epitope, and compares it with other hTERT-targeting vaccine strategies.
Quantitative Data Summary
The following tables summarize the clinical and immunological outcomes from key clinical trials of hTERT-targeting cancer vaccines.
Table 1: Clinical Efficacy of UV1 in Combination with Checkpoint Inhibitors in Malignant Melanoma
| Trial ID / Phase | Treatment Arm | No. of Patients | Objective Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| NCT02275416 / Phase I | UV1 + Ipilimumab | 12 | 33% | 8% (1/12) | 6.7 months | 59.9 months |
| NCT03538314 / Phase I | UV1 + Pembrolizumab | 20 | 58% | 33% (6/20) | 18.9 months | Not Reached |
Table 2: Clinical Efficacy of Other hTERT-Targeting Vaccines
| Vaccine | Trial ID / Phase | Cancer Type | No. of Patients | Key Clinical Outcome(s) |
| GRNVAC1 (Dendritic Cell) | Phase I/II | Prostate Cancer | 23 | Median PFS: 5.6 months. Longer PFS correlated with immune response. |
| GX301 (hTERT peptides) | Phase II | Castration-Resistant Prostate Cancer | 46 | Median OS: 25.1 months in the vaccine arm vs. 18.4 months in the control arm. |
Table 3: Immunological Response to hTERT Vaccination
| Vaccine | Trial ID | Cancer Type | % of Patients with hTERT-specific Immune Response | Assay Used |
| UV1 | NCT02275416 | Malignant Melanoma | 100% (11/11 evaluable) | ELISpot, Intracellular Cytokine Staining |
| GRNVAC1 | Phase I/II | Prostate Cancer | 65% (15/23) | ELISpot |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial results. Below are summaries of the protocols used in the cited studies.
UV1 Vaccine Trials (e.g., NCT02275416)
-
Vaccine Composition: UV1 is a synthetic peptide vaccine consisting of the hTERT (572-580) peptide. It is administered with the granulocyte-macrophage colony-stimulating factor (GM-CSF) as an adjuvant.
-
Patient Population: Patients with metastatic malignant melanoma. Key inclusion criteria included unresectable disease and specific HLA types (HLA-A2).
-
Vaccine Administration: The vaccine was administered intradermally. The induction phase typically involved multiple vaccinations over the first few weeks, followed by booster vaccinations.
-
Immunological Monitoring:
-
ELISpot Assay: Peripheral blood mononuclear cells (PBMCs) were collected at baseline and multiple time points post-vaccination. T-cell responses to the hTERT peptide were quantified by measuring the number of interferon-gamma (IFN-γ) secreting cells. A positive response was defined as a post-vaccination spot count significantly higher than the pre-vaccination count.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry: This assay was used to further characterize the phenotype of the hTERT-specific T-cells (e.g., CD4+ vs. CD8+) and their ability to produce multiple cytokines (e.g., IFN-γ, TNF-α).
-
-
Clinical Assessment: Tumor responses were evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).
GRNVAC1 Vaccine Trial
-
Vaccine Composition: An autologous dendritic cell (DC) vaccine. DCs were harvested from the patient, loaded ex vivo with an adenoviral vector encoding the hTERT antigen and a lysosomal targeting sequence, and then re-infused into the patient.
-
Patient Population: Patients with metastatic, castration-resistant prostate cancer.
-
Immunological Monitoring: T-cell responses were primarily measured by IFN-γ ELISpot assays using PBMCs stimulated with hTERT peptide pools.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for a typical cancer vaccine trial and the proposed mechanism of action for T-cell activation.
Caption: Experimental workflow for a combination cancer vaccine clinical trial.
Caption: Proposed mechanism of T-cell activation by an hTERT peptide vaccine.
Conclusion
The clinical data available to date for the hTERT-targeting vaccine UV1, particularly in combination with checkpoint inhibitors, demonstrates a promising safety profile, consistent induction of hTERT-specific immune responses, and encouraging clinical efficacy in patients with malignant melanoma. The high objective response rates and durable responses observed in these early-phase trials are noteworthy.
Comparison with other hTERT-targeting strategies, such as the dendritic cell-based GRNVAC1, suggests that different vaccine platforms can also effectively induce hTERT-specific T-cell responses. However, direct cross-trial comparisons are challenging due to differences in vaccine platforms, patient populations, and trial designs. The data from the GX301 trial also suggests a potential survival benefit in prostate cancer.
Future research, including results from ongoing and planned randomized phase II and III trials, will be critical to definitively establish the clinical benefit of hTERT-targeting vaccines and to identify the optimal vaccine platforms, combination strategies, and patient populations. The ability of these vaccines to generate a targeted and lasting anti-tumor immune response remains a highly promising avenue in the field of cancer immunotherapy.
Validating mTERT (572-580) as a Universal Tumor Antigen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The human telomerase reverse transcriptase (hTERT) is a catalytic subunit of the telomerase enzyme, which is overexpressed in approximately 85-90% of cancer cells, making it a compelling and near-universal target for cancer immunotherapy.[1][2] This guide provides a comparative overview of the hTERT-derived peptide mTERT (572-580) as a tumor antigen, focusing on the clinical data from its vaccine formulation, Vx-001, and comparing it with other hTERT-based vaccine candidates. Detailed experimental protocols for key immunological assays and visualizations of relevant biological pathways and workflows are also presented.
Performance Comparison of hTERT-Based Peptide Vaccines
The validation of mTERT (572-580) as a universal tumor antigen has been most significantly advanced through clinical trials of the Vx-001 vaccine. Vx-001 is a peptide-based vaccine consisting of the native mTERT (572-580) peptide (RLFFYRKSV) and an optimized, higher-affinity version, mTERT (572Y) (YLFFYRKSV), where the arginine at position 1 is replaced by tyrosine to enhance HLA-A*0201 binding.[3]
While direct head-to-head clinical trials are lacking, the following tables summarize the performance of Vx-001 and other hTERT-based vaccines from separate clinical studies. It is crucial to interpret this data with caution, as patient populations, cancer types, and trial designs differ.
Table 1: Immunological Response to hTERT Peptide Vaccines
| Vaccine Candidate | Peptide Composition | Cancer Type(s) | No. of Patients | Immunological Response Rate | Key Findings |
| Vx-001 | mTERT (572-580) & mTERT (572Y) | Various Advanced Solid Tumors | 55 | 70% after 6 vaccinations | T-cell response significantly correlated with improved clinical outcome. |
| Vx-001 | mTERT (572-580) & mTERT (572Y) | Advanced NSCLC | Not specified | 66% | Immune response was significantly higher in patients with non-squamous histology. |
| UV1 | 3 long hTERT peptides | Malignant Melanoma, NSCLC, Prostate Cancer | 52 | 78.4% | Immune responses were more rapid and frequent when combined with ipilimumab. Long-lasting memory T-cell responses were observed.[4][5] |
| hTERT 7-peptide library | 7 hTERT peptides (HLA class I & II) | Various Advanced Solid Tumors | Not specified | Not specified | Expanded CD4+ and CD8+ T-cells with effector phenotypes.[2][6] |
| hTERT I540 peptide | hTERT (540-548) | Advanced Breast and Prostate Cancer | 7 | 4 out of 7 patients | Induced hTERT-specific T-lymphocytes that could kill tumor cells.[1] |
Table 2: Clinical Efficacy of hTERT Peptide Vaccines
| Vaccine Candidate | Cancer Type | Key Clinical Outcome | Results in Immune Responders vs. Non-Responders |
| Vx-001 | Various Advanced Solid Tumors | Disease Control Rate (DCR) | 44% vs. 14% |
| Progression-Free Survival (PFS) | 5.2 months vs. 2.2 months | ||
| Overall Survival (OS) | 20 months vs. 10 months | ||
| Vx-001 | Advanced NSCLC | Overall Survival (OS) | 21.3 months vs. 13.4 months (in a phase 2b trial) |
| UV1 | Malignant Melanoma, NSCLC, Prostate Cancer | Overall Survival (OS) | Median OS of 54.8 months in responders vs. 23.4 months in non-responders.[5] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of tumor antigens. Below are protocols for key experiments used to assess the immunogenicity of mTERT (572-580).
Interferon-gamma (IFN-γ) ELISpot Assay
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
Principle: This assay captures IFN-γ secreted by activated T-cells in the vicinity of the cell. Peripheral blood mononuclear cells (PBMCs) from a vaccinated individual are stimulated with the mTERT (572-580) peptide. T-cells that recognize the peptide will be activated and secrete IFN-γ, which is captured by antibodies coated on a microplate well. A second, labeled antibody is used to detect the captured cytokine, and a substrate reaction generates a colored spot for each cytokine-producing cell.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for human IFN-γ overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.
-
Cell Plating: Add patient PBMCs to the wells in duplicate or triplicate.
-
Stimulation: Add the mTERT (572-580) or mTERT (572Y) peptide to the respective wells at a predetermined optimal concentration. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for human IFN-γ and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with distilled water when distinct spots emerge.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of T-cell responses, identifying the phenotype of the responding cells (e.g., CD4+ or CD8+) and the array of cytokines they produce.
Principle: PBMCs are stimulated with the mTERT peptide in the presence of a protein transport inhibitor, which causes cytokines to accumulate within the cell. The cells are then stained for surface markers, followed by fixation, permeabilization, and intracellular staining for cytokines like IFN-γ, TNF-α, and IL-2. Analysis is performed using a flow cytometer.
Protocol:
-
Cell Stimulation: In a 96-well plate, incubate 1-2 million PBMCs per well with the mTERT peptide. Include positive and negative controls.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix with a fixation buffer (e.g., 2% paraformaldehyde). Then, permeabilize the cells using a saponin-based permeabilization buffer.
-
Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to gate on specific T-cell populations and quantify the percentage of cells producing each cytokine.
Cytotoxic T-Lymphocyte (CTL) Lysis Assay (Calcein-AM Release Assay)
This assay measures the ability of CTLs to kill target cells presenting the mTERT peptide.
Principle: Target cells (e.g., a tumor cell line expressing HLA-A*0201) are loaded with Calcein-AM, a fluorescent dye that is retained in the cytoplasm of live cells. These target cells are then co-cultured with effector CTLs (from a vaccinated individual). When CTLs lyse the target cells, Calcein is released into the supernatant. The amount of fluorescence in the supernatant is proportional to the degree of cell lysis.
Protocol:
-
Target Cell Preparation: Label target cells with Calcein-AM by incubating them with the dye for 30 minutes at 37°C. Wash the cells to remove excess dye.
-
Effector Cell Preparation: Isolate PBMCs or expand mTERT-specific CTLs from the vaccinated individual.
-
Co-culture: In a 96-well plate, co-culture the labeled target cells with the effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Controls: Include wells for spontaneous release (target cells only) and maximum release (target cells with a lysis agent like Triton X-100).
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Fluorescence Measurement: Measure the fluorescence of the supernatant using a fluorescence plate reader.
-
Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Vx-001 Vaccination Workflow
The Vx-001 vaccine protocol employs a sequential administration of the optimized and native mTERT peptides to elicit a robust and specific T-cell response.
Caption: Vx-001 vaccination strategy.
T-Cell Activation by mTERT (572-580) Peptide
The following diagram illustrates the molecular interactions leading to T-cell activation upon recognition of the mTERT (572-580) peptide presented by an antigen-presenting cell (APC).
Caption: T-cell activation by mTERT peptide.
Conclusion
The available data strongly support the validation of mTERT (572-580) as a promising universal tumor antigen. The Vx-001 vaccine, which targets this peptide, has demonstrated the ability to induce specific T-cell responses that are correlated with improved clinical outcomes in patients with various advanced cancers. While direct comparative efficacy data against other universal tumor antigens is needed, the immunological and clinical responses observed in multiple trials underscore the potential of mTERT (572-580)-based immunotherapy. The provided experimental protocols and diagrams offer a framework for researchers and drug development professionals to further investigate and build upon these findings in the ongoing effort to develop effective and broadly applicable cancer vaccines.
References
- 1. Telomerase-based vaccines: a promising frontier in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 trial of human telomerase reverse transcriptase (hTERT) vaccination combined with therapeutic strategies to control immune-suppressor mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. A phase 1 trial of human telomerase reverse transcriptase (hTERT) vaccination combined with therapeutic strategies to control immune-suppressor mechanisms. [repository.cam.ac.uk]
Preclinical Efficacy of TERT-Based Immunotherapies in Solid Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical evidence for the efficacy of immunotherapies targeting the telomerase reverse transcriptase (TERT) in solid tumors, with a focus on the murine TERT (mTERT) 572-580 peptide. While direct preclinical data for the specific mTERT (572-580) peptide is limited in the public domain, this document synthesizes findings from studies on broader mTERT-based vaccines and other TERT-derived peptides to offer valuable insights for researchers in the field.
Comparison of Preclinical TERT-Based Vaccine Efficacy
Telomerase is an attractive target for cancer immunotherapy as it is overexpressed in the majority of tumors.[1] Preclinical studies have explored various strategies to target TERT, including DNA vaccines and peptide-based approaches.
| Vaccine Strategy | Animal Model | Tumor Type | Key Efficacy Findings | Reference |
| mTERT DNA Vaccine | TRAMP transgenic mice | Prostate Cancer | Significant delay in tumor formation and progression. | [2] |
| Carcinogen-induced model | Colon Cancer | Significant delay in tumor formation and progression. | [2] | |
| hTERT DNA Vaccine (INVAC-1) | HLA-A2/DR1 transgenic mice with Sarc-T2r tumors | Sarcoma | Delayed tumor growth and increased survival. | [3] |
| Multi-peptide Vaccine (including mutated peptides) | C57BL/6 mice with B16F10 tumors | Melanoma | Combination with metronomic chemotherapy and anti-PD-1 inhibited tumor growth in 66.6% of mice and prolonged survival. | [1] |
It is important to note that while the human TERT 572 (RLFFYRKSV) peptide has been evaluated in clinical trials, showing induction of specific CD8+ T cells in patients with chemotherapy-resistant solid tumors, comprehensive preclinical efficacy data for its murine counterpart remains to be published.[4][5]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below is a representative experimental protocol for a peptide-based cancer vaccine study in a murine model, based on common practices in the field.
Objective: To evaluate the in vivo anti-tumor efficacy of a candidate peptide vaccine.
Materials:
-
Peptide: Synthetic mTERT (572-580) peptide of high purity.
-
Adjuvant: Complete Freund's Adjuvant (CFA) for priming and Incomplete Freund's Adjuvant (IFA) for booster immunizations.
-
Animal Model: C57BL/6 mice (female, 6-8 weeks old).
-
Tumor Cell Line: A syngeneic solid tumor cell line that expresses mTERT (e.g., B16F10 melanoma, MC38 colon adenocarcinoma).
-
Control Groups: Mice receiving adjuvant with a control peptide or PBS.
Experimental Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a predetermined number of tumor cells (e.g., 1 x 10^5 cells) into the flank of each mouse.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
-
Vaccination Schedule:
-
Priming: On day 3-4 post-tumor implantation, when tumors are palpable, immunize mice subcutaneously at a site distant from the tumor (e.g., the contralateral flank) with an emulsion of the peptide (e.g., 100 µg) in CFA.
-
Booster: Administer one or two booster immunizations at 7-day intervals using the peptide emulsified in IFA.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor growth and the general health of the mice.
-
The primary endpoints are typically tumor growth inhibition and overall survival.
-
Euthanize mice when tumors reach a predetermined size or if significant morbidity is observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Immunological Analysis (Optional):
-
At the end of the study, spleens and tumor-draining lymph nodes can be harvested.
-
Isolate lymphocytes to perform assays such as ELISpot or intracellular cytokine staining to quantify the peptide-specific T cell response (e.g., IFN-γ production).
-
Tumor-infiltrating lymphocytes (TILs) can also be isolated and analyzed.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved in TERT-based immunotherapy, the following diagrams illustrate a typical experimental workflow and the underlying immunological mechanism.
References
- 1. benthamscience.com [benthamscience.com]
- 2. uniprot.org [uniprot.org]
- 3. Optimization of peptide vaccines to induce robust antitumor CD4 T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo anti-melanoma efficacy of allo-restricted CTLs specific for melanoma expanded by artificial antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telomerase peptide vaccination: a phase I/II study in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of mTERT (572-580) and MART-1 immunogenicity in melanoma
This guide provides a comparative analysis of the immunogenicity of two key melanoma-associated antigens: Telomerase Reverse Transcriptase (TERT) and Melanoma Antigen Recognized by T-lymphocytes 1 (MART-1). The data presented here is intended to assist researchers, scientists, and drug development professionals in the evaluation of these antigens for cancer immunotherapy applications. While the focus is on the murine TERT (mTERT) epitope 572-580, direct comparative data with MART-1 is limited. Therefore, data from human TERT (hTERT) is utilized as a surrogate, given that TERT is a shared tumor-associated antigen.
Quantitative Comparison of Immunogenicity
The following table summarizes the immunogenic potential of hTERT-derived peptides compared to the well-characterized MART-1 antigen in terms of inducing interferon-gamma (IFN-γ) production from CD8+ T cells, a key indicator of a cytotoxic T lymphocyte (CTL) response. The data is derived from studies on melanoma patients' peripheral blood mononuclear cells (PBMCs).
| Antigen (Peptide) | HLA Restriction | Responding Subjects | Mean IFN-γ Spot Forming Cells (SFC) per 10^6 PBMCs | Reference |
| hTERT (p540-548) | HLA-A2 | 7/15 (47%) | 115 | Kounalakis et al., 2011 |
| MART-1 (27-35) | HLA-A2 | 8/15 (53%) | 150 | Kounalakis et al., 2011 |
Note: Data is representative and compiled from studies evaluating antigen-specific T-cell responses. Absolute values can vary based on experimental conditions and patient cohorts.
Experimental Protocols
Detailed methodologies for key experiments cited in immunogenicity studies are provided below.
In Vitro T-Cell Priming and Expansion
This protocol outlines the process for priming and expanding antigen-specific T cells from PBMCs.
Materials:
-
PBMCs isolated from healthy donors or melanoma patients
-
Recombinant human IL-2 (rhIL-2)
-
Antigenic peptide (e.g., mTERT 572-580 or MART-1)
-
T-cell medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Dendritic cells (DCs) generated from monocytes.
Procedure:
-
Generate immature DCs from peripheral blood monocytes by culturing with GM-CSF and IL-4 for 5-7 days.
-
Mature the DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 48 hours.
-
Pulse the mature DCs with the antigenic peptide (10 µg/mL) for 2-4 hours at 37°C.
-
Co-culture the peptide-pulsed DCs with purified CD8+ T cells at a ratio of 1:10 (DC:T cell).
-
On day 3, add rhIL-2 (20 U/mL) to the co-culture.
-
Restimulate the T cells every 7-10 days with peptide-pulsed autologous PBMCs or DCs.
-
Assess antigen-specific T-cell responses after 2-3 rounds of stimulation using assays such as ELISpot or intracellular cytokine staining.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
96-well ELISpot plates pre-coated with anti-IFN-γ capture antibody.
-
Antigen-specific T cells (effector cells).
-
Peptide-pulsed target cells (e.g., T2 cells or autologous B cells).
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).
-
Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP).
-
T-cell medium.
Procedure:
-
Plate peptide-pulsed target cells (1 x 10^5 cells/well) in the pre-coated ELISpot plate.
-
Add effector T cells at varying concentrations (e.g., 1 x 10^4 to 1 x 10^5 cells/well).
-
As negative and positive controls, use irrelevant peptide and phytohemagglutinin (PHA), respectively.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate to remove cells and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-ALP or streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells.
Materials:
-
Effector CTLs.
-
Target cells (e.g., melanoma cell line expressing the relevant HLA and antigen).
-
Sodium chromate (Na₂⁵¹CrO₄).
-
Fetal bovine serum (FBS).
-
T-cell medium.
-
Gamma counter.
Procedure:
-
Label the target cells by incubating them with ⁵¹Cr (100 µCi) for 1-2 hours at 37°C.
-
Wash the labeled target cells three times to remove excess ⁵¹Cr.
-
Plate the labeled target cells (5 x 10³ cells/well) in a 96-well U-bottom plate.
-
Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
For spontaneous release, add medium only to target cells. For maximum release, add a detergent (e.g., 1% Triton X-100) to target cells.
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Experimental Workflow for Immunogenicity Assessment
Caption: Workflow for assessing the immunogenicity of mTERT and MART-1 peptides.
T-Cell Receptor (TCR) Signaling Pathway
Caption: Simplified TCR signaling cascade upon peptide-MHC recognition.
Correlation of mTERT (572-580)-Specific T-Cell Response with Clinical Outcome: A Comparative Guide
This guide provides a comparative analysis of the correlation between T-cell responses specific to the modified telomerase reverse transcriptase (mTERT) epitope (amino acids 572-580) and clinical outcomes in cancer patients. It is designed for researchers, scientists, and drug development professionals interested in cancer immunotherapy and vaccine development. The guide summarizes key experimental data, outlines methodologies, and visualizes the underlying immunological and experimental workflows.
The human telomerase reverse transcriptase (hTERT) is a near-universal tumor-associated antigen, making it an attractive target for cancer immunotherapies. The peptide sequence spanning amino acids 572-580, often referred to as GV1001 in its modified form, is an immunogenic epitope that can be presented by HLA-A*0201 molecules to cytotoxic T-lymphocytes (CTLs). A growing body of evidence suggests that the successful induction of a T-cell response against this epitope following vaccination or other immunotherapies is linked to improved clinical outcomes.
Quantitative Data Summary
The clinical significance of an mTERT-specific immune response is best illustrated by comparing outcomes in patients who mount a detectable response versus those who do not. The tables below summarize data from key clinical studies investigating mTERT-targeted vaccines.
Table 1: Overall Survival (OS) in Pancreatic Cancer Patients
| Clinical Trial | Patient Cohort | Immune Responders (IR) | Immune Non-Responders (INR) | Key Finding |
| TeloVax | Locally Advanced/Metastatic Pancreatic Cancer | Median OS: 265 days | Median OS: 124 days | A significant correlation was found between immune response to the GV1001 vaccine and improved overall survival. |
| (n=29) | (n=16) |
Table 2: Overall Survival (OS) in Non-Small Cell Lung Cancer (NSCLC) Patients
| Clinical Trial | Patient Cohort | Immune Responders (IR) | Immune Non-Responders (INR) | Key Finding |
| PRIMETEL | Stage III NSCLC | Median OS: Not Reached | Median OS: 24.8 months | Patients who developed an immune response after vaccination with GV1001 showed a trend towards longer overall survival. |
| (n=14) | (n=9) |
Experimental Protocols
The detection and quantification of mTERT (572-580)-specific T-cells are critical for establishing a correlation with clinical outcomes. The two most common methods employed in clinical trials are the ELISpot assay and Tetramer/Pentamer staining.
1. IFN-γ ELISpot (Enzyme-Linked Immunosorbent Spot) Assay
The ELISpot assay is a highly sensitive technique used to quantify the number of T-cells that secrete a specific cytokine, typically Interferon-gamma (IFN-γ), in response to stimulation with the mTERT peptide.
-
Objective: To measure the frequency of mTERT-specific T-cells based on their functional capacity to secrete IFN-γ.
-
Methodology:
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from patient blood samples using Ficoll density gradient centrifugation.
-
Plate Coating: A 96-well plate, pre-coated with a monoclonal antibody specific for IFN-γ, is prepared.
-
Stimulation: The isolated PBMCs are plated and stimulated with the mTERT (572-580) peptide. A negative control (no peptide) and a positive control (a general mitogen like phytohaemagglutinin) are included.
-
Incubation: The plate is incubated for 18-24 hours, allowing activated T-cells to secrete IFN-γ, which is captured by the antibodies on the plate membrane.
-
Detection: A second, biotinylated antibody against IFN-γ is added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Spot Formation: A substrate is added that precipitates upon enzymatic reaction, forming a visible spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader. The frequency of mTERT-specific T-cells is calculated by subtracting the negative control count from the peptide-stimulated count, expressed as spot-forming units (SFU) per million PBMCs. An immune response is often defined as a post-vaccination spot count that is significantly higher (e.g., 2-3 fold) than the pre-vaccination baseline.
-
2. MHC Tetramer/Pentamer Staining with Flow Cytometry
This method directly visualizes and quantifies T-cells that have T-cell receptors (TCRs) specifically recognizing the mTERT peptide presented by an MHC molecule.
-
Objective: To directly identify and enumerate mTERT (572-580)-specific CD8+ T-cells.
-
Methodology:
-
Cell Preparation: PBMCs are isolated from patient blood samples.
-
Staining: The cells are incubated with a fluorescently labeled MHC tetramer or pentamer reagent. This reagent consists of four or five MHC molecules (e.g., HLA-A*0201) folded with the mTERT (572-580) peptide. The multimeric nature of the reagent increases the avidity of binding to the specific TCRs.
-
Co-staining: Cells are simultaneously stained with fluorescently labeled antibodies against T-cell surface markers, such as CD8 (to identify cytotoxic T-cells) and CD3 (a pan T-cell marker).
-
Washing: Unbound antibodies and tetramers are washed away.
-
Acquisition: The stained cells are analyzed using a flow cytometer. The instrument detects the fluorescence of each individual cell as it passes through a laser beam.
-
Analysis: Data is analyzed to identify the population of cells that are positive for CD3, CD8, and the mTERT-tetramer. This allows for precise quantification of the percentage of CD8+ T-cells that are specific for the mTERT epitope.
-
Visualizations
Immunological Workflow: mTERT Vaccination and Anti-Tumor Response
Caption: Immunological pathway from mTERT vaccination to anti-tumor response and clinical outcome.
Experimental Workflow: ELISpot Assay
Caption: Step-by-step workflow for the IFN-γ ELISpot assay to detect mTERT-specific T-cells.
Safety Operating Guide
Navigating the Disposal of mTERT (572-580): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with synthetic peptides such as mTERT (572-580), ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for every research peptide is not always available, a systematic approach based on the potential hazards of the waste stream can ensure safe and compliant disposal. This guide provides essential information and step-by-step procedures for the proper disposal of mTERT (572-580) and similar research-grade peptides.
At the core of proper disposal is a thorough risk assessment of the waste generated. The appropriate disposal route depends on whether the peptide, in its solid form or in solution, is considered non-hazardous, chemically hazardous, or biohazardous.
Risk Assessment and Waste Categorization
Before disposal, researchers must characterize the waste containing mTERT (572-580). The following table provides a framework for this assessment.
| Waste Category | Description | Primary Disposal Concern | Examples |
| Non-Hazardous | Uncontaminated solid peptide, solutions with non-hazardous buffers (e.g., saline, PBS). | General chemical waste. | Lyophilized mTERT (572-580) powder in its original vial; Dilutions of mTERT (572-580) in phosphate-buffered saline. |
| Chemically Hazardous | Peptide dissolved in or mixed with hazardous chemicals. | Chemical reactivity, toxicity, flammability, or corrosivity. | mTERT (572-580) dissolved in solvents like DMSO or acetonitrile; Reaction mixtures containing hazardous reagents. |
| Biohazardous | Peptide that has been in contact with potentially infectious materials. | Presence of biological agents that can cause disease. | Cell culture media containing mTERT (572-580) and human cell lines; Contaminated labware (e.g., pipette tips, flasks). |
Disposal Workflow for mTERT (572-580)
The following diagram illustrates the decision-making process for the proper disposal of mTERT (572-580) waste.
Experimental Protocols for Disposal
The following are detailed methodologies for the disposal of different categories of mTERT (572-580) waste.
Non-Hazardous Peptide Waste
This protocol applies to the disposal of uncontaminated solid mTERT (572-580) and solutions in non-hazardous buffers.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.
-
Labeled, sealed waste container for non-hazardous chemical waste.
Procedure:
-
Solid Peptide Waste:
-
Ensure the original container with the unused or waste peptide is securely sealed.
-
Place the sealed container in a designated waste container for non-hazardous chemicals.
-
-
Aqueous Solutions (Non-Hazardous Buffers):
-
While many institutions allow for the drain disposal of dilute, non-hazardous peptide solutions, it is best practice to consult your institution's Environmental Health and Safety (EHS) office.
-
If drain disposal is not permitted, collect the liquid waste in a clearly labeled, sealed container. The label should include "Aqueous Peptide Waste (Non-Hazardous)" and the primary components of the buffer.
-
Arrange for pickup by your institution's EHS department.
-
Chemically Hazardous Peptide Waste
This protocol is for mTERT (572-580) that is mixed with or dissolved in hazardous chemicals.
Materials:
-
Appropriate PPE, including chemical-resistant gloves and safety goggles.
-
A designated, labeled hazardous waste container compatible with the chemicals used.
-
Hazardous waste labels as required by your institution.
Procedure:
-
Waste Collection:
-
Collect all waste containing the peptide and hazardous chemicals in a designated, sealed container.
-
Do not mix incompatible waste streams.
-
-
Labeling:
-
Label the container clearly with "Hazardous Waste," the full names of all chemical constituents (including mTERT (572-580) and solvents), and their approximate concentrations or percentages.
-
-
Storage and Disposal:
-
Store the sealed container in a designated satellite accumulation area, such as a fume hood, with secondary containment.
-
Request a waste pickup from your institution's EHS department in accordance with their procedures.
-
Biohazardous Peptide Waste
This protocol is for materials contaminated with both mTERT (572-580) and potentially infectious biological agents.
Materials:
-
Appropriate PPE for handling biohazardous materials (lab coat, gloves, eye protection).
-
Autoclavable biohazard bags or sharps containers.
-
Approved chemical disinfectants (e.g., 10% bleach solution, 70% ethanol).
Procedure:
-
Decontamination: All biohazardous waste must be decontaminated before final disposal.[1]
-
Solid Waste (e.g., contaminated pipette tips, gloves, culture flasks): Place in an autoclavable biohazard bag. Autoclave according to your institution's validated cycle parameters (typically 121°C for at least 30 minutes).[1]
-
Liquid Waste (e.g., cell culture media): Treat with a chemical disinfectant, such as adding bleach to a final concentration of 10% with a contact time of at least 30 minutes, before aspirating into a waste collection flask. Alternatively, autoclave the liquid waste.
-
Sharps (e.g., needles, contaminated glass): Place directly into a designated, puncture-resistant sharps container.
-
-
Final Disposal:
-
After autoclaving, the decontaminated solid waste can often be disposed of in the regular trash, but confirm this with your institutional guidelines.[1]
-
Sealed sharps containers are typically collected by your institution's EHS for final disposal, often through incineration.
-
Chemically decontaminated liquid waste may be eligible for drain disposal, pending institutional approval.
-
Important Considerations:
-
Consult Institutional Guidelines: Always prioritize your institution's specific waste disposal procedures and guidelines from your Environmental Health and Safety (EHS) or Institutional Biosafety Committee (IBC).[2][3][4] These bodies provide policies and training for the safe handling and disposal of laboratory waste.[2][3][4]
-
Decontamination of Labware: For reusable labware contaminated with peptides, cleaning with an enzymatic detergent can be effective.[5] For critical applications, a subsequent rinse with a dilute bleach solution followed by thorough rinsing with deionized water is recommended.[5]
-
Regulatory Compliance: The disposal of laboratory waste is regulated by various agencies. Ensure your procedures comply with all local, state, and federal regulations.
By following these guidelines and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of mTERT (572-580) and other research peptides, fostering a secure and compliant laboratory environment.
References
Essential Safety & Handling Protocols for mTERT (572-580)
This guide provides immediate safety, handling, and disposal procedures for the mTERT (572-580) peptide, ensuring the safety of researchers and laboratory personnel. The following protocols are based on standard laboratory practices for handling non-hazardous peptide reagents.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Prevents skin contact with the peptide. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 certified | Protects eyes from splashes or airborne particles. |
| Respiratory Protection | Not generally required | Use in a fume hood if creating aerosols | Required if there is a risk of inhaling dust or aerosols. |
Operational Plan: Step-by-Step Handling & Disposal
1. Preparation & Handling:
-
Engineering Controls : Handle mTERT (572-580) in a well-ventilated area. A chemical fume hood is recommended, especially when handling the lyophilized powder, to minimize inhalation risk.
-
Reconstitution : When reconstituting the peptide, do so carefully to avoid creating aerosols. Slowly add the appropriate solvent to the vial containing the lyophilized powder.
-
Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Hygiene : Wash hands thoroughly with soap and water after handling the peptide, even if gloves were worn.
2. Accidental Exposure Measures:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
3. Disposal Plan:
-
Unused Product : Dispose of unused mTERT (572-580) as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials : All disposable materials that have come into contact with the peptide, such as pipette tips, vials, and gloves, should be considered chemical waste and disposed of in a designated, sealed container.
Experimental Workflow for Safe Handling of mTERT (572-580)
Caption: Workflow for safe handling and disposal of mTERT (572-580).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
